4-(2-Aminoethyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGJOLODNFUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619982 | |
| Record name | 4-(2-Aminoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132224-93-2 | |
| Record name | 4-(2-Aminoethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132224-93-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Aminoethyl)benzonitrile (CAS: 132224-93-2): Synthesis, Characterization, and Potential Applications in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Phenethylamine Scaffold and the Nitrile Moiety
4-(2-Aminoethyl)benzonitrile, a molecule integrating a phenethylamine core with a strategically placed nitrile group, represents a significant building block for modern medicinal chemistry. The phenethylamine skeleton is a well-established pharmacophore, forming the basis for a vast array of neurologically active compounds by mimicking endogenous neurotransmitters like dopamine and serotonin. The incorporation of a nitrile group (-C≡N) imparts unique physicochemical properties that are increasingly leveraged in drug design. This functional group is not merely a passive structural element; it can act as a bioisostere for carbonyl or hydroxyl groups, engage in critical hydrogen bonding, and modulate metabolic stability and pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in the discovery of novel therapeutics targeting neurological pathways.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132224-93-2 | [4] |
| Molecular Formula | C₉H₁₀N₂ | [4] |
| Molecular Weight | 146.19 g/mol | [4] |
| Appearance | White Solid (predicted) | [4] |
| pKa (predicted) | 9.56 ± 0.10 (amine) | Based on analogous phenethylamines |
| LogP (predicted) | 0.90 | Based on computational models |
| Polar Surface Area | 49.8 Ų | [5] |
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.2-7.6 ppm, multiplet, 4H), Ethyl chain protons (δ 2.8-3.1 ppm, multiplet, 4H), Amine protons (broad singlet, 2H) | The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring. The ethyl chain protons will likely appear as two overlapping triplets.[6] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Nitrile carbon (δ ~119 ppm), Ethyl chain carbons (δ ~30-40 ppm) | The nitrile carbon signal is a key diagnostic peak. The number and positions of the aromatic signals will confirm the substitution pattern.[6] |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2230 (C≡N stretch), ~1600, 1500 (C=C aromatic stretch), ~800-850 (para-disubstituted C-H bend) | The sharp, intense nitrile stretch is a highly characteristic feature of the IR spectrum. |
| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z 146. A prominent fragment would be the loss of the aminoethyl side chain. | The mass spectrum will confirm the molecular weight and provide structural information through fragmentation patterns. |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be approached through several established routes for the preparation of phenethylamines. A common and reliable method involves the reduction of a corresponding nitrile precursor. The following protocol is a representative procedure based on the reduction of 4-cyanophenylacetonitrile.
Experimental Protocol: Synthesis via Nitrile Reduction
Reaction Scheme:
Sources
- 1. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfanylphthalonitrile analogues as selective and potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Spectroscopic Characterization of 4-(2-Aminoethyl)benzonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Aminoethyl)benzonitrile, a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. As a primary amine coupled with a nitrile-substituted aromatic ring, its structural elucidation through modern spectroscopic techniques is fundamental for its application in drug development and novel material synthesis. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the spectral features.
Introduction to this compound
This compound, with the chemical formula C₉H₁₀N₂, possesses a unique combination of a nucleophilic primary amine and an electrophilic nitrile group, making it a valuable building block in organic synthesis. Accurate characterization of this molecule is paramount to ensure its purity and to confirm its structure before its use in further chemical transformations. The following sections will provide a comprehensive overview of its expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.
Predicted ¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A dilute solution of this compound would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
Workflow for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | Doublet | 2H | Aromatic (Ha) |
| ~ 7.35 | Doublet | 2H | Aromatic (Hb) |
| ~ 2.95 | Triplet | 2H | -CH₂-N |
| ~ 2.80 | Triplet | 2H | Ar-CH₂- |
| ~ 1.50 | Singlet (broad) | 2H | -NH₂ |
Interpretation:
-
Aromatic Protons (Ha and Hb): The para-substituted benzene ring is expected to show two distinct signals, each integrating to two protons. The protons ortho to the electron-withdrawing nitrile group (Ha) will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating aminoethyl group (Hb).[2][3] The coupling between these adjacent protons will result in a doublet for each signal.
-
Ethyl Chain Protons: The two methylene groups of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (Ar-CH₂-) will be slightly deshielded by the ring current and appear at a slightly higher chemical shift than the methylene group attached to the nitrogen (-CH₂-N).
-
Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the concentration and solvent due to hydrogen bonding.
Predicted ¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic (C-CH₂CH₂NH₂) |
| ~ 132 | Aromatic (CH) |
| ~ 129 | Aromatic (CH) |
| ~ 119 | Nitrile (-C≡N) |
| ~ 110 | Aromatic (C-C≡N) |
| ~ 42 | -CH₂-N |
| ~ 38 | Ar-CH₂- |
Interpretation:
-
Aromatic Carbons: The para-substituted benzene ring will show four distinct signals. The two quaternary carbons will have lower intensities. The carbon attached to the nitrile group will be deshielded, while the carbon attached to the aminoethyl group will be shielded.
-
Nitrile Carbon: The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm.[4]
-
Ethyl Chain Carbons: The two methylene carbons will appear in the aliphatic region of the spectrum. The carbon attached to the aromatic ring will be slightly more deshielded than the carbon attached to the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]
Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell.
Workflow for FTIR Spectroscopy:
Caption: Workflow for acquiring an FTIR spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3300 | Medium, two bands | N-H stretch | Primary Amine |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2950-2850 | Medium | C-H stretch | Aliphatic |
| 2230-2210 | Strong, sharp | C≡N stretch | Nitrile |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
| 1650-1580 | Medium | N-H bend | Primary Amine |
| 850-810 | Strong | C-H out-of-plane bend | para-disubstituted Aromatic |
Interpretation:
-
N-H Stretching: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region.[7]
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.[3]
-
Nitrile Stretching: A strong and sharp absorption band around 2230-2210 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.[4][8]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
N-H Bending: The bending vibration of the N-H bonds in the primary amine will appear in the 1650-1580 cm⁻¹ range.
-
Aromatic C-H Bending: A strong absorption in the 850-810 cm⁻¹ region is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[9][10]
Experimental Protocol: A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small, volatile molecules, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Workflow for Mass Spectrometry (EI):
Caption: Workflow for acquiring an Electron Ionization Mass Spectrum.
Predicted Mass Spectrum Data (EI):
| m/z | Relative Intensity | Assignment |
| 146 | Moderate | Molecular Ion [M]⁺• |
| 116 | High | [M - CH₂NH₂]⁺ |
| 103 | Moderate | [C₇H₅N]⁺• (benzonitrile radical cation) |
| 30 | High (Base Peak) | [CH₂NH₂]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak [M]⁺• is expected at an m/z of 146, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: As a phenethylamine derivative, a characteristic fragmentation is the cleavage of the Cα-Cβ bond (the bond between the two methylene carbons).[11] This would lead to the formation of a stable benzylic cation at m/z 116 ([M - CH₂NH₂]⁺) and the iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak in the spectrum of primary amines. The loss of the entire aminoethyl side chain can also occur, leading to a fragment corresponding to the benzonitrile radical cation at m/z 103. In electrospray ionization (ESI), phenethylamines are known to undergo protonation followed by the loss of ammonia.[12][13]
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive chemical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. Researchers and scientists can utilize this information for quality control, reaction monitoring, and as a basis for the characterization of its derivatives in various applications.
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020, September 1). PubMed. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). MDPI. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Interpreting Aromatic NMR Signals - YouTube. (2021, March 24). YouTube. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters | Analytical Chemistry. (2020, August 5). ACS Publications. [Link]
-
Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021, July 22). ACS Publications. [Link]
-
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts. [Link]
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]
-
The Mass Spectrometry Experiment - Oregon State University. (n.d.). Oregon State University. [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. (2024, November 23). HSC Chemistry. [Link]
-
Aromatics - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable. (n.d.). Fiveable. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]
-
Mass Spectrometry - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac Ltd. [Link]
-
Interpreting | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
-
29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). eCampusOntario Pressbooks. [Link]
-
7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Chemistry LibreTexts. [Link]
-
Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry. (2021, November 17). inChemistry. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). AZoLifeSciences. [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Spectroscopy Online. [Link]
-
EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. (n.d.). eGyanKosh. [Link]
-
FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Scribd. [Link]
-
Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses - SciELO. (n.d.). SciELO. [Link]
-
NMR Spectroscopy :: 5-HMR-0 The NMR Experiment - Organic Chemistry Data. (n.d.). University of Wisconsin-Madison. [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy - PhotoMetrics, Inc. (n.d.). PhotoMetrics, Inc. [Link]
-
fourier transform infrared spectroscopy. (n.d.). University of Missouri. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]
-
Interpreting IR Spectra - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Lab 2 - Infrared Spectroscopy (IR) - WebAssign. (n.d.). WebAssign. [Link]
-
4-(2-Aminoethylamino)benzonitrile | C9H11N3 | CID 18321665 - PubChem. (n.d.). PubChem. [Link]
-
Che Menu | PDF | Chemical Compounds | Chemistry - Scribd. (n.d.). Scribd. [Link]
-
4-[Amino(ethyl)amino]benzonitrile | C9H11N3 | CID 160358324 - PubChem. (n.d.). PubChem. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). MDPI. [Link]
-
4-[1-(2-aminoethylsulfanyl)-2-nitro-ethyl]benzonitrile - PubChemLite. (n.d.). PubChemLite. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting IR Spectra [chemistrysteps.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. mdpi.com [mdpi.com]
- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
4-(2-Aminoethyl)benzonitrile: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: 4-(2-Aminoethyl)benzonitrile is a bifunctional organic molecule featuring a reactive primary amine and a versatile nitrile group on a stable phenyl scaffold. While direct applications of this specific molecule are not extensively documented in peer-reviewed literature, its constituent functional groups are cornerstones of modern medicinal chemistry and chemical biology. This guide provides an in-depth analysis of the potential research applications of this compound, leveraging established principles and proven methodologies. We will explore its utility as a core scaffold for developing novel kinase inhibitors, a versatile building block for chemical probes and linkers, and a precursor for synthesizing complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to exploit the unique chemical characteristics of this promising intermediate.
Introduction to this compound
Chemical Properties and Structure
This compound (CAS: 132224-93-2, Molecular Formula: C₉H₁₀N₂) is a small molecule possessing a unique combination of functional groups that make it an attractive starting point for chemical synthesis and library development.[1]
-
Primary Ethylamine Group: This group is a strong nucleophile and a key synthetic handle.[2] It readily participates in a wide range of reactions, including amide bond formation, reductive amination, and arylation.[3][] In a biological context, the protonated form can engage in crucial hydrogen bonding and electrostatic interactions with protein targets.[5]
-
Benzonitrile Moiety: The nitrile group is a highly versatile functional group in medicinal chemistry.[6] It is metabolically stable, can act as a hydrogen bond acceptor, and serves as a bioisosteric replacement for carbonyl groups.[7][8] Furthermore, the nitrile can be chemically transformed into other key functionalities like primary amines or carboxylic acids, or participate in the formation of heterocyclic rings.[6][9] The para-substitution pattern on the benzene ring provides a rigid scaffold that can be predictably functionalized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132224-93-2 | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | |
| Physical Form | White Solid | |
| InChIKey | XRTGJOLODNFUSG-UHFFFAOYSA-N |
Significance as a Research Tool
The true potential of this compound lies in its bifunctionality. The primary amine offers a reliable point for derivatization and conjugation, while the benzonitrile group provides a stable, bio-interactive moiety. This combination allows for the systematic exploration of chemical space in multiple research domains, from targeted inhibitor design to the development of sophisticated biological probes.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Rationale and Design Strategy
Protein kinases are a major class of drug targets, particularly in oncology.[10] Many kinase inhibitors achieve their potency and selectivity by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The aminobenzonitrile scaffold is a privileged structure for this purpose.[11] While the primary amine of this compound itself is not positioned to be a hinge-binder, it serves as an ideal attachment point for moieties that can.
By acylating the primary amine with various carboxylic acids, a library of compounds can be generated where the newly formed amide can act as a hydrogen bond donor/acceptor, while the benzonitrile group can occupy an adjacent pocket, potentially interacting with other residues or improving pharmacokinetic properties.[7][12] Benzonitrile-containing compounds have shown potent inhibitory activity against key kinases like Checkpoint Kinase 1 (Chk1).[12]
Experimental Workflow: Synthesis and Screening of a Kinase Inhibitor Library
The following workflow outlines the synthesis of a small library of potential kinase inhibitors from this compound and their subsequent screening.
Caption: Workflow for Kinase Inhibitor Synthesis and Screening.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring kinase activity and inhibition. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
Target kinase and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Synthesized inhibitor compounds dissolved in DMSO.
-
Appropriate kinase reaction buffer.
-
White, opaque 384-well assay plates.
Procedure:
-
Compound Preparation: Create a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup:
-
In each well of the 384-well plate, add 2.5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.
-
Add 0.5 µL of the serially diluted inhibitor compound or DMSO (as a vehicle control).
-
Include "no kinase" controls to determine background signal.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data to the vehicle control (DMSO), which represents 100% kinase activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Application in Chemical Biology: A Building Block for Probes and Linkers
Rationale: A Versatile Synthetic Handle
The primary amine of this compound is an excellent nucleophile, making it an ideal point of attachment for various functional moieties. This allows for its use as a core component in the construction of chemical probes and linkers for targeted protein degradation.
-
Fluorescent Probes: By conjugating a fluorophore to the primary amine, the molecule can be transformed into a fluorescent probe. This probe could be used in cellular imaging or as a tracer in binding assays, assuming the benzonitrile portion contributes to binding a target of interest.
-
PROTAC Linkers: Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. This compound can serve as a simple building block for the linker component, providing a rigid aromatic element connected to a flexible ethyl chain.
Workflow and Mechanism Visualization
Caption: Synthesis of a fluorescent probe and the PROTAC mechanism.
Detailed Protocol: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of a target protein in cell lysates, which is the standard method for assessing the efficacy of a PROTAC.
Materials:
-
Cultured cells expressing the protein of interest (POI).
-
PROTAC compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC compound (and a DMSO vehicle control) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (at the recommended dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Loading Control: After imaging for the POI, the membrane can be stripped and re-probed for a loading control protein to ensure equal protein loading per lane.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity for the POI relative to the loading control. A decrease in the POI band intensity in PROTAC-treated samples compared to the vehicle control indicates protein degradation.
Future Outlook and Alternative Applications
The utility of this compound is not limited to the applications detailed above. Its unique structure opens doors to other areas of research:
-
Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable properties, it could be included in a fragment library for screening against various biological targets.
-
Precursor for Heterocyclic Synthesis: The amine and nitrile groups can be used in cyclization reactions to generate novel heterocyclic scaffolds, which are highly valued in medicinal chemistry.[13][14] For instance, it could potentially undergo reactions similar to those of 2-aminobenzonitriles, which are used to synthesize quinazoline derivatives.[14]
-
Materials Science: The rigid aromatic core and reactive amine make it a potential monomer or functionalizing agent in the development of novel polymers or materials.[9]
Conclusion
This compound represents a powerful and versatile building block for chemical innovation. While its direct applications are still emerging, the well-established roles of its primary amine and benzonitrile functionalities provide a strong rationale for its use in diverse research settings. From the rational design of kinase inhibitors to the construction of advanced chemical probes and PROTACs, this compound offers a reliable and adaptable scaffold for addressing complex challenges in drug discovery and chemical biology.
References
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]
-
do Carmo, T. A. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Available at: [Link]
-
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1597-1628. Available at: [Link]
-
do Carmo, T. A. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Available at: [Link]
-
PubChem. (n.d.). This compound hydrochloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Alchem Pharmtech. (n.d.). CAS 132224-93-2 | this compound. Available at: [Link]
-
Chem LibreTexts. (n.d.). Chapter 7: Amines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 256-263. Available at: [Link]
-
Liu, W., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]
-
Luan, Y., et al. (2012). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of Medicinal Chemistry, 55(11), 5343-5356. Available at: [Link]
-
Creative Biostructure. (n.d.). Drug Discovery - Inhibitor. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Primary Amines - Enamine [enamine.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemicalkinomics.com [chemicalkinomics.com]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-(2-Aminoethyl)benzonitrile: A Versatile Building Block in Modern Organic Synthesis
Abstract
4-(2-Aminoethyl)benzonitrile is a bifunctional molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structure, featuring a primary aliphatic amine and an aromatic nitrile group, offers orthogonal reactivity that enables its use as a versatile scaffold for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, key synthetic transformations, and strategic applications of this valuable building block. We will delve into the causality behind experimental choices for common reactions such as N-acylation and reductive amination, provide detailed, field-proven protocols, and explore its role in the construction of heterocyclic systems.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate chess game of multi-step organic synthesis, the choice of starting materials is paramount. An ideal building block offers not just a foundational carbon skeleton but also strategically placed functional groups that can be selectively manipulated. This compound, with its primary amine and cyano group, perfectly embodies this principle. The nucleophilic amine readily participates in amide bond formation, alkylations, and reductive aminations, while the electrophilic nitrile can be hydrolyzed, reduced, or serve as a precursor to various nitrogen-containing heterocycles.[1] This dual reactivity, coupled with the rigid phenyl spacer, allows for precise control over the spatial orientation of appended functionalities, a critical factor in designing molecules with specific biological activities or material properties.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. This compound is typically a white solid with a molecular weight of 146.19 g/mol .[2] Key data for this compound and its common hydrochloride salt are summarized below.
| Property | This compound | This compound hydrochloride | Reference(s) |
| CAS Number | 132224-93-2 | 167762-80-3 | [2][3] |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₁ClN₂ | [2][3] |
| Molecular Weight | 146.19 g/mol | 182.65 g/mol | [2][3] |
| Physical Form | White Solid | Solid | [2] |
| Purity | ≥96% | Not specified | [2] |
| InChI Key | XRTGJOLODNFUSG-UHFFFAOYSA-N | LTYHPCKZVFOVCH-UHFFFAOYSA-N | [2][3] |
Safety and Handling: As with many nitrile-containing compounds, appropriate safety precautions are essential. The hydrochloride salt is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[4] For disposal, follow all local, state, and federal regulations for chemical waste.
Core Synthetic Applications: A Mechanistic Perspective
The utility of this compound stems from the distinct reactivity of its two functional groups. This section will explore some of the most common and powerful transformations involving this building block.
N-Acylation: Forging the Amide Bond
The primary amine of this compound is a potent nucleophile, readily undergoing acylation to form stable amide linkages. This reaction is fundamental for introducing a vast array of side chains and is a cornerstone of peptide and medicinal chemistry.[6][7]
Mechanism and Rationale: The N-acylation reaction typically proceeds via the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or an anhydride. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. While acyl chlorides are highly reactive, their reactions generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is often required to neutralize the acid by-product.
Diagram: General Workflow for N-Acylation
Caption: A generalized workflow for the N-acylation of this compound.
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[8][9] This one-pot reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[8][10]
Mechanism and Rationale: The reaction is typically carried out under weakly acidic conditions to facilitate the dehydration step that forms the imine.[8] The choice of reducing agent is crucial. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the protonated imine over the starting carbonyl compound.[11][12] This selectivity is key to the success of the one-pot procedure.
Diagram: Reductive Amination Logical Flow
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(2-Amino-ethyl)-benzonitrile | 132224-93-2 [sigmaaldrich.com]
- 3. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 4-(2-Aminoethyl)benzonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)benzonitrile is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aliphatic amine and an aromatic nitrile, offers two distinct reactive centers. The interplay between the nucleophilic amino group and the electrophilic nitrile group, modulated by the aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of these functional groups, detailing protocols for their selective manipulation and exploring the underlying chemical principles that govern their behavior.
Core Reactivity Principles: A Dichotomy of Function
The chemical personality of this compound is defined by the coexistence of a nucleophilic primary amine and an electrophilic nitrile group. The ethyl spacer between the amino group and the benzonitrile moiety largely isolates their electronic properties, allowing for a high degree of chemoselectivity in their reactions.
The Amino Group: A Potent Nucleophile
The primary aliphatic amine in this compound is a strong nucleophile and a moderately strong base. Its reactivity is analogous to other primary alkylamines, readily participating in a variety of fundamental organic reactions.
-
N-Acylation: The amino group reacts readily with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds.[1][2] This reaction is fundamental for peptide synthesis and for the introduction of various functional moieties. The use of a base is often required to neutralize the acidic byproduct.[1]
-
N-Alkylation: The amine can be alkylated by reaction with alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines, or even quaternary ammonium salts, can be challenging.[3]
-
Reductive Amination: A more controlled method for N-alkylation involves the reductive amination of aldehydes and ketones. This two-step, one-pot reaction forms an intermediate imine that is subsequently reduced to the desired amine.
-
Diazotization: While aromatic amines can be diazotized to form diazonium salts, aliphatic amines like the one in this compound are typically unstable under these conditions and will decompose.
The Nitrile Group: An Electrophilic Handle
The nitrile group, with its polarized carbon-nitrogen triple bond, renders the carbon atom electrophilic.[4] While the nitrile group is generally less reactive than carbonyls, it undergoes a range of valuable transformations.[5]
-
Reduction to Primary Amines: The most common and synthetically useful reaction of the nitrile group is its reduction to a primary amine (-CH₂NH₂).[6][7] This transformation is a powerful tool for creating diamine structures. A variety of reducing agents can be employed, with catalytic hydrogenation and metal hydrides being the most prevalent.[8][9]
-
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium, or platinum.[6][7] It is often considered an economical and efficient route for large-scale synthesis.[8]
-
Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction.[9][10] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), also serve as effective reagents for this conversion.[11]
-
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[12][13] This reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.[14]
-
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine salt.[4] Subsequent hydrolysis of this intermediate yields a ketone.[10]
Chemoselective Transformations: Harnessing Orthogonal Reactivity
The distinct reactivity profiles of the amino and nitrile groups allow for their selective modification, a crucial aspect in multi-step synthesis.
Selective N-Acylation in the Presence of the Nitrile Group
The high nucleophilicity of the primary amine allows for its selective acylation without affecting the nitrile group. This is a routine protecting group strategy or a means to introduce desired functionality.
Selective Nitrile Reduction in the Presence of the Amino Group
The reduction of the nitrile group to a primary amine can be achieved chemoselectively in the presence of the existing amino group. The choice of reducing agent and reaction conditions is critical to avoid side reactions. For instance, catalytic hydrogenation can be employed, though conditions must be optimized to prevent reductive alkylation of the primary amine by the newly formed amine.
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound
Objective: To selectively acylate the primary amino group of this compound with acetic anhydride.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.46 g, 10 mmol) in 20 mL of dichloromethane (DCM). Add triethylamine (1.5 mL, 11 mmol) to the solution.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (1.0 mL, 10.5 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Wash the reaction mixture with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(2-(4-cyanophenyl)ethyl)acetamide.
Protocol 2: Selective Reduction of the Nitrile Group in this compound
Objective: To selectively reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Methodology:
-
Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (0.76 g, 20 mmol) and 50 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Dissolve this compound (1.46 g, 10 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 0.8 mL of water, 0.8 mL of 15% aqueous NaOH, and finally 2.4 mL of water. A granular white precipitate will form.
-
Isolation: Filter the mixture through a pad of Celite and wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield 4-(2-aminoethyl)benzylamine. The product can be further purified by distillation or crystallization of a salt derivative if necessary.
Data Presentation
| Reaction | Reagents | Product | Typical Yield |
| N-Acylation | Acetic Anhydride, Triethylamine | N-(2-(4-cyanophenyl)ethyl)acetamide | >90% |
| Nitrile Reduction | Lithium Aluminum Hydride | 4-(2-aminoethyl)benzylamine | 70-85% |
Visualization of Key Transformations
Caption: Key selective transformations of this compound.
Conclusion
This compound is a versatile building block whose utility stems from the distinct and selectively addressable reactivity of its amino and nitrile functional groups. A thorough understanding of the principles governing these transformations is essential for researchers in drug discovery and organic synthesis. The protocols and conceptual framework provided in this guide offer a solid foundation for the strategic manipulation of this valuable molecule in the design and synthesis of novel compounds.
References
-
Wikipedia. Nitrile reduction. [Link]
-
Chemguide. reduction of nitriles. [Link]
-
WordPress. Nitrile Reduction. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
-
National Center for Biotechnology Information. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Avens Publishing Group. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
ResearchGate. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Request PDF. [Link]
-
National Center for Biotechnology Information. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
Organic Chemistry Data. Nitrile to Amine - Common Conditions. [Link]
-
ACS Publications. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
-
ResearchGate. (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
Patsnap. Preparation method of aminobenzonitrile. [Link]
-
Semantic Scholar. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
-
National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
Alchem Pharmtech. CAS 132224-93-2 | this compound. [Link]
-
Thieme. Stereoselective Intra- and Intermolecular [2+2] Photocycloaddition Reactions of 4-(2¢-Aminoethyl)quinolones. [Link]
-
Reddit. O.Chem I: Nitrile and its reactivity as an electrophile. [Link]
-
SpringerLink. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. [Link]
- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Link]
-
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
Royal Society of Chemistry. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]
-
ResearchGate. Rearrangement Reactions Involving the Amino, Nitro and Nitroso Groups. [Link]
-
ResearchGate. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]
-
National Center for Biotechnology Information. 4-(2-Oxoethyl)benzonitrile. [Link]
-
National Center for Biotechnology Information. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
-
National Center for Biotechnology Information. (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile. [Link]
-
PubChem. 4-[[4-[4-(2-Cyanoethyl)-2,6-dimethyl-anilino]pyrimidin-2-yl]amino]benzonitrile. [Link]
-
PubChem. 4-[Amino(ethyl)amino]benzonitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. znaturforsch.com [znaturforsch.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide on the Solubility and Stability of 4-(2-Aminoethyl)benzonitrile for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(2-Aminoethyl)benzonitrile in Modern Drug Discovery
This compound is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive primary amine and a cyano-functionalized aromatic ring, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. The primary amino group serves as a handle for amide bond formation, reductive amination, and other nucleophilic reactions, while the benzonitrile moiety can participate in various coupling reactions or be hydrolyzed to the corresponding benzoic acid or amide.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development pipelines. Specifically, its solubility in various solvent systems dictates its handling, formulation, and reaction conditions. Concurrently, its chemical stability under different stress conditions is a critical determinant of its shelf-life, degradation pathways, and the potential for impurity formation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development.[1] The presence of both a polar amino group and a moderately polar nitrile group on a benzene ring suggests that this compound will exhibit a nuanced solubility profile.
Predicted Aqueous Solubility
Due to the absence of extensive experimental data in publicly available literature, the aqueous solubility of this compound was predicted using the ALOGPS 2.1 algorithm, a well-established in silico tool.[2][3] The predicted values provide a useful starting point for experimental design.
Table 1: Predicted Aqueous Solubility of this compound
| Parameter | Predicted Value | Unit | Source |
| LogS | -1.58 | log(mol/L) | [2][3] |
| Solubility | 26.3 | mg/mL | [2][3] |
| Solubility | 0.18 | mol/L | [2][3] |
These predictions suggest that this compound has moderate aqueous solubility. The protonatable amino group (pKa predicted to be around 9.5-10.5) implies that its solubility will be highly pH-dependent, with significantly greater solubility in acidic conditions due to the formation of the corresponding ammonium salt.
Qualitative Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common organic solvents can be made.
Table 2: Qualitative Predicted Solubility in Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The polar protic nature of methanol can effectively solvate both the amino and nitrile groups through hydrogen bonding. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is a good solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] |
| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile's polarity makes it a suitable solvent, although potentially less effective than DMSO or alcohols for highly polar solutes. |
| Acetone | Polar Aprotic | Moderate | Acetone's moderate polarity should allow for reasonable dissolution of the compound. |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate | As a nonpolar solvent, DCM is expected to be a poorer solvent for the polar this compound. |
| Water | Polar Protic | Moderate | As predicted by ALOGPS, with pH-dependent variability.[2][3] |
Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy
For a rapid and high-throughput assessment of solubility, a kinetic solubility assay is often employed in early drug discovery.[5][6] This protocol outlines a direct UV assay method.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[5]
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with the chosen buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all standards (typically ≤1%).
-
Sample Preparation: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells containing the test buffer to achieve the desired final concentration.[5]
-
Incubation: Thoroughly mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.[5]
-
Filtration: After incubation, filter the solutions to remove any undissolved precipitate. This can be achieved using a filter plate (e.g., 0.45 µm).[5]
-
UV-Vis Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound using a UV spectrophotometer.[7]
-
Data Analysis: Construct a calibration curve from the absorbance readings of the standard solutions. Use the absorbance of the filtered test samples to determine the concentration of the dissolved compound, which represents its kinetic solubility under the assay conditions.
Part 2: Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, and storage.[8]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[9][10] This typically proceeds through an amide intermediate, 4-(2-aminoethyl)benzamide, to ultimately form the corresponding carboxylic acid, 4-(2-aminoethyl)benzoic acid.[9] The rate of hydrolysis is generally accelerated by heat.
-
Oxidation: The primary amino group and the ethyl bridge are potential sites for oxidation.[11] Exposure to oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen, potentially catalyzed by light or metal ions, could lead to the formation of various oxidation products, including hydroxylated species or cleavage of the ethylamino side chain.
-
Photodegradation: Aromatic amines and nitriles can be susceptible to degradation upon exposure to UV or visible light.[12] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and bond cleavage, leading to a complex mixture of degradants.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to polymerization or fragmentation of the molecule.[13]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the parent compound.[8]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 (v/v) mixture of acetonitrile and water.[16]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.[16]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C and collect samples at the specified time points. Neutralize the samples with 1 M HCl before analysis.[16]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[17]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Heat an aliquot of the stock solution in a sealed vial at a controlled temperature (e.g., 70°C) and collect samples at various time points.
-
Sample Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[18]
Initial HPLC Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used for initial screening of the stressed samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at the λmax of this compound and at other wavelengths to ensure detection of all degradation products. A photodiode array (PDA) detector is highly recommended.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Conclusion and Future Perspectives
This technical guide has provided a foundational understanding of the solubility and stability of this compound. The predicted moderate aqueous solubility, which is expected to be pH-dependent, and its likely high solubility in polar organic solvents offer practical guidance for its use in synthesis and formulation. The outlined potential degradation pathways, including hydrolysis, oxidation, and photolysis, highlight the importance of controlled storage and handling conditions.
The provided experimental protocols for kinetic solubility and forced degradation studies serve as robust starting points for researchers to generate specific data for their applications. The development of a validated stability-indicating HPLC method is a critical next step for any project utilizing this versatile building block. Future work should focus on generating comprehensive experimental solubility data in a wider range of solvents and temperatures, as well as the definitive identification and characterization of degradation products formed under various stress conditions. Such data will further empower scientists and drug development professionals to harness the full potential of this compound in the creation of next-generation pharmaceuticals.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
BenchChem. Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention.
- Jadhav, S. B., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 2021.
- Alsante, K. M., et al.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Lee, K., and D. T. Gibson. Toluene and ethylbenzene oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4. Applied and Environmental Microbiology, 1996.
- Blessy, M., et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 2021.
- Bevan, C. D., and P. S. Lloyd. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Analytical Chemistry, 2000.
- MedCrave. Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2016.
- Hu, Y., et al. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 2013.
-
SIELC Technologies. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column.
-
Eawag-BBD. Ethylbenzene Degradation Pathway.
- Sreekanth, N., et al. Oxidative dehydrogenation of ethyl benzene to styrene over hydrotalcite derived cerium containing mixed metal oxides. Green Chemistry, 2014.
- Alsenz, J., and M. Kansy. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 2007.
- Klamt, A., and F. Eckert. COSMO-RS predictions plotted versus experimental values.
- Ball, N., et al. Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium. Applied and Environmental Microbiology, 2001.
-
S. S. S. V. Tetko, I. V. On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.
- Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Zhang, H., et al. Atmospheric and Efficient Selective Oxidation of Ethylbenzene Catalyzed by Cobalt Oxides Supported on Mesoporous Carbon Nitride. MDPI, 2023.
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- De Faria, C. M. A., et al. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Journal of Pharmacy and Pharmacology, 2008.
-
Royal Society of Chemistry. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
- Guo, Z., et al. Predictions of flavonoid solubility in ionic liquids by COSMO-RS: Experimental verification, structural elucidation, and solvation characterization.
-
Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Faria, R. M., et al. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Biblioteca Digital do IPB, 2024.
- Klamt, A. Prediction of Solubility with COSMO-RS. Zenodo, 2005.
- Tetko, I. V., et al. AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds.
-
Royal Society of Chemistry. Analytical Methods.
-
Organic Synthesis. Hydrolysis of Nitriles.
- Loschen, C., and A. Klamt. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 2015.
- Kim, J., et al. Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
-
BenchChem. Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.
- Al-Sabti, A., et al. Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 2023.
- Cheng, A., and M. Merz. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Medicinal Chemistry, 2003.
- Dreyer, J., et al. Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements. The Journal of Physical Chemistry A, 2002.
- Seshachalam, V., et al. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical and Biomedical Analysis, 2007.
- International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. IJSDR, 2022.
- Chemistry university. Hydrolysis of Nitriles. YouTube, 2021.
-
Parchem. This compound, Hcl (Cas 167762-80-3).
- Keen, O. S., et al. Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation.
- Dellinger, B., et al. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. EPA, 1984.
- Eranki, R. J. V., et al. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. American Journal of Analytical Chemistry, 2013.
- U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA, 1984.
- Phillips, L., and T. R. L. Smith. The Thermal Decomposition of Nitrate Esters. 11. The Effect of Additives on the Thermal Decomposition of Ethyl Nitratel. Journal of the American Chemical Society, 1950.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ajpsonline.com [ajpsonline.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Toluene and ethylbenzene oxidation by purified naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. ijsdr.org [ijsdr.org]
- 19. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-(2-Aminoethyl)benzonitrile Derivatives and Analogs for Drug Discovery
This guide provides an in-depth exploration of the 4-(2-aminoethyl)benzonitrile scaffold, a versatile building block in medicinal chemistry. We will delve into its synthesis, derivatization, and the application of bioisosteric principles to generate novel analogs with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The this compound Core: A Privileged Scaffold in Medicinal Chemistry
The this compound moiety presents a compelling starting point for drug design. It incorporates a phenethylamine backbone, a common feature in many neuroactive compounds, combined with a polar nitrile group. The nitrile functionality is particularly noteworthy; it is a versatile functional group that can participate in various non-covalent interactions with biological targets and is often used as a bioisostere for other functional groups.[1] The primary amine of the ethylamine side chain offers a convenient handle for further chemical modification, allowing for the exploration of a wide range of chemical space.
Derivatives of this scaffold have shown promise in various therapeutic areas, including as kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and agents targeting other enzyme classes.[2][3] The strategic modification of the this compound core allows for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles.
Strategic Synthesis of this compound and its N-Substituted Derivatives
The successful implementation of a drug discovery program hinges on robust and efficient synthetic routes. This section outlines a validated protocol for the synthesis of the parent this compound and a general method for its N-substitution.
Synthesis of the Core Scaffold: this compound Hydrochloride
A common and effective method for the synthesis of this compound is through the reduction of a corresponding nitro or nitrile precursor. A reliable approach involves the reduction of 4-(2-nitroethyl)benzonitrile.
Experimental Protocol:
Step 1: Synthesis of 4-(2-Nitroethyl)benzonitrile
-
To a solution of 4-cyanobenzaldehyde in nitromethane, add a catalytic amount of a suitable base (e.g., ammonium acetate).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 4-(2-nitrovinyl)benzonitrile.
-
Dissolve the purified product in a suitable solvent (e.g., methanol) and cool to 0°C.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(2-nitroethyl)benzonitrile.
Step 2: Reduction to this compound Hydrochloride
-
Dissolve 4-(2-nitroethyl)benzonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in ethanol or ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
N-Substitution of the Aminoethyl Side Chain
The primary amine of this compound is a versatile point for derivatization, commonly achieved through reductive amination or acylation.
Experimental Protocol: Reductive Amination
-
Dissolve this compound hydrochloride and a slight excess of an aldehyde or ketone of interest in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Bioisosteric Replacement and Analog Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by exchanging one functional group for another with similar physical or chemical properties.[4] This approach can enhance potency, selectivity, and pharmacokinetic properties.[5]
Bioisosteres of the Benzonitrile Moiety
The nitrile group in the this compound scaffold can be replaced with a variety of other functional groups to modulate the compound's properties.
Table 1: Common Bioisosteric Replacements for the Nitrile Group
| Bioisostere | Rationale for Replacement | Potential Impact on Properties |
| Thiazole | Mimics the size and electronics of the nitrile; can introduce additional interaction points. | Improved metabolic stability, altered solubility and polarity. |
| Oxadiazole | Acts as a hydrogen bond acceptor and can improve pharmacokinetic properties. | Enhanced metabolic stability, potential for improved oral bioavailability. |
| Pyridine | Introduces a basic nitrogen, which can form salt bridges and alter solubility. | Increased aqueous solubility, potential for new interactions with the target. |
| Trifluoromethyl | A lipophilic electron-withdrawing group that can improve metabolic stability and binding affinity. | Increased lipophilicity, enhanced membrane permeability, improved metabolic stability. |
| Sulfonamide | A hydrogen bond donor and acceptor, can significantly alter polarity and solubility. | Increased polarity and aqueous solubility, potential for strong hydrogen bonding interactions. |
Modifications of the Aminoethyl Linker
The ethylamine linker can also be modified to alter the compound's conformational flexibility and vectoral projection of the terminal functional group.
Diagram 1: Modifications of the Aminoethyl Linker
Caption: Strategies for modifying the aminoethyl linker to modulate compound properties.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of biological targets. This section will highlight some key examples and discuss the structure-activity relationships that govern their activity.
Histamine H3 Receptor Antagonists
Analogs of this compound, specifically 2-aminoethylbenzofuran derivatives, have been identified as potent and selective histamine H3 receptor antagonists.[6] These compounds have shown potential in treating cognitive and attention disorders. The benzonitrile moiety in these analogs plays a crucial role in binding to the receptor.
Table 2: SAR of 2-Aminoethylbenzofuran H3 Receptor Antagonists
| Compound | R1 (at 2-position of benzofuran) | R2 (on aminoethyl nitrogen) | H3 Receptor Ki (nM) |
| 1 | H | -CH3 | 150 |
| 2 | H | -CH2CH2-pyrrolidine | 10 |
| ABT-239 | H | -(R)-2-methylpyrrolidin-1-yl | 1.2 |
| 3 | Cl | -(R)-2-methylpyrrolidin-1-yl | 2.5 |
Data compiled from Cowart et al., J. Med. Chem. 2005, 48(1), 38-55.[6]
The SAR data clearly indicates that N-alkylation of the aminoethyl side chain with a pyrrolidine ring significantly enhances potency. Furthermore, the stereochemistry of substituents on the pyrrolidine ring has a notable impact on activity, as seen with the (R)-2-methylpyrrolidine in ABT-239.
Kinase Inhibitors
The benzonitrile group is a common feature in many kinase inhibitors, where it often occupies the ATP-binding site and forms hydrogen bonds with the hinge region of the kinase. While specific examples of this compound derivatives as potent kinase inhibitors are not extensively documented in publicly available literature, the scaffold represents a promising starting point for the design of such inhibitors. The aminoethyl side chain can be elaborated to interact with the solvent-exposed region of the kinase, providing opportunities to enhance selectivity and potency. For instance, benzonitrile-containing compounds have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1).[7]
Diagram 2: General Binding Mode of Benzonitrile-based Kinase Inhibitors
Caption: A generalized binding model for a this compound-based kinase inhibitor.
Pharmacokinetic Considerations
The development of a successful drug requires a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).[8] While specific ADME data for the this compound scaffold is limited, general principles can be applied to guide analog design.
-
Absorption: The presence of a basic amine and a polar nitrile group suggests that the oral bioavailability of these compounds will be highly dependent on the overall lipophilicity and pKa of the molecule. Modifications to the N-substituent can be used to tune these properties.
-
Distribution: The volume of distribution will be influenced by the compound's lipophilicity and plasma protein binding. Highly lipophilic analogs may exhibit greater tissue penetration.
-
Metabolism: The primary amine is a potential site for metabolism by monoamine oxidases. N-alkylation or acylation can block this metabolic pathway and improve metabolic stability. The aromatic ring is also susceptible to cytochrome P450-mediated oxidation.
-
Excretion: The route of excretion (renal or hepatic) will depend on the polarity of the final compound. More polar analogs are more likely to be renally cleared.
Conclusion and Future Directions
The this compound scaffold is a valuable and versatile starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive core for drug discovery programs. Future research in this area should focus on:
-
Exploring a wider range of biological targets: Systematic screening of this compound libraries against diverse target classes could uncover new therapeutic opportunities.
-
In-depth ADME/Tox profiling: A thorough investigation of the pharmacokinetic and toxicological properties of this scaffold is crucial for its advancement into clinical development.
-
Application of advanced drug design strategies: The use of computational modeling and structure-based design will be instrumental in the rational design of next-generation analogs with improved potency and selectivity.
By leveraging the principles outlined in this guide, researchers can effectively utilize the this compound scaffold to develop innovative and impactful medicines.
References
-
Cowart, M. D., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(1), 38–55. [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
-
Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. ResearchGate. [Link]
-
Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. [Link]
-
Langdon, S. R., et al. (2010). Bioisosteric replacement and scaffold hopping in lead generation and optimization. Molecular Informatics, 29(5), 356-361. [Link]
-
Jiangsu Ocean University. (2023). Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors. PubMed. [Link]
-
Nakahata, D. H., et al. (2024). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. [Link]
-
PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. Retrieved from [Link]
-
RCSB PDB. (n.d.). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Retrieved from [Link]
-
Langdon, S. R., et al. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 8, SAR Highlights from Benzonitrile Replacements (SAR Table 2). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]
-
Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Oncology, 8, 43. [Link]
-
Chen, Y., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944–5951. [Link]
-
Brown, N. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. PubMed. [Link]
-
Li, C., et al. (2012). Structure-activity relationship (SAR) study of ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the potential of the lead against multidrug resistance in cancer treatment. Journal of Medicinal Chemistry, 55(11), 5566–5581. [Link]
-
Ester, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. National Institutes of Health. [Link]
-
Ertl, P. (2021). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. [Link]
-
Yao, R.-S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Semantic Scholar. [Link]
-
Singh, S., & Kumar, Y. (2021). Fascinating pharmacokinetics: understanding ADME. ResearchGate. [Link]
-
Li, C., et al. (2012). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. PMC. [Link]
-
Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]
-
Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(17), 6643–6658. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]
-
Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1229–1241. [Link]
-
Chilin, A., et al. (2013). Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Biotherapeutics for Autoimmune and Inflammatory Conditions. The AAPS Journal, 15(4), 1109–1122. [Link]
-
Hauser, A. S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 19(3), 171–189. [Link]
-
Polasek, T. M., et al. (2013). The ABCD of clinical pharmacokinetics. British Journal of Clinical Pharmacology, 75(2), 312–315. [Link]
-
Singh, K. D., & Karnik, S. S. (2021). Current Trends in GPCR Allostery. Journal of Membrane Biology, 254(3), 293–300. [Link]
-
Banik, B. K., et al. (2003). ethyl 4-aminobenzoate. Organic Syntheses, 80, 163. [Link]
-
Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5396. [Link]
-
Jacobson, K. A., & Costanzi, S. (2012). Discovery of GPCR ligands for probing signal transduction pathways. Neuropharmacology, 62(7), 2247–2256. [Link]
-
Lin, L., et al. (2013). Antiproliferative activities and SAR studies of substituted anthraquinones and 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 23(22), 6098–6101. [Link]
-
Abdulla, M. M. (2013). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Open Journal of Synthesis Theory and Applications, 2(2), 63-72. [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Meyer, M. R., et al. (2013). metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Die Pharmazie, 68(6), 459–465. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-(2-Aminoethyl)benzonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(2-Aminoethyl)benzonitrile scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique combination of a flexible aminoethyl side chain and a rigid, polar benzonitrile group provides a versatile platform for the design of novel therapeutic agents targeting a range of biological entities. This technical guide offers an in-depth exploration of the role of this compound in drug discovery, from its fundamental physicochemical properties and synthesis to its application in the development of potent and selective modulators of key physiological targets. We will delve into its critical role in the generation of histamine H3 receptor antagonists for neurological disorders and explore its burgeoning potential in oncology through the inhibition of critical kinase signaling pathways. This guide will provide detailed experimental protocols, quantitative biological data, and a mechanistic understanding of the signaling pathways influenced by these compounds, thereby serving as a comprehensive resource for researchers in the field.
Introduction: The Versatility of a Privileged Scaffold
The journey of a drug molecule from a laboratory concept to a clinical reality is a testament to the intricate dance between chemical structure and biological function. Within the vast chemical space available to medicinal chemists, certain molecular frameworks consistently reappear, demonstrating an inherent capacity to interact favorably with biological targets. These "privileged scaffolds" serve as foundational blueprints for the design of novel therapeutics. This compound has steadily gained recognition as one such scaffold.
Its strategic importance lies in the juxtaposition of two key functional groups:
-
The Aminoethyl Moiety: This flexible chain provides a crucial point for derivatization, allowing for the introduction of various substituents to fine-tune steric bulk, basicity, and hydrogen bonding potential. This adaptability is paramount for achieving high-affinity and selective binding to the target protein.
-
The Benzonitrile Group: The cyano-substituted phenyl ring offers a rigid anchor with a strong dipole moment. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, and can contribute to favorable π-π stacking interactions within a protein's binding pocket.[1] Furthermore, the para-substitution pattern is often associated with reduced susceptibility to oxidative metabolism, a desirable property in drug candidates.[1]
This guide will dissect the multifaceted role of this scaffold, providing a granular look at its application in two major therapeutic areas: neurology and oncology.
Applications in Neurology: Targeting the Histamine H3 Receptor
The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive disorders.[2] As a presynaptic autoreceptor, it regulates the release of histamine and other neurotransmitters, playing a crucial role in modulating wakefulness, attention, and memory.[2][3] Antagonists of the H3 receptor have shown potential in enhancing cognitive function.
Derivatives of this compound have been instrumental in the development of potent and selective H3 receptor antagonists. The 4-(2-Aminoethyl)phenyl moiety often serves as a key pharmacophoric element, interacting with the receptor's binding site.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have revealed that modifications to the amino group of the this compound core are critical for achieving high affinity and selectivity for the H3 receptor. For instance, incorporation of the aminoethyl group into a pyrrolidine ring, as seen in compounds like ABT-239, has yielded highly potent antagonists.[4]
Table 1: Biological Activity of Representative this compound Derivatives as Histamine H3 Receptor Antagonists
| Compound ID | Structure | Target | Kᵢ (nM) | Reference |
| ABT-239 | 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile | Human H3 Receptor | 0.1 - 5.8 | [4] |
| Naphthalene Analogs | 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles | Rat and Human H3 Receptors | High Affinity | [5] |
Mechanism of Action and Signaling Pathway
Histamine H3 receptors primarily couple to the Gαi/o subunit of heterotrimeric G proteins.[6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[6] Furthermore, H3 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[8]
By antagonizing the H3 receptor, this compound derivatives block the inhibitory effect of histamine, leading to an increased release of histamine and other neurotransmitters, thereby enhancing cognitive processes.
Caption: Histamine H3 Receptor Signaling Pathway and Point of Intervention.
Emerging Roles in Oncology: Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold is being explored as a foundation for the development of novel kinase inhibitors. The benzonitrile moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, while the aminoethyl tail can be modified to enhance selectivity and potency.
Targeting Key Cancer-Related Kinases
While specific examples of this compound derivatives as potent kinase inhibitors are still emerging in the public domain, the broader class of benzonitrile-containing molecules has shown significant promise. For instance, benzonitrile derivatives have been developed as inhibitors of checkpoint kinase 1 (Chk1), a key regulator of the DNA damage response, and RET tyrosine kinase, which is implicated in various cancers.[9][]
Table 2: Representative Benzonitrile-Containing Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ | Reference |
| Indeno[1,2-c]pyrazol-3-yl)-benzonitriles | Chk1 | Potent Inhibition | [9] |
| 2-(Alkylsulfanyl)-4-(3-thienyl)nicotinonitrile | RET | Submicromolar | [] |
The structural features of this compound make it a promising starting point for the design of inhibitors targeting kinases involved in critical cancer signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][4][7][8][9][11][12][13]
Interplay with Cancer Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are central regulators of cell proliferation, survival, and metastasis, and their aberrant activation is a common feature of many cancers.[1][4][6][7][8][12] Kinase inhibitors that target components of these pathways can effectively block tumor growth.
Caption: Key Cancer Signaling Pathways and Potential Intervention Points.
Synthesis and Derivatization Strategies
The synthesis of this compound and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been established, often starting from commercially available materials.
General Synthesis of this compound
A common and efficient method for the synthesis of the core scaffold involves the reduction of 4-(2-nitrovinyl)benzonitrile or the reductive amination of 4-acetylbenzonitrile. A plausible synthetic route starting from 4-cyanobenzaldehyde is outlined below.
Caption: General Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-(2-Nitrovinyl)benzonitrile
-
To a solution of 4-cyanobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of a base, such as sodium hydroxide (1.5 eq) in water, while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(2-nitrovinyl)benzonitrile.
Step 2: Reduction to this compound
-
Suspend 4-(2-nitrovinyl)benzonitrile (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (3-4 eq), portion-wise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization for Library Synthesis
The primary amino group of this compound is a versatile handle for a wide range of chemical transformations, including:
-
N-Alkylation/N-Arylation: To introduce substituents that can modulate lipophilicity and steric interactions.
-
Amide and Sulfonamide Formation: To create derivatives with different hydrogen bonding capabilities.
-
Reductive Amination: To generate secondary and tertiary amines with diverse side chains.
These derivatization strategies are essential for building compound libraries for high-throughput screening and lead optimization.
Pharmacokinetic Profile: Considerations for Drug Development
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success.[3][12][14] The this compound scaffold possesses several features that can be modulated to achieve a favorable pharmacokinetic profile.
-
Absorption and Bioavailability: The lipophilicity and basicity of the amino group can be tuned to optimize oral absorption and bioavailability. For instance, the introduction of lipophilic groups can enhance membrane permeability.
-
Distribution: The physicochemical properties of the derivatives will govern their distribution into various tissues, including the central nervous system. For CNS-acting drugs like H3 receptor antagonists, achieving adequate brain penetration is crucial.
-
Metabolism: The benzonitrile moiety is generally considered to be metabolically stable.[1] However, the aminoethyl side chain can be susceptible to metabolism. Strategic modifications can be made to block metabolic hotspots and prolong the half-life of the compound.
-
Excretion: The route and rate of excretion will depend on the overall polarity and molecular weight of the final compound.
Table 3: Pharmacokinetic Parameters of a Representative H3 Receptor Antagonist (ABT-288)
| Parameter | Value | Reference |
| Elimination Half-life | 40 - 61 hours | [3] |
| Bioavailability (Oral) | Dose-proportional exposure | [3] |
| Food Effect | No clinically meaningful effect | [3] |
It is important to note that the pharmacokinetic properties can vary significantly with structural modifications, and a thorough ADME profiling is essential for each new derivative.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable building block in medicinal chemistry. Its application in the development of histamine H3 receptor antagonists for neurological disorders showcases its potential to yield potent and selective drug candidates. The emerging exploration of this scaffold in the context of kinase inhibition for cancer therapy opens up new avenues for drug discovery.
The future of drug development leveraging this scaffold will likely focus on:
-
Expansion to New Biological Targets: Exploring the utility of this compound derivatives against a wider range of GPCRs, ion channels, and enzymes.
-
Fine-tuning for Selectivity: Developing highly selective kinase inhibitors to minimize off-target effects and improve the therapeutic index.
-
Application of Novel Synthetic Methodologies: Employing modern synthetic techniques to efficiently generate diverse libraries of derivatives for screening.
-
Integration of Computational Chemistry: Utilizing in silico modeling and structure-based drug design to guide the rational design of new compounds with improved potency and pharmacokinetic properties.
As our understanding of disease biology deepens and our drug design tools become more sophisticated, the strategic deployment of privileged scaffolds like this compound will continue to be a cornerstone of successful drug discovery endeavors.
References
-
Signaling pathways associated with the histamine H3 receptor. - ResearchGate. Available from: [Link]
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. Available from: [Link]
-
Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. Available from: [Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. Available from: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available from: [Link]
-
4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists with high CNS penetration - PubMed. Available from: [Link]
-
methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed. Available from: [Link]
-
benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors - PubMed. Available from: [Link]
-
ADME Properties - Pharmacokinetics - Drug Design Org. Available from: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available from: [Link]
-
4-(2-Aminoethylamino)benzonitrile | C9H11N3 | CID 18321665 - PubChem. Available from: [Link]
- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents.
-
4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists with high CNS penetration - PubMed. Available from: [Link]
-
The chemical structure of some biologically important benzonitrile derivatives. - ResearchGate. Available from: [Link]
-
Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PubMed Central. Available from: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed. Available from: [Link]
-
Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed. Available from: [Link]
-
Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed. Available from: [Link]
Sources
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[6-(2-Aminoethyl)naphthalen-2-yl]benzonitriles are potent histamine H3 receptor antagonists with high CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-(2-Aminoethyl)benzonitrile from 4-Cyanobenzyl Cyanide: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 4-(2-aminoethyl)benzonitrile, a valuable building block in pharmaceutical and materials science, from 4-cyanobenzyl cyanide. This document provides an in-depth analysis of the prevalent synthetic methodologies, focusing on the reduction of the nitrile group. Two primary, robust protocols are presented: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). This guide offers a comparative analysis of these methods, detailed step-by-step protocols, safety considerations, and characterization techniques to ensure reproducible and high-yield synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a primary amine and a nitrile group on a benzene ring, allows for diverse chemical modifications. The synthesis from 4-cyanobenzyl cyanide involves the selective reduction of one of the two nitrile groups. The choice of reducing agent and reaction conditions is critical to achieve high selectivity and yield, avoiding the over-reduction of both nitrile groups or the formation of byproducts. This guide provides the necessary technical details for researchers to successfully perform this transformation.
Scientific Principles and Mechanistic Insights
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This reduction can be achieved through two main pathways:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Raney® Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere.[1][2] The reaction proceeds through the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond. An imine intermediate is formed, which is further reduced to the primary amine.[1] To suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate, additives like ammonia are often used.[3]
-
Chemical Reduction with Hydride Reagents: Strong hydride donors, most notably lithium aluminum hydride (LiAlH₄), are highly effective for nitrile reduction.[4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group.[5][6] This initial attack forms an imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then occurs, leading to a dianion intermediate. Subsequent aqueous workup protonates the nitrogen atoms to yield the primary amine.[5][6]
Comparative Analysis of Synthetic Methods
The choice between catalytic hydrogenation and chemical reduction depends on several factors, including scale, available equipment, safety considerations, and desired product purity.
| Feature | Catalytic Hydrogenation (Raney® Nickel) | Chemical Reduction (LiAlH₄) |
| Reagents | Raney® Nickel, Hydrogen gas, Solvent (e.g., ethanol, methanol), Ammonia | Lithium aluminum hydride (LiAlH₄), Anhydrous solvent (e.g., THF, diethyl ether) |
| Conditions | Elevated pressure (e.g., 500-2000 psi) and temperature (e.g., 100-130°C) | Typically at 0°C to room temperature under an inert atmosphere |
| Advantages | Scalable, cost-effective for large-scale production, catalyst can be recycled.[7] | High yields, effective for a wide range of nitriles, does not require high-pressure equipment. |
| Disadvantages | Requires specialized high-pressure hydrogenation equipment. Raney® Nickel is pyrophoric when dry.[8] | LiAlH₄ is highly reactive and pyrophoric, requiring careful handling and anhydrous conditions. The workup can be challenging. Not ideal for large-scale reactions due to safety concerns.[9] |
| Selectivity | Generally good, but can lead to secondary amine formation without additives like ammonia.[3] | Excellent selectivity for the primary amine. |
Experimental Protocols
Safety Precautions
Working with Cyanides: 4-Cyanobenzyl cyanide is a toxic compound.[10][11][12] All manipulations should be performed in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[10][11] In case of accidental exposure, seek immediate medical attention.[13] All cyanide-contaminated waste must be disposed of according to institutional safety guidelines.[13]
Handling Pyrophoric Reagents: Both Raney® Nickel (when dry) and LiAlH₄ are pyrophoric and can ignite spontaneously in air.[8][9] They must be handled under an inert atmosphere (e.g., argon or nitrogen).
Method 1: Catalytic Hydrogenation with Raney® Nickel
This protocol is adapted from established procedures for the reduction of benzyl cyanides.[3][15]
Materials and Equipment:
-
4-Cyanobenzyl cyanide
-
Raney® Nickel (slurry in water)
-
Anhydrous ethanol or methanol
-
Liquid ammonia
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, add 4-cyanobenzyl cyanide and anhydrous ethanol (or methanol).
-
Catalyst Addition: Carefully add a catalytic amount of Raney® Nickel slurry. The catalyst should be handled as a slurry to prevent it from drying out and becoming pyrophoric.[8]
-
Ammonia Addition: Introduce liquid ammonia into the reaction vessel. The presence of ammonia is crucial to minimize the formation of secondary amine byproducts.[3]
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 500-1000 psi) and heat to the appropriate temperature (e.g., 100-125°C) with agitation.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst with additional solvent. Caution: Do not allow the filtered catalyst to dry, as it can become pyrophoric. Quench the catalyst immediately with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is based on general procedures for the LiAlH₄ reduction of nitriles.[9][16]
Materials and Equipment:
-
4-Cyanobenzyl cyanide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Addition: Suspend LiAlH₄ in anhydrous THF in the flask and cool the mixture to 0°C in an ice bath.
-
Substrate Addition: Dissolve 4-cyanobenzyl cyanide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas. Subsequently, add a 15% aqueous sodium hydroxide solution, followed by more water, until a granular precipitate forms.[9]
-
Filtration: Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If two layers form, separate them. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the primary amine (N-H stretching) and the nitrile (C≡N stretching).
-
Melting Point: For the solid product or its hydrochloride salt, a sharp melting point range indicates high purity.
Visualization of the Synthetic Process
Reaction Mechanism: LiAlH₄ Reduction of a Nitrile
Caption: Mechanism of nitrile reduction using LiAlH₄.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation synthesis.
Conclusion
The synthesis of this compound from 4-cyanobenzyl cyanide is a critical transformation for accessing a versatile chemical intermediate. Both catalytic hydrogenation and chemical reduction with LiAlH₄ are effective methods, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher and the available facilities. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and efficiently synthesize this valuable compound for their drug discovery and development endeavors.
References
- Vertex AI Search. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis.
- Gross, B. H., Mebane, R. C., & Armstrong, D. L. (2001). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 49(6), 95-100.
- Chemistry LibreTexts. (2021). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Jag-young, K., et al. (2019). Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Robinson, J. C., Jr., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- Rylander, P. N. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483.
- ChemicalBook. (2025). 4-Chlorobenzyl cyanide - Safety Data Sheet.
- Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 223-233.
- Wikipedia. (n.d.). Raney nickel.
- YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
- Benchchem. (2025). Application Notes and Protocols for the Reduction of Benzyl Cyanide to 2-Phenylethylamine.
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
- Liu, W., & Liu, J. (2022).
- Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry–A European Journal, 23(18), 4288-4292.
- CDH Fine Chemical. (n.d.). 4-Chloro Benzyl Cyanide CAS No 140-53-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Wikipedia. (n.d.). Benzyl cyanide.
- Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(11), 649-661.
- Benchchem. (2025). An In-depth Technical Guide to Benzyl Cyanide (Phenylacetonitrile).
- PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile.
- New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
- Sigma-Aldrich. (n.d.). 4-(2-Amino-ethyl)-benzonitrile.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods.
- Wikipedia. (n.d.). 4-Chlorophenylacetonitrile.
- G. A. Robertson. (1921). p-NITROBENZYL CYANIDE. Organic Syntheses, 1, 72.
- BLDpharm. (n.d.). 4-(((2-Aminoethyl)(methyl)amino)methyl)benzonitrile.
- Amerigo Scientific. (n.d.). This compound hydrochloride (97%).
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- PubChem. (n.d.). Bromobenzyl Cyanide.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CN104892456A - Method for preparing benzonitrile compound.
- Google Patents. (n.d.). CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.
- ResearchGate. (2014). What is the most efficient method for reducing benzyl cyanide into a primary amine?.
- Benchchem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- Wikipedia. (n.d.). Cyanohydrin reaction.
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563.
- Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(22), 12433-12493.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Raney nickel - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. nj.gov [nj.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. env.go.jp [env.go.jp]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 4-(2-Aminoethyl)benzonitrile via Electrophilic Attack
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 4-(2-aminoethyl)benzonitrile, a versatile bifunctional building block pivotal in modern drug discovery and materials science. The molecule's primary aliphatic amine serves as a potent nucleophilic center, readily engaging with a diverse range of electrophiles. This document details the core reactivity, mechanistic underpinnings, and field-tested protocols for key transformations including N-Acylation, N-Sulfonylation, and Reductive Amination. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to leverage this scaffold in the synthesis of novel chemical entities. The protocols emphasize robust, self-validating systems that ensure reproducibility and high yields.
Introduction: The Strategic Value of this compound
This compound is a compound of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines a flexible ethylamine side chain with a rigid, electronically distinct benzonitrile ring. This duality offers several advantages in molecular design:
-
Nucleophilic Handle: The primary amine is a strong nucleophile, providing a reliable reaction site for covalent modification and molecular elaboration.
-
Pharmacophoric Moiety: The benzonitrile group is a well-established pharmacophore found in numerous approved drugs.[3][4] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can engage in favorable dipole-dipole or π-stacking interactions within biological targets.[5]
-
Structural Versatility: The ethyl linker provides conformational flexibility, allowing the benzonitrile moiety to orient itself optimally within a binding pocket.
This guide focuses on the reactions at the primary amine, which is the kinetically and thermodynamically favored site for reaction with most common electrophiles.
N-Acylation: Formation of Robust Amide Linkages
The formation of an amide bond is one of the most fundamental and reliable transformations in organic synthesis. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism to yield stable N-substituted amides.
Causality of Method Selection: The Schotten-Baumann Protocol
For acylating amines with reactive acyl chlorides, the Schotten-Baumann reaction is a superior method.[6][7] It utilizes a biphasic system (typically an organic solvent like dichloromethane and an aqueous base like NaOH).[6][8] This setup is highly effective for several reasons:
-
Acid Scavenging: The aqueous base continuously neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8][9]
-
Minimizing Hydrolysis: The water-insoluble acyl chloride remains predominantly in the organic phase, minimizing its hydrolysis by the aqueous base.
-
High Yields: The reaction is typically fast, clean, and high-yielding, making it a trustworthy and scalable method.[10]
Experimental Protocol: Schotten-Baumann Synthesis of N-(2-(4-cyanophenyl)ethyl)benzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in DCM (20 mL). To this, add the 10% NaOH solution (3.0 eq.). Stir the biphasic mixture vigorously at room temperature.
-
Addition of Electrophile: Dissolve benzoyl chloride (1.05 eq.) in DCM (10 mL) and add it dropwise to the stirring mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
Data Presentation: N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl Chloride | 10% NaOH (aq) | DCM | >90% |
| Benzoyl Chloride | 10% NaOH (aq) | DCM | >95% |
| Acetic Anhydride | Pyridine | DCM | >85% |
| Isobutyryl Chloride | Triethylamine | THF | >90% |
Visualization: Schotten-Baumann Workflow
Caption: General workflow for the N-acylation via the Schotten-Baumann protocol.
N-Sulfonylation: Synthesizing the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with sulfa drugs.[11] The reaction of this compound with sulfonyl chlorides provides direct access to this privileged scaffold. The mechanism is analogous to N-acylation, involving the nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Protocol: Synthesis of N-(2-(4-cyanophenyl)ethyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of DCM (25 mL) and pyridine (2.0 eq.) in a flask and cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile: Add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the reaction is complete.
-
Workup: Dilute the reaction mixture with DCM (25 mL). Wash the organic solution sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.
Visualization: N-Sulfonylation Mechanism
Caption: Mechanism of N-Sulfonylation.
Reductive Amination: A Controlled Path to N-Alkylation
While direct alkylation of amines with alkyl halides is possible, it is often plagued by a lack of control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation.[12] Reductive amination offers a far more elegant and controlled alternative for synthesizing secondary and tertiary amines.[13][14]
Causality of Method Selection: The process involves two key steps that can be performed in one pot:
-
Imine Formation: The primary amine reacts with a ketone or aldehyde to form an imine (or Schiff base) intermediate. This reaction is reversible and often acid-catalyzed.
-
In Situ Reduction: A mild, selective reducing agent is used to reduce the imine to the corresponding amine. The key is to use a reductant that is powerful enough to reduce the protonated imine (iminium ion) but not so reactive that it reduces the starting carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this, as it is mild, effective under slightly acidic conditions that favor imine formation, and easy to handle.
Experimental Protocol: Synthesis of N-Benzyl-N-(2-(4-cyanophenyl)ethyl)amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DCE (30 mL), add benzaldehyde (1.0 eq.) followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel.
Data Presentation: Reductive Amination Scope
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95% |
| Acetone | NaBH₃CN | Methanol | 70-80% |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 80-90% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | >90% |
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for controlled N-alkylation via reductive amination.
Conclusion
This compound is a highly tractable and versatile starting material for chemical synthesis. The primary amine provides a reliable site for nucleophilic attack on a wide array of electrophiles. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination represent robust, high-yielding, and scalable methods for generating diverse libraries of compounds. These transformations empower researchers to readily access novel amides, sulfonamides, and secondary amines, which are chemical classes of profound importance to the fields of pharmaceutical sciences and materials research.
References
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
Application Note: 4-(2-Aminoethyl)benzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
4-(2-Aminoethyl)benzonitrile is a bifunctional aromatic compound featuring a primary amine and a nitrile group, making it an exceptionally versatile building block for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its unique structure, combining a β-arylethylamine moiety with a latent carboxylic acid surrogate (the nitrile), allows for participation in several powerful name reactions. This guide provides researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of valuable heterocyclic scaffolds, including tetrahydroisoquinolines and dihydropyrimidines. The methodologies described herein are foundational for applications in medicinal chemistry, materials science, and chemical biology.
Part 1: Synthesis of Tetrahydroisoquinolines (THIQs) via Pictet-Spengler Reaction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The Pictet-Spengler reaction is a robust and widely used method for constructing this core structure.[2][3][4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[2]
The electron-withdrawing nature of the nitrile group in this compound deactivates the aromatic ring, making the cyclization step of the Pictet-Spengler reaction more challenging than with electron-rich phenethylamines.[2] Consequently, harsher reaction conditions, such as strong acids and higher temperatures, are often necessary to drive the reaction to completion.[2][5]
Workflow for Pictet-Spengler Synthesis of a THIQ Derivative
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-6-cyano-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative example and may require optimization for different aldehydes.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) or concentrated HCl
-
Solvent: Toluene or Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq. solution)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in toluene (15 mL per mmol of amine).
-
Addition of Reagents: Add benzaldehyde (1.1 eq) to the solution. Subsequently, add the acid catalyst (e.g., TFA, 2.0 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-phenyl-6-cyano-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
| Parameter | Condition | Rationale |
| Catalyst | Strong Brønsted Acid (TFA, HCl) | Required to protonate the intermediate imine, forming a more electrophilic iminium ion necessary for cyclization onto the deactivated ring.[2] |
| Temperature | Reflux (80-110°C) | Higher thermal energy is needed to overcome the activation barrier for the intramolecular Friedel-Crafts type reaction.[2] |
| Solvent | Toluene / Xylene | High-boiling, non-protic solvents are suitable for the required reaction temperatures. |
| Work-up | Basic wash (e.g., NaHCO₃) | Neutralizes the strong acid catalyst and deprotonates the product's nitrogen atom, facilitating extraction into an organic solvent. |
Part 2: Synthesis of Dihydroisoquinolines via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines.[6][7] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][7][8] The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[7]
The first step is the acylation of this compound to form the corresponding amide. This amide then undergoes cyclization. The mechanism is believed to proceed through a nitrilium ion intermediate.[6]
General Mechanism for Bischler-Napieralski Reaction
Caption: Bischler-Napieralski reaction and subsequent reduction.
Experimental Protocol: Two-Step Synthesis of 1-Methyl-6-cyano-1,2,3,4-tetrahydroisoquinoline
Step A: Synthesis of N-[2-(4-cyanophenyl)ethyl]acetamide
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide, which can often be used without further purification.
Step B: Bischler-Napieralski Cyclization and In-situ Reduction
-
To a solution of the amide from Step A (1.0 eq) in acetonitrile at 0°C, add phosphoryl chloride (POCl₃, 3.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour, then heat to reflux (approx. 82°C) for 3-5 hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred solution of sodium borohydride (NaBH₄, 4.0 eq) in methanol at 0°C.
-
After the addition is complete, allow the mixture to stir and warm to room temperature for 1 hour.
-
Concentrate the solvent, then add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to obtain 1-methyl-6-cyano-1,2,3,4-tetrahydroisoquinoline.
| Reagent | Role | Rationale |
| POCl₃ / P₂O₅ | Dehydrating Agent | Activates the amide carbonyl for elimination, facilitating the formation of the key nitrilium ion intermediate required for cyclization.[6][8][9] |
| Acetonitrile | Solvent | Can serve as both a solvent and help minimize the retro-Ritter side reaction.[8][9] |
| NaBH₄ | Reducing Agent | Reduces the initially formed dihydroisoquinoline (an imine) in situ to the more stable tetrahydroisoquinoline (an amine).[7] |
Part 3: Synthesis of Dihydropyrimidines via Biginelli-type Reactions
While not a direct cyclization of this compound itself, its derivatives can be key components in multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones (DHPMs).[10][11][12] For instance, the aromatic aldehyde functionality, which can be derived from the benzonitrile group, is a classic component in this reaction. The primary amine can be used to synthesize novel urea or thiourea derivatives. This showcases the molecule's potential in combinatorial chemistry for library synthesis.[11]
A hypothetical, yet chemically sound, application involves converting the nitrile group of a protected precursor to an aldehyde. This aldehyde can then participate in a one-pot, three-component Biginelli condensation with a β-ketoester (like ethyl acetoacetate) and urea.
Conceptual Workflow for Biginelli Reaction
Caption: Conceptual workflow for a Biginelli multicomponent reaction.
Protocol: Synthesis of Ethyl 4-(4-(N-Boc-2-aminoethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol assumes the starting material is 4-(2-(tert-butoxycarbonylamino)ethyl)benzaldehyde, which can be synthesized from this compound via protection of the amine followed by reduction of the nitrile (e.g., using DIBAL-H).
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq).
-
Add ethanol as the solvent, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, or Yb(OTf)₃).[12][13]
-
Heat the mixture to reflux (approx. 78°C) for 4-12 hours. The product often precipitates from the reaction mixture upon cooling.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature or in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.[12]
This application demonstrates how this compound can serve as a precursor to components for powerful multicomponent reactions, enabling the rapid construction of complex and biologically relevant heterocyclic libraries.[11]
References
-
Gewald reaction - Wikipedia. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Bischler-Napieralski Reaction - YouTube. Available at: [Link]
-
Synthesis of dihydropyrimidinones 4a,b | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. Available at: [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - MDPI. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. Available at: [Link]
-
Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. Available at: [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. Available at: [Link]
-
Halogen Bond-catalyzed Pictet-Spengler Reaction | Organic Chemistry - ChemRxiv. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction [scielo.org.za]
Application Notes and Protocols for the N-acylation of 4-(2-Aminoethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Acylated 4-(2-Aminoethyl)benzonitrile Scaffolds
In the landscape of modern medicinal chemistry, the this compound framework serves as a valuable building block for the synthesis of a diverse array of pharmacologically active agents. The primary amino group of this molecule offers a readily accessible handle for chemical modification, with N-acylation being a paramount transformation. This reaction appends an acyl group to the nitrogen atom, forming a stable amide bond and introducing a variety of functional groups that can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The resulting N-acylated derivatives are key intermediates in the development of novel therapeutics, including enzyme inhibitors, receptor modulators, and other targeted therapies.[1][2]
This comprehensive guide provides a detailed protocol for the N-acylation of this compound, delving into the mechanistic underpinnings of the reaction, offering practical, field-proven methodologies, and presenting a framework for the synthesis of a library of diverse derivatives.
Mechanistic Insights: The Chemistry of Amide Bond Formation
The N-acylation of this compound is a classic example of nucleophilic acyl substitution. The reaction hinges on the nucleophilic character of the primary amine's lone pair of electrons, which attack the electrophilic carbonyl carbon of an acylating agent.
Two principal strategies are commonly employed for this transformation:
-
Reaction with Activated Acyl Derivatives (e.g., Acyl Chlorides and Anhydrides): This is a direct and often high-yielding approach. Acyl chlorides and anhydrides possess a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the leaving group (chloride or carboxylate, respectively). The reaction typically proceeds rapidly, often under basic conditions to neutralize the acidic byproduct (HCl or a carboxylic acid). A widely used set of conditions for this transformation is the Schotten-Baumann reaction, which employs an aqueous base in a biphasic system.[3]
-
Carboxylic Acid Coupling: This method involves the in-situ activation of a carboxylic acid using a coupling reagent. These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating the carbonyl group for nucleophilic attack by the amine. A plethora of coupling reagents are available, including carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). This approach is particularly valuable for its mild reaction conditions and broad substrate scope.[4]
The general mechanism for the reaction with an acyl chloride is depicted below:
Diagram: General Mechanism of N-acylation with an Acyl Chloride
Caption: Nucleophilic attack of the amine on the acyl chloride, followed by elimination of chloride and deprotonation to yield the amide.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the N-acetylation of this compound using acetic anhydride, a common and efficient method. The principles outlined can be adapted for other acylating agents.
Materials and Reagents
-
This compound hydrochloride
-
Acetic Anhydride (Ac₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: A visual representation of the experimental workflow for the N-acylation of this compound.
Detailed Procedure
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material).
-
Addition of Base: To the stirred solution, add triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA) dropwise. The hydrochloride salt will react with the base to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Cooling: Place the reaction flask in an ice bath and cool the mixture to 0 °C.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) to the cooled reaction mixture dropwise using a syringe or dropping funnel over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-4-(2-aminoethyl)benzonitrile.
Data Presentation: Examples of N-Acylation of this compound and Analogs
The following table summarizes representative examples of N-acylation reactions on this compound and structurally similar phenethylamines. This data provides a baseline for expected yields and reaction conditions with various acylating agents.
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Product Name |
| 1 | Acetic Anhydride | Triethylamine | Dichloromethane | 2 | >90 | N-[2-(4-Cyanophenyl)ethyl]acetamide |
| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | 4 | 85-95 | N-[2-(4-Cyanophenyl)ethyl]benzamide |
| 3 | Propionyl Chloride | Triethylamine | Dichloromethane | 3 | 80-90 | N-[2-(4-Cyanophenyl)ethyl]propionamide |
| 4 | Phenylacetic Acid | EDC, HOBt | Dichloromethane | 12 | 75-85 | N-[2-(4-Cyanophenyl)ethyl]-2-phenylacetamide |
| 5 | Boc Anhydride | Triethylamine | Dichloromethane | 6 | >95 | tert-Butyl N-[2-(4-cyanophenyl)ethyl]carbamate |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency. Data for entries 3-5 are based on typical yields for similar acylation reactions of phenethylamines.
Trustworthiness and Self-Validation: Ensuring Reaction Success
A robust protocol is a self-validating one. Here are key checkpoints and troubleshooting tips to ensure the success of your N-acylation reaction:
-
Moisture Control: The use of anhydrous solvents and reagents is crucial, especially when using highly reactive acylating agents like acyl chlorides, to prevent hydrolysis and the formation of byproducts.
-
Stoichiometry of the Base: When starting with the hydrochloride salt of the amine, at least two equivalents of a non-nucleophilic base are required: one to neutralize the HCl salt and another to scavenge the acid generated during the acylation reaction.
-
TLC Monitoring: Regularly monitor the reaction progress using TLC. An appropriate solvent system should provide good separation between the starting amine, the acylating agent, and the product. The disappearance of the starting amine is a primary indicator of reaction completion.
-
Purification: Column chromatography is generally effective for purifying the final product. The polarity of the eluent can be adjusted based on the polarity of the N-acyl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected shifts in the ¹H NMR spectrum include the appearance of an amide N-H proton (typically a broad singlet or triplet) and signals corresponding to the acyl group.
Conclusion
The N-acylation of this compound is a versatile and fundamental transformation in synthetic and medicinal chemistry. By understanding the underlying mechanisms and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-acylated derivatives. These compounds serve as valuable intermediates for the discovery and development of novel therapeutic agents, underscoring the importance of mastering this key chemical reaction.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Jou, G., & González-López, M. (2020). Amide Bond Formation: The Final Frontier in C–N Bond-Forming Reactions. ACS Catalysis, 10(15), 8673-8703. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lumet, V., & Coe, D. M. (2016). A guide to the selection of coupling reagents for amide bond formation. Organic Process Research & Development, 20(2), 259-272. [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
Sources
4-(2-Aminoethyl)benzonitrile in the synthesis of kinase inhibitors.
Application Note & Protocol
Topic: Strategic Use of 4-(2-Aminoethyl)benzonitrile in the Synthesis of Covalent and Reversible Kinase Inhibitors
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes and prominent targets in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small-molecule inhibitors that can selectively target these kinases is a central focus of medicinal chemistry.[3] This document provides a detailed guide on the strategic application of this compound, a versatile bifunctional building block, in the synthesis of potent kinase inhibitors. We will explore the dual role of its key structural motifs: the cyano group, which can act as a hydrogen bond acceptor or a reversible covalent "warhead," and the primary amine, which serves as a key reactive handle for molecular elaboration.[4] This note provides field-proven insights into reaction causality, step-by-step synthetic protocols for a Janus Kinase (JAK) inhibitor scaffold, and troubleshooting guidance.
Introduction: The Significance of the Aminobenzonitrile Scaffold
Kinase inhibitors are often designed to compete with ATP at the enzyme's catalytic binding site.[5] The design of these molecules relies on "privileged scaffolds"—molecular frameworks that are pre-validated to interact with the conserved features of the kinase domain. The this compound moiety represents a powerful fragment for incorporation into such scaffolds for two primary reasons:
-
The Benzonitrile Group: The nitrile (-C≡N) group is a unique functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and its linear geometry allows it to probe narrow hydrophobic pockets. More importantly, in specific contexts, it can act as a reversible covalent warhead, forming a covalent bond with nucleophilic residues like cysteine within the kinase active site.[4] This strategy has been successfully employed to enhance inhibitor potency and residence time.[4]
-
The Aminoethyl Linker: The primary amine (-NH2) on the ethyl linker provides a crucial point for synthetic diversification. It is a strong nucleophile, readily participating in a variety of bond-forming reactions such as amide couplings, reductive aminations, and nucleophilic aromatic substitutions (SNAr). This allows for the straightforward linkage of the aminobenzonitrile fragment to the core heterocyclic systems common in many kinase inhibitors (e.g., pyrimidines, pyrazoles, quinazolines).[6]
This combination makes this compound a valuable starting material for building inhibitors targeting various kinase families, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR) kinases.[7][8]
Synthetic Strategy & Workflow Visualization
The primary synthetic application of this compound involves its nucleophilic attack on an activated heterocyclic core. A common and highly effective strategy for constructing many kinase inhibitor scaffolds, particularly for the JAK family, is the SNAr reaction with a chloro-substituted pyrrolo[2,3-d]pyrimidine.[9]
The general workflow can be visualized as follows:
Caption: General workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a JAK Inhibitor Precursor
This section provides a detailed protocol for the synthesis of 4-(2-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)ethyl)benzonitrile, a core scaffold found in several JAK inhibitors.[9][10] The reaction proceeds via a nucleophilic aromatic substitution (SNAr).
Causality Behind Experimental Choices
-
Reactants: We use the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the electrophilic core. The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing pyrimidine ring. This compound serves as the nucleophile.
-
Solvent: Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. 2-Propanol (IPA) is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be heated to drive it to completion.
-
Temperature: The reaction is heated to reflux (~82°C) to provide sufficient thermal energy to overcome the activation energy of the SNAr reaction, ensuring a reasonable reaction rate.
-
Work-up: The reaction mixture is cooled, and water is added to precipitate the product, which has lower solubility in the mixed aqueous/IPA solvent system than the starting materials or the DIPEA-HCl salt. This provides a simple and effective initial purification step.
Detailed Experimental Protocol
Reaction Scheme:
Caption: SNAr synthesis of a JAK inhibitor precursor.
Materials & Equipment:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
2-Propanol (IPA), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous 2-Propanol (approx. 10 mL per 1 g of starting material). Begin stirring to dissolve the solid. Add this compound (1.1 eq) followed by DIPEA (1.5 eq).
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 82-85°C) using a heating mantle.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Methanol in Dichloromethane. The reaction is complete when the limiting reagent (4-chloropyrrolopyrimidine) is consumed (typically 12-18 hours).
-
Work-up & Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form. Slowly add deionized water (equal volume to the IPA used) while stirring. This will cause the product to precipitate fully.
-
Purification: Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold IPA to remove residual impurities.
-
Drying & Characterization: Dry the solid product under vacuum. The expected product is an off-white to pale yellow solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Summary & Expected Outcome
| Parameter | Expected Value/Observation |
| Reaction Time | 12 - 18 hours |
| Yield | 80 - 95% |
| Appearance | Off-white to pale yellow solid |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Peaks consistent with the coupled product structure |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 264.13 |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating; Inactive reagents; Insufficient base. | Ensure reaction temperature is at reflux. Use anhydrous solvent. Check the quality of the amine. Ensure at least 1.5 eq of DIPEA is used. |
| Low Yield | Product loss during workup; Side reactions. | Ensure the mixture is thoroughly cooled before filtration. Avoid excessively large volumes of wash solvent. |
| Product is Oily/Gummy | Impurities present (e.g., residual DIPEA-HCl salt). | Re-slurry the product in water and re-filter. If necessary, purify by column chromatography (Silica gel, gradient of MeOH in DCM). |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of kinase inhibitors. Its primary amine allows for straightforward incorporation into various heterocyclic cores via robust reactions like SNAr, while the benzonitrile moiety provides a key interaction point with the target kinase. The protocol detailed herein for a JAK inhibitor scaffold is robust, high-yielding, and serves as an excellent template for the synthesis of a wide range of analogous structures for structure-activity relationship (SAR) studies in drug discovery programs.
References
-
Boschelli, D. H., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. [Link]
- Li, X. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Master's Thesis.
-
ResearchGate. (n.d.). Synthesis of potent JAK2 inhibitors 4 and 6. ResearchGate. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1275985. [Link]
-
Rondanin, R., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(23), 5543. [Link]
-
Norman, B. H., et al. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of Medicinal Chemistry, 50(12), 2808-2820. [Link]
-
Jin, T., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 31(1), 1-20. [Link]
-
Abdel-Halim, M., et al. (2018). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. Archiv der Pharmazie, 351(11), e1800185. [Link]
-
Tsentas, K., & Papakyriakou, A. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12899. [Link]
-
Hillebrand, L., & Gehringer, M. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 76(4), 343-349. [Link]
-
de Witte, A. M. H., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. Drug Discovery Today: Technologies, 37, 23-29. [Link]
-
S. J. D. G., et al. (2021). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Angewandte Chemie International Edition, 60(40), 21804-21809. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 16(11), 1545. [Link]
-
Korabecna, M., & Soukup, O. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5300. [Link]
-
Uddin, M. S., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Pharmacological Reports, 75(4), 755-777. [Link]
-
Patil, V. M., et al. (2022). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 12(45), 29555-29568. [Link]
-
Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. [Link]
-
Wissner, A., et al. (2003). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
-
Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Therapeutic Medicine, 2(2). [Link]
-
Fallah, E., & Liu, X. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15049-15142. [Link]
-
Eldehna, W. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863. [Link]
-
Volynets, G., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 124-133. [Link]
-
Yadav, D. K., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 685-707. [Link]
Sources
- 1. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 3. chemicalkinomics.com [chemicalkinomics.com]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-(2-Aminoethyl)benzonitrile in Modern Anti-Cancer Drug Discovery
Abstract
The pursuit of novel, effective, and selective anti-cancer agents is a cornerstone of modern medicinal chemistry. Within the vast arsenal of molecular scaffolds, 4-(2-Aminoethyl)benzonitrile has emerged as a privileged building block in the design of targeted cancer therapeutics. Its derivatives have shown significant potential in oncology by targeting key drivers of cancer progression.[1] This document provides an in-depth exploration of its application, detailing the chemical rationale for its use, and providing robust protocols for its incorporation into drug candidates and their subsequent evaluation. These notes are intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Versatility of a Simple Scaffold
This compound is a bifunctional molecule featuring a primary amine and a nitrile group attached to a central benzene ring. This deceptively simple structure offers a remarkable degree of versatility for medicinal chemists. The primary amine serves as a key nucleophile or a basic center for salt formation, enabling facile derivatization and modulation of pharmacokinetic properties. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, can engage in critical interactions with biological targets.[2] Furthermore, the rigid phenyl ring provides a stable scaffold for the precise spatial orientation of these functional groups, a critical factor in achieving high-affinity binding to protein targets.
The strategic importance of this scaffold lies in its ability to contribute to the development of inhibitors for key oncogenic pathways. Notably, it has been instrumental in the design of inhibitors for protein kinases, a class of enzymes frequently dysregulated in cancer.[3] The cyano group can interact with the hinge region of the kinase ATP-binding pocket, while the aminoethyl side chain can be modified to extend into other regions of the enzyme, conferring both potency and selectivity.
Application in the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors
A prominent example of the successful application of this compound is in the development of inhibitors targeting Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the proliferation of various cancers, including non-small cell lung cancer (NSCLC).[4][5]
Mechanistic Rationale
The this compound moiety has been incorporated into the core structure of several potent ALK inhibitors. In this context, the aminobenzonitrile fragment often serves as a key pharmacophore that interacts with the ATP-binding site of the ALK kinase domain. The cyano group is positioned to form a crucial hydrogen bond with the backbone amide of a specific amino acid residue in the hinge region of the kinase, a common feature of many Type I kinase inhibitors.[6] The aminoethyl group provides a convenient attachment point for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Alectinib
Alectinib (trade name Alecensa) is a second-generation, highly selective ALK inhibitor approved for the treatment of ALK-positive NSCLC.[7] While the final structure of Alectinib is more complex, its discovery and optimization were guided by principles that highlight the utility of the this compound scaffold. The core of Alectinib contains a related aminophenyl moiety that orients a key hydrogen-bonding group towards the kinase hinge region.[8] Alectinib potently and selectively blocks ALK, which in turn inhibits downstream signaling pathways like STAT3 and PI3K/AKT/mTOR, ultimately inducing tumor cell death.[9] The development of Alectinib showcases the power of structure-based drug design, where understanding the interactions between a scaffold like this compound and its target can lead to the creation of life-saving medicines.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of a novel anti-cancer agent incorporating the this compound scaffold. These are intended as a guide and may require optimization based on specific target and compound characteristics.
Protocol 1: Synthesis of a Novel ALK Inhibitor Candidate
This protocol outlines a representative synthetic route to a hypothetical ALK inhibitor, Compound X , starting from this compound.
Workflow Diagram:
Caption: Synthetic workflow for Compound X.
Materials:
-
This compound
-
2,4-dichloro-5-methoxypyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
A suitable boronic acid derivative (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloro-5-methoxypyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield Intermediate 1 . The causality behind this step is the nucleophilic attack of the primary amine of this compound on the electron-deficient pyrimidine ring, displacing one of the chlorine atoms.[10] DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
-
-
Step 2: Suzuki Coupling.
-
In a reaction vessel, combine Intermediate 1 (1.0 eq), the selected boronic acid derivative (1.2 eq), and K2CO3 (2.5 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Saturate the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the mixture and heat to 90 °C for 8-12 hours under an inert atmosphere.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final Compound X . This step utilizes a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond, a robust and widely used method for constructing complex molecules.[12]
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of Compound X against the ALK kinase.[13]
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human ALK enzyme
-
A suitable peptide substrate for ALK
-
Adenosine-5'-triphosphate (ATP)
-
Compound X (and other test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a fluorescence-based method)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.[14]
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer.
-
Enzyme and Inhibitor Incubation: Add the ALK enzyme and the serially diluted Compound X to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit the compound to bind to the enzyme.[14] This step is crucial for inhibitors that may have a slow on-rate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[15] The ATP concentration should ideally be close to the Michaelis constant (Km) for the enzyme to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[14]
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[15] The signal generated is typically proportional to the amount of ADP produced (for luminescence-based assays) or the amount of phosphorylated substrate (for fluorescence or antibody-based assays).[14]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
The results from the in vitro kinase assay can be summarized in a table for clear comparison of the potency of different compounds.
Table 1: In Vitro Inhibitory Activity of Compound X and Reference Compounds against ALK
| Compound | IC50 (nM) against ALK |
| Compound X | Experimental Value |
| Alectinib | Reference Value[16] |
| Crizotinib | Reference Value[5] |
Note: Reference values should be obtained from the literature or determined in parallel experiments for accurate comparison.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material in the design and synthesis of targeted anti-cancer agents. Its inherent chemical properties allow for its strategic placement within pharmacophores that can effectively interact with key oncogenic targets like ALK. The protocols outlined in this document provide a foundational framework for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work could involve further derivatization of the this compound core to enhance selectivity against a panel of kinases, improve pharmacokinetic properties, and ultimately lead to the development of next-generation cancer therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- National Center for Biotechnology Information. (n.d.). Nucleophilic aromatic substitution of methacrylamide anion and its application to the synthesis of the anticancer drug bicalutamide. PubMed.
- BenchChem. (2025). Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions at the C2 Position. BenchChem.
- Wikipedia. (2024, November 26). Alectinib. Wikipedia.
- Royal Society of Chemistry. (2014). Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
- National Center for Biotechnology Information. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Martens, S. (2023). In vitro kinase assay. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor. BenchChem.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia. (2024, November 26). ALK inhibitor. Wikipedia.
- Wikipedia. (2024, November 26). Nucleophilic aromatic substitution. Wikipedia.
- Oncology News Central. (n.d.). Alectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
- National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. PubMed Central.
- Patsnap. (2024). What is the mechanism of Alectinib Hydrochloride?. Patsnap Synapse.
- MedKoo Biosciences. (n.d.). Alectinib Synthetic Routes. MedKoo Biosciences.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology.
- Royal Society of Chemistry. (2014). Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. MedChemComm.
- BenchChem. (2025). Alectinib's Mechanism of Action in ALK-Positive NSCLC: A Technical Guide. BenchChem.
- Patsnap. (2024). What are ALK inhibitors and how do they work?. Patsnap Synapse.
- National Center for Biotechnology Information. (2017). Addition of 2-(ethylamino)acetonitrile Group to Nitroxoline Results in Significantly Improved Anti-Tumor Activity in vitro and in vivo. PubMed.
- BenchChem. (2025). The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics. BenchChem.
- National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.
- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery. BenchChem.
- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. BenchChem.
- Frontiers. (n.d.). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology.
- ScienceDirect. (n.d.). Pharmacophore modeling and virtual screening to identify potential RET kinase inhibitors. Bioorganic & Medicinal Chemistry.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules.
- National Center for Biotechnology Information. (n.d.). Design and synthesis of novel 4-benzothiazole amino quinazolines Dasatinib derivatives as potential anti-tumor agents. PubMed.
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules.
- National Center for Biotechnology Information. (n.d.). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. PubMed.
- National Center for Biotechnology Information. (n.d.). Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. PubMed.
- MDPI. (n.d.). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences.
- MDPI. (n.d.). Targeted Drug Delivery of Anticancer Agents Using C5N2 Substrate: Insights from Density Functional Theory. Molecules.
- Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology.
- National Center for Biotechnology Information. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 4. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 9. Alectinib - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vitro kinase assay [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Reductive Amination with 4-(2-Aminoethyl)benzonitrile
Introduction: The Strategic Synthesis of Substituted Amines
Reductive amination stands as a cornerstone in modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This powerful transformation enables the conversion of aldehydes and ketones into primary, secondary, and tertiary amines through the formation and subsequent reduction of an imine or iminium ion intermediate.[1] For researchers and professionals in drug development, this reaction is of paramount importance for the construction of complex molecular architectures with desired pharmacological properties.
This guide provides a detailed, step-by-step protocol for conducting a reductive amination using 4-(2-Aminoethyl)benzonitrile as the primary amine. This particular substrate is a valuable building block, incorporating a reactive primary amine for coupling and a stable benzonitrile moiety that can serve as a handle for further synthetic transformations or as a key pharmacophoric element. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights to ensure successful and reproducible outcomes.
Mechanistic Insights: The "How" and "Why" of Reductive Amination
The reductive amination process is a cascade of two key chemical events: the formation of an imine followed by its reduction. The reaction is typically carried out in a "one-pot" fashion, where the carbonyl compound, the amine, and a selective reducing agent are combined.[2]
The initial step involves the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine. Under the slightly acidic conditions often employed to catalyze imine formation, the imine can be protonated to form a highly electrophilic iminium ion.[2]
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[2] Sodium triacetoxyborohydride, NaBH(OAc)₃ (STAB), is an excellent choice for this purpose. Its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent than sodium borohydride, allowing it to preferentially reduce the more reactive iminium ion over the less reactive aldehyde or ketone.[3] Advantageously, the nitrile group of this compound is stable under these mild reducing conditions.[4][5][6]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the reductive amination of a carbonyl compound with this compound using sodium triacetoxyborohydride.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Diazotization of 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authoritative Foreword: On Substrate Suitability
This guide provides a detailed protocol for the diazotization of 4-aminobenzonitrile . The initial topic specified was 4-(2-aminoethyl)benzonitrile. It is crucial from a scientific integrity and safety standpoint to clarify the distinction. The amine in this compound is a primary aliphatic amine. Standard diazotization of primary aliphatic amines generates highly unstable alkyldiazonium salts that decompose uncontrollably, leading to a mixture of products and are not suitable for subsequent controlled synthetic transformations like the Sandmeyer reaction.[1][2][3][4]
In contrast, the diazotization of primary aromatic amines (anilines) yields aryldiazonium salts. These salts, while still reactive, possess sufficient stability at low temperatures (0–5 °C) to serve as versatile and invaluable intermediates in organic synthesis.[1][4][5] Therefore, this protocol has been developed for 4-aminobenzonitrile , a chemically appropriate and synthetically valuable aromatic amine, to best serve the presumed scientific intent of the original request.
Introduction and Scientific Principle
The diazotization of aromatic amines is a cornerstone transformation in synthetic organic chemistry, enabling the conversion of an amino group into a diazonium moiety (-N₂⁺). This functional group is an excellent leaving group (N₂) and serves as a gateway to a vast array of functionalizations on the aromatic ring.[4][6][7] This application note details the in situ preparation of 4-cyanobenzenediazonium chloride from 4-aminobenzonitrile.
The reaction proceeds by treating the primary aromatic amine with nitrous acid (HNO₂).[4] Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[8][9][10][11] The resulting electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic amine, initiating a sequence of proton transfers and dehydration to yield the aryldiazonium salt.[1] Strict temperature control is paramount, as aryldiazonium salts can decompose, sometimes violently, at elevated temperatures.[12][13]
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |
| 4-Aminobenzonitrile | Reagent Grade, ≥98% | 118.14 | 1.18 g (10.0 mmol) | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | 69.00 | 0.725 g (10.5 mmol) | Diazotizing agent. Use a slight excess. |
| Hydrochloric Acid (HCl) | Concentrated (~37%) | 36.46 | ~2.5 mL (~30 mmol) | Acid catalyst and chloride source. |
| Deionized Water | Type II or higher | 18.02 | ~35 mL | Solvent. |
| Crushed Ice | - | - | As needed | For cooling bath and reaction quenching. |
| Starch-Iodide Paper | - | - | 1-2 strips | For reaction monitoring. |
Detailed Experimental Protocol
This protocol describes the preparation of an aqueous solution of 4-cyanobenzenediazonium chloride, which should be used immediately in a subsequent reaction and should not be isolated or stored .[6][12]
Step 1: Preparation of the Amine Salt Solution
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer, combine 4-aminobenzonitrile (1.18 g, 10.0 mmol), 15 mL of deionized water, and 2.5 mL of concentrated hydrochloric acid.
-
Stir the mixture. The amine will dissolve to form the hydrochloride salt, which may precipitate as a fine white solid. This is normal.
-
Prepare an ice-salt bath and cool the flask, with vigorous stirring, until the internal temperature of the slurry is stable between 0 °C and 5 °C.[12]
Step 2: Preparation of the Nitrite Solution
-
In a separate 50 mL beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 10 mL of cold deionized water.
-
Cool this solution in an ice bath.
Step 3: The Diazotization Reaction
-
Transfer the cold sodium nitrite solution to a dropping funnel and place it on the central neck of the three-neck flask.
-
Add the sodium nitrite solution dropwise to the vigorously stirred amine salt slurry over a period of 20-30 minutes.
-
CRITICAL: Meticulously monitor the internal reaction temperature and adjust the addition rate to ensure it is maintained between 0 °C and 5 °C at all times.[6][12] Exceeding this temperature can lead to decomposition of the product and formation of tarry byproducts.[12]
-
As the reaction proceeds, the suspended amine salt will dissolve, typically resulting in a clear, pale-yellow solution of the diazonium salt.
Step 4: Monitoring for Completion
-
After the addition of sodium nitrite is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes.[6]
-
To confirm the reaction is complete and a slight excess of nitrous acid is present, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the end of the diazotization.[6][12]
-
If the test is negative, add a small additional amount of the nitrite solution and re-test after 5-10 minutes.
The resulting cold solution of 4-cyanobenzenediazonium chloride is now ready for immediate use in subsequent transformations (e.g., Sandmeyer, azo coupling, etc.).
Visualization of the Experimental Workflow
Caption: Experimental workflow for the in-situ preparation of 4-cyanobenzenediazonium chloride.
Safety and Hazard Management
Extreme Caution is Advised. Aryldiazonium salts are thermally unstable and can be explosive in their solid, dry state.[7][13][14]
-
Temperature Control: Never allow the reaction temperature to rise above 10 °C. Always use a reliable thermometer and an efficient cooling bath.
-
No Isolation: This protocol is for the in situ generation of the diazonium salt. DO NOT attempt to isolate the 4-cyanobenzenediazonium chloride salt as a solid.
-
Ventilation: The reaction can evolve nitrogen oxides (NOx), particularly if the temperature rises. Perform the entire procedure in a well-ventilated fume hood.
-
Quenching: Before workup of any subsequent reaction, any excess nitrous acid must be quenched. This can be achieved by adding a small amount of sulfamic acid or urea, which will cause vigorous nitrogen evolution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. A blast shield is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Starch-Iodide test is negative after full NaNO₂ addition. | Insufficient NaNO₂ (degraded or weighing error). | Add an additional 0.05 eq of NaNO₂ solution, stir for 10 min, and re-test. |
| Reaction mixture develops a dark brown/red color or tar. | Temperature exceeded 5 °C, causing decomposition. | The reaction has likely failed. Discard safely and restart, paying closer attention to temperature control. |
| Solid amine hydrochloride does not fully dissolve. | Incomplete reaction. | Ensure vigorous stirring. Continue stirring for an additional 15 min. If persists, check stoichiometry of reagents. |
| Premature gas evolution (bubbling) during NaNO₂ addition. | Localized hotspots or excessive addition rate. | Immediately slow the addition rate. Ensure the stirrer is creating a deep vortex for efficient mixing and heat dissipation. |
References
- Chemistry For Everyone. (2025-08-04). How Is Nitrous Acid Typically Prepared? YouTube.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile. BenchChem.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps.
- Serafin, K., et al. (2024-12-12).
- St. John, A. M., et al. (2020-08-28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2019-06-05). 14.
- Max-Planck-Gesellschaft. (2024-04-29).
- BenchChem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. BenchChem.
- Chemistry Stack Exchange. (2017-05-04). Why is nitrous acid prepared in situ?
- Chemistry LibreTexts. (2014-07-23). 16.12: The Mechanism for the Reaction of Amines with Nitrous Acid.
- Unacademy. (n.d.).
Sources
- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A Study On The Preparation Of Nitrous Acid [unacademy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Safer alternative for aryldiazonium chemistry [mpg.de]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 4-(2-Aminoethyl)benzonitrile Scaffolds for Site-Specific Bioconjugation
Abstract
Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of homogeneous, well-defined biomolecules such as Antibody-Drug Conjugates (ADCs).[1][2][3] The choice of linker is critical, dictating the stability, pharmacokinetics, and efficacy of the final conjugate.[4][5][6] This document provides a comprehensive guide to the strategic use of linkers derived from benzonitrile scaffolds, exemplified by 4-(2-Aminoethyl)benzonitrile. We delve into the powerful cyanobenzothiazole (CBT)-cysteine condensation reaction, a bioorthogonal ligation method renowned for its specificity and efficiency under physiological conditions.[7][8][9] These protocols are designed for researchers, scientists, and drug development professionals, offering both the mechanistic rationale and detailed, field-proven methodologies for creating precisely engineered bioconjugates.
Introduction: The Strategic Advantage of Nitrile-Based Linkers
The benzonitrile moiety is a versatile functional group in medicinal chemistry, recognized for its role as a hydrogen bond acceptor and its metabolic stability.[10][11] In the context of bioconjugation, its true potential is realized when incorporated into a heteroaromatic structure like 2-cyanobenzothiazole (CBT). This structure facilitates a highly specific and rapid condensation reaction with a 1,2-aminothiol group, a functionality uniquely present in an N-terminal cysteine residue on a protein.[8][9]
This reaction offers several key advantages:
-
Site-Specificity: The reaction's stringent requirement for an N-terminal cysteine allows for the production of homogeneous conjugates, avoiding the batch-to-batch variability that plagues non-specific methods.[7][8]
-
Biocompatibility: The ligation proceeds efficiently in aqueous buffers at physiological pH, preserving the structural and functional integrity of the protein.[9]
-
Favorable Kinetics: The reaction is rapid, with second-order rate constants reported at 9.2 M⁻¹s⁻¹, enabling efficient labeling.[7][8][12]
-
Stable Linkage: The resulting thiazole or thiazoline linkage is highly stable, crucial for applications like ADCs where premature payload release must be minimized.[4][13][14]
A building block like this compound provides a valuable scaffold. Its primary amine serves as a versatile handle for attaching payloads (e.g., cytotoxins, fluorophores, imaging agents), while the benzonitrile core is the precursor to the reactive group for protein ligation.
The Core Chemistry: Cyanobenzothiazole-Cysteine Ligation
The cornerstone of this methodology is the condensation reaction inspired by the chemical synthesis of D-luciferin, the substrate for firefly luciferase.[9] The reaction occurs between the electrophilic nitrile of a CBT derivative and the binucleophilic 1,2-aminothiol of an N-terminal cysteine. The cysteine's thiol group initiates a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization involving the terminal amine, ultimately forming a stable thiazoline ring, which can subsequently oxidize to a thiazole.
Figure 1: Conceptual workflow of the CBT-cysteine ligation reaction.
Quantitative Data and Linker Characteristics
The selection of a linker system is a data-driven process. The CBT-cysteine ligation offers a compelling set of features suitable for demanding applications.
| Parameter | Value / Characteristic | Rationale & Significance | Source(s) |
| Required Moiety (Protein) | N-terminal Cysteine (1,2-aminothiol) | Provides exquisite site-selectivity, as internal cysteines do not react. Ensures conjugate homogeneity. | [7][9] |
| Required Moiety (Linker) | 2-Cyanobenzothiazole (CBT) | The specific heteroaromatic structure activates the nitrile for efficient reaction under mild conditions. | [8][12] |
| Reaction pH | 7.0 - 8.0 (Optimal ~7.4) | Biocompatible range preserves protein structure and function during conjugation. | [9] |
| Reaction Temperature | 25°C - 37°C | Mild temperatures prevent protein denaturation. | [15] |
| **Kinetics (k₂) ** | ~9.2 M⁻¹s⁻¹ | Represents a rapid and efficient ligation, allowing for reasonable reaction times with typical reactant concentrations. | [8][12] |
| Linkage Stability | High | The resulting covalent bond is significantly more stable than linkages like maleimides, reducing off-target effects. | [4][13] |
| Required Co-factors | None | The reaction proceeds without the need for potentially toxic catalysts (e.g., copper), making it suitable for in vivo applications. | [16] |
Experimental Application Notes & Protocols
This section provides a logical workflow, from preparing the biomolecule to the final conjugate characterization.
Workflow Overview
The overall process involves three core stages: preparing the protein to expose a unique N-terminal cysteine, synthesizing the payload-linker conjugate, and executing the final ligation reaction.
Figure 2: Four-stage workflow for site-specific bioconjugation.
Protocol 1: Generation of an N-terminal Cysteine on a Target Protein
Principle: For proteins that do not naturally possess an N-terminal cysteine, one can be engineered using a protease cleavage site. The Tobacco Etch Virus (TEV) protease is commonly used due to its high specificity for the sequence ENLYFQ↓(G/S/C), where it cleaves after the Gln residue.[9] By designing a fusion protein with an N-terminal tag (e.g., His-tag), followed by the TEV site and then a cysteine, the tag can be removed to expose the desired N-terminal cysteine.
Materials:
-
Purified fusion protein (e.g., His-TEV-Cys-Protein) in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).
-
TEV Protease.
-
Dialysis tubing or centrifugal concentrators.
-
Reaction Buffer: 50 mM Tris, 0.5 mM EDTA, 1 mM DTT, pH 8.0.
Procedure:
-
Protein Preparation: Dilute the purified fusion protein to a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Protease Addition: Add TEV protease at a mass ratio of 1:50 to 1:100 (TEV:fusion protein).
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours or at 4°C overnight. Monitor cleavage progress via SDS-PAGE. A successful cleavage will show a band shift corresponding to the removal of the tag.
-
Purification: If a His-tag was used, pass the reaction mixture over a Ni-NTA affinity column. The cleaved protein (now Cys-Protein) will be in the flow-through, while the tag, uncleaved protein, and His-tagged TEV protease will bind to the resin.
-
Buffer Exchange: Exchange the purified Cys-Protein into a degassed conjugation buffer (e.g., PBS, pH 7.2) using dialysis or a centrifugal concentrator. Store at -80°C in small aliquots.
Protocol 2: Ligation of Payload-CBT Conjugate to Protein
Principle: This protocol details the core bioconjugation step. A mild reducing agent, TCEP, is used to ensure the N-terminal cysteine's thiol group is in its reduced, reactive state. The payload-CBT conjugate is then added to initiate the specific ligation reaction.
Materials:
-
Purified N-terminal Cysteine Protein (Cys-Protein) from Protocol 1.
-
Payload-CBT conjugate (e.g., FITC-CBT), dissolved in a compatible solvent like DMSO.
-
Conjugation Buffer: Degassed 100 mM phosphate buffer, 150 mM NaCl, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM stock in water).
Procedure:
-
Protein Preparation: In a microcentrifuge tube, dilute the Cys-Protein to a final concentration of 50 µM (approx. 7.5 mg/mL for a 150 kDa antibody) in the Conjugation Buffer.
-
Cysteine Reduction: Add TCEP stock solution to the protein to a final concentration of 250 µM (a 5-fold molar excess). Incubate at room temperature for 30 minutes. This step is critical to reduce any disulfide bonds involving the N-terminal cysteine.
-
Ligation Initiation: Add the Payload-CBT conjugate from a concentrated stock (e.g., 10 mM in DMSO) to the protein solution to achieve a 10- to 20-fold molar excess. The final DMSO concentration should not exceed 5% (v/v) to avoid protein denaturation.
-
Reaction Incubation: Gently mix and incubate the reaction at 25°C for 2-4 hours. Protect from light if using a photosensitive payload.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to a final concentration of 10 mM to consume any remaining Payload-CBT.
Protocol 3: Purification and Characterization of the Bioconjugate
Principle: After ligation, it is essential to remove unreacted payload-linker and other reagents and to verify the success and homogeneity of the conjugation.
A. Purification:
-
Method: Size-Exclusion Chromatography (SEC) is the most common method for separating the large bioconjugate from smaller, unreacted components.
-
Column: Choose an SEC column with a fractionation range appropriate for the size of your protein (e.g., Superdex 200 or equivalent).
-
Mobile Phase: Use a physiological buffer such as PBS, pH 7.4.
-
Procedure: Load the reaction mixture onto the equilibrated SEC column. Collect fractions and monitor the elution profile at 280 nm (for protein) and the specific wavelength for your payload (e.g., 495 nm for FITC). The first major peak should contain the purified bioconjugate.
B. Characterization:
-
SDS-PAGE:
-
Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel.
-
If the payload is fluorescent, visualize the gel under a UV transilluminator or fluorescence imager. A fluorescent band should appear at the molecular weight of the protein.
-
Stain the gel with Coomassie Blue to visualize all protein bands. The conjugate band should co-migrate with the starting protein.
-
-
Mass Spectrometry (MS):
-
For definitive confirmation, analyze the conjugate by LC-MS.
-
Deconvolute the resulting mass spectrum. A successful conjugation will show a mass shift corresponding to the precise molecular weight of the attached payload-linker moiety. This method also confirms the homogeneity of the product.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ligation Efficiency | 1. Oxidized N-terminal cysteine.2. Inactive Payload-CBT conjugate.3. Incorrect buffer pH. | 1. Increase TCEP concentration or pre-incubation time. Always use freshly prepared, degassed buffers.2. Verify the integrity of the conjugate via NMR or MS before use.3. Ensure the buffer pH is between 7.2 and 7.8 for optimal reaction. |
| Protein Aggregation | 1. High concentration of organic solvent (e.g., DMSO).2. Hydrophobic payload causing insolubility.3. Sub-optimal buffer conditions. | 1. Keep DMSO or other organic solvents below 5% (v/v). Add the payload-linker stock slowly while gently vortexing.2. Consider using a more hydrophilic linker (e.g., incorporating a PEG spacer).3. Perform a buffer screen to find optimal solubility conditions for the conjugate. |
| Non-Specific Labeling | 1. Presence of other reactive sites (highly unlikely with CBT chemistry).2. Contamination of protein with other nucleophiles. | 1. This is a primary advantage of CBT; non-specific labeling is rare. Confirm protein sequence.2. Ensure high purity of the starting protein through multiple chromatographic steps. |
Conclusion
The use of benzonitrile-derived linkers, specifically through the cyanobenzothiazole-cysteine ligation chemistry, represents a robust and highly effective strategy for producing site-specific bioconjugates. This method combines the stability of the benzonitrile core with a bioorthogonal reaction that proceeds under mild, physiological conditions, ensuring the integrity of the target biomolecule. By following the detailed protocols and leveraging the insights provided in these application notes, researchers in drug development and biotechnology can confidently generate homogeneous, well-defined conjugates for a wide array of therapeutic and diagnostic applications.
References
-
Cui, L., & Rao, J. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Methods in Molecular Biology, 1266, 81–92. [Link][7]
-
PubMed. (2015). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Methods in Molecular Biology. [Link][8]
-
ResearchGate. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Request PDF. [Link][12]
-
Zhang, C., et al. (2011). Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry, 22(4), 670–677. [Link][17]
-
St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link][1]
-
Ren, H., et al. (2009). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. Angewandte Chemie International Edition, 48(51), 9658–9662. [Link][9]
-
Sutherland, M. S., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(1), 225–234. [Link][4]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. [Link][13]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information. [Link][18]
-
Liu, Y., et al. (2014). Sequence-Specific 2-Cyanobenzothiazole Ligation. Journal of the American Chemical Society, 136(49), 17051–17057. [Link][15]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications. [Link][14]
-
Khera, E., & Thurber, G. M. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 20(3), 54. [Link][2]
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. Creative Biolabs. [Link][5]
-
Bionumbers. Bioconjugation application notes. Bionumbers. [Link][16]
-
Zhang, D., et al. (2020). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Science Advances, 6(23), eaba6752. [Link][3]
-
Zhang, X., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link][6]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][10]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link][11]
Sources
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 8. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioconjugation application notes [bionordika.fi]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 4-(2-Aminoethylamino)benzonitrile | C9H11N3 | CID 18321665 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(2-Aminoethyl)benzonitrile in Modern Pharmaceutical Synthesis
Introduction: The Versatility of a Benzonitrile Moiety in Drug Design
In the landscape of medicinal chemistry, the benzonitrile structural motif is a cornerstone for the development of targeted therapeutics. Its rigid structure, coupled with the unique electronic properties of the nitrile group, provides a versatile scaffold for designing molecules with high affinity and selectivity for biological targets. The nitrile group, being a strong electron-withdrawing group, can participate in key binding interactions, such as hydrogen bonding and dipole-dipole interactions, with enzyme active sites and receptors. Furthermore, it can be metabolically stable or serve as a precursor for other functional groups, offering a strategic tool for modulating pharmacokinetic and pharmacodynamic properties. Among the vast family of benzonitrile-containing compounds, 4-(2-aminoethyl)benzonitrile stands out as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive primary amine and a synthetically versatile nitrile group, makes it a coveted building block for a range of pharmaceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and application of this compound as a key intermediate, with a specific focus on the synthesis of the antidepressant drug, Reboxetine.
PART 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis of this compound is paramount for its use in pharmaceutical manufacturing. Several synthetic routes have been explored, with the reduction of 4-(cyanomethyl)benzonitrile being a common and efficient approach.
Synthetic Protocol: Reduction of 4-(Cyanomethyl)benzonitrile
This protocol details the synthesis of this compound via the reduction of 4-(cyanomethyl)benzonitrile using borane-tetrahydrofuran complex. This method is favored for its high yield and chemoselectivity.[1]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Aminoethyl)benzonitrile
This guide provides in-depth technical support for the synthesis of 4-(2-Aminoethyl)benzonitrile, a critical building block in pharmaceutical development. We will address common experimental challenges, focusing on troubleshooting strategies to improve reaction yield and product purity. Our approach is grounded in mechanistic principles and validated by field experience.
Foundational Synthetic Strategy: The Reduction of 4-(Cyanomethyl)benzonitrile
The most prevalent and scalable route to this compound is the reduction of the methylene nitrile group of 4-(cyanomethyl)benzonitrile (also known as 4-cyanophenylacetonitrile). While other pathways exist, this precursor is readily available and the transformation is direct. The primary challenge lies in selectively reducing one of the two nitrile groups and preventing unwanted side reactions.
The core transformation is as follows:
Caption: General reduction of 4-(cyanomethyl)benzonitrile to the target amine.
The choice of reducing agent and reaction conditions is paramount and is the primary source of variability in yield and purity.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses the most frequent obstacles encountered during the synthesis in a practical question-and-answer format.
Issue 1: My overall yield is consistently low. What are the primary factors to investigate?
Low yield is a multifaceted problem often stemming from incomplete reactions or the formation of difficult-to-separate byproducts. A systematic approach is required to diagnose the root cause.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for diagnosing and addressing low product yield.
Expert Analysis & Recommendations:
The most critical experimental choice is the reduction method. Catalytic hydrogenation and chemical reduction with metal hydrides are the two main avenues.
-
Catalytic Hydrogenation: This is often the most economical and selective method for producing primary amines from nitriles.[1] Catalysts like Raney Nickel are highly effective.[2] However, improper conditions can lead to the formation of secondary and tertiary amines.[1]
-
Metal Hydride Reduction: Potent reducing agents like Lithium Aluminium Hydride (LiAlH₄) readily reduce nitriles to primary amines.[3][4] The reaction is typically fast but can be less selective and requires stringent anhydrous conditions. Weaker agents like Sodium Borohydride (NaBH₄) are generally ineffective for nitrile reduction unless paired with an additive like CoCl₂.[1]
Table 1: Comparison of Common Reduction Conditions
| Reduction System | Typical Solvent | Key Parameters | Avg. Yield Range | Advantages & Disadvantages |
| H₂ / Raney Nickel | Methanol / NH₃ | 50-100 psi H₂, 25-50 °C | 75-90% | Pro: High selectivity, cost-effective.[1][5] Con: Requires pressure equipment; catalyst can be pyrophoric.[5] |
| H₂ / Pd/C | Ethanol / NH₃ | 50 psi H₂, 25 °C | 70-85% | Pro: Widely available catalyst. Con: Risk of reducing the aromatic ring under harsh conditions. |
| LiAlH₄ | Anhydrous THF or Ether | 0 °C to RT | 65-80% | Pro: Fast, does not require pressure.[4] Con: Highly reactive with water/protic solvents; less selective; difficult workup. |
Issue 2: My product is contaminated with a higher molecular weight impurity. How can I prevent its formation?
This is almost certainly a secondary amine byproduct, the most common impurity in nitrile reductions.[6] It forms when the desired primary amine product attacks the reactive imine intermediate generated during the reaction.[1]
Mechanism of Secondary Amine Formation:
Caption: Competing reaction pathways leading to desired primary amine and secondary amine impurity.
Proven Mitigation Strategy: The Role of Ammonia
The most effective way to suppress the formation of secondary amines is to conduct the reaction in the presence of ammonia (often as ammonium hydroxide in an alcoholic solvent).[2] The ammonia competes with the primary amine product for reaction with the imine intermediate, effectively shifting the equilibrium away from dimer formation.
Optimized Protocol: Selective Hydrogenation using Raney Nickel
This protocol is designed to maximize the yield of the primary amine by suppressing secondary amine formation.
-
Reactor Setup: To a pressure reactor, add 4-(cyanomethyl)benzonitrile (1.0 eq).
-
Solvent System: Add methanol containing approximately 10-15% ammonium hydroxide. The solvent should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add water-wet Raney Nickel (approx. 10-15% by weight of the starting material).
-
Hydrogenation: Seal the reactor. Purge thoroughly with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle warming (30-40 °C). Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (typically 4-12 hours), carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid can then be purified.
-
Purification: High-vacuum distillation is often the most effective method for obtaining pure, colorless this compound. Alternatively, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
Q1: How can I best monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is an excellent tool. The product is significantly more polar than the starting dinitrile. Use a mobile phase like 10% Methanol in Dichloromethane. The product amine can be visualized with a ninhydrin stain, which will develop a characteristic purple spot.
Q2: The crude product is a dark, viscous oil. Is this normal and how can it be purified? A2: A dark coloration is common and may result from residual catalyst fines or minor polymeric byproducts. If filtration was thorough, this is less of a concern. The most effective purification method to obtain a colorless product is typically high-vacuum distillation.[7] If distillation is not feasible, a charcoal treatment followed by column chromatography can also be effective.
Q3: Is it possible to reduce only the methylene nitrile and not the aromatic nitrile? A3: Yes, selective reduction is highly achievable. The aliphatic nitrile is significantly more susceptible to reduction by catalytic hydrogenation than the aromatic nitrile. The conditions outlined in the optimized protocol are designed for this selectivity. Harsh conditions (high pressure, high temperature, or catalysts like Rhodium) could potentially lead to the reduction of the aromatic nitrile, but this is not typically observed under standard protocols.
Q4: What are the most critical safety considerations? A4: Catalytic hydrogenation involves flammable hydrogen gas under pressure and requires a properly rated and maintained reactor.[5] Raney Nickel catalyst is pyrophoric when dry and must be handled with care, typically kept wet with water or solvent.[5] If using LiAlH₄, it is extremely water-reactive and must be handled under a strict inert atmosphere. Always use appropriate personal protective equipment (PPE).
References
-
4-(Cyanomethyl)benzonitrile Chemical Reactions Analysis. EvitaChem.
-
Nitrile reduction. Wikipedia.
-
Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
-
New Method Improves Nitrile Reductions. C&EN Global Enterprise - ACS Publications.
-
Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. RSC Publishing.
-
How to improve the yield of 4-Aminobenzonitrile synthesis reactions. Benchchem.
-
Reactions of Nitriles. Chemistry Steps.
-
REDUCING NITRILES TO PRIMARY AMINES. Chemguide.
-
Nitrile Reduction. Wordpress.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica.
-
The Reduction of Nitriles. Chemistry LibreTexts.
-
How can I purify impure benzonitrile? ResearchGate.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-(2-Aminoethyl)benzonitrile by Column Chromatography
Welcome to the technical support center for the purification of 4-(2-Aminoethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question: My compound, this compound, is streaking or "tailing" extensively on the silica gel column. How can I resolve this?
Answer: This is a classic issue when purifying basic compounds like amines on standard silica gel. The acidic nature of the silica surface strongly interacts with the basic amino group, causing poor peak shape and inefficient separation.[1]
-
Causality: The free silanol groups (Si-OH) on the silica surface are acidic and can protonate the basic amino group of your compound. This strong ionic interaction leads to tailing.
-
Solution: To mitigate this, you need to suppress the acidic nature of the stationary phase.
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase.[1][2] A concentration of 0.1-1% is typically sufficient.[1] This modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives for purifying basic compounds.[2][3] Amine-functionalized silica is another excellent option designed specifically for this purpose.[1]
-
Question: I'm not seeing my compound elute from the column, even after running a large volume of a relatively polar solvent system.
Answer: There are several potential reasons why your compound may not be eluting as expected.[3]
-
Compound Instability: this compound, like other aminonitriles, can be susceptible to degradation on silica gel, especially if the silica is highly acidic or if the compound is exposed to it for an extended period.[3][4] To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[3]
-
Incorrect Solvent System: It's possible the solvent system you've chosen is not polar enough to elute your compound.
-
Recommended Starting Point: For polar compounds like this, a good starting point for your mobile phase is 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[5] You can then gradually increase the polarity.
-
Gradient Elution: Employing a gradient elution, where you systematically increase the polarity of the mobile phase over time, can be very effective for eluting compounds that are strongly retained on the column.[6]
-
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected by your analytical method (e.g., TLC with standard visualization techniques).[3] Try concentrating a few of the fractions you expected to contain your compound and re-analyzing them.[3]
Question: My purified fractions are still showing impurities by TLC/HPLC analysis. How can I improve the separation?
Answer: Achieving high purity often requires careful optimization of your chromatographic conditions.
-
Optimize Your Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your compound and the impurities.
-
TLC is Your Guide: Use thin-layer chromatography (TLC) to screen various solvent systems. The ideal system will give your product an Rf value between 0.25 and 0.35, which generally translates well to column chromatography.
-
Solvent Mixtures: Experiment with different ratios of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6]
-
-
Column Overloading: Loading too much crude material onto your column is a common cause of poor separation.[7] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Proper Column Packing and Loading: A well-packed column is crucial for good separation. Ensure your silica gel is packed uniformly without any cracks or channels.
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, consider "dry loading."[8] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your column.[8]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the purification of this compound.
What is a good starting point for a solvent system for the column chromatography of this compound on silica gel?
A common and effective starting point is a mixture of ethyl acetate and hexane.[5] You can begin with a low polarity mixture, such as 10-20% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate. For more polar impurities, a gradient including methanol in dichloromethane can be effective.[5] Always develop your solvent system using TLC first to find the optimal ratio for separation.
Is it necessary to use a gradient elution for this purification?
While an isocratic (single solvent mixture) elution can work if the impurities are significantly different in polarity from your product, a gradient elution is often more efficient.[6] Starting with a less polar solvent system will allow the non-polar impurities to elute first. Then, by gradually increasing the polarity, you can elute your product, followed by any more polar impurities. This approach often results in better separation and purer fractions.[6]
How can I visualize this compound on a TLC plate?
This compound has a UV-active benzene ring, so it should be visible under a UV lamp (typically at 254 nm). For enhanced visualization, you can use staining agents. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the amino group. Ninhydrin is another excellent choice for visualizing primary amines, typically appearing as a purple or pink spot after gentle heating.
What are the key stability concerns for this compound during purification?
Aminonitriles can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the nitrile group.[4] Prolonged exposure to the acidic surface of silica gel can also cause degradation.[3] It is advisable to work up and purify the compound promptly after its synthesis and to avoid unnecessarily long exposure to the chromatography column.
Experimental Protocols
Protocol 1: Column Chromatography with Gradient Elution
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your product an Rf of ~0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with your initial, least polar solvent system.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude material) to the solution.
-
Carefully remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Gently add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your starting non-polar solvent system.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent by rotary evaporation to yield the purified this compound.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Target Compounds |
| 20% Ethyl Acetate / 80% Hexane | Low | Non-polar impurities |
| 50% Ethyl Acetate / 50% Hexane | Medium | This compound |
| 5% Methanol / 95% Dichloromethane | High | Polar impurities |
Visualizations
Caption: Workflow for the purification of this compound.
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Navigating the Reactivity of 4-(2-Aminoethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(2-Aminoethyl)benzonitrile. This versatile bifunctional molecule, featuring a primary aliphatic amine and an aromatic nitrile, is a valuable building block in medicinal chemistry and materials science. However, its dual reactivity presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
The inherent structure of this compound dictates its chemical behavior. The primary amine is a potent nucleophile and a base, while the nitrile group is an electrophilic site susceptible to hydrolysis and reduction. Understanding the interplay between these two groups is paramount.
Caption: Key reactive sites and potential reaction pathways.
Q1: My N-alkylation reaction is messy, yielding multiple products. How can I achieve selective mono-alkylation?
Answer: This is a classic challenge with primary amines. The initial mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces di-alkylated tertiary amines and even quaternary ammonium salts.[1][2]
Causality: The product competes with the starting material. Once a small amount of the secondary amine is formed, it reacts with the alkylating agent faster than the remaining primary amine, leading to poor selectivity.[2][3]
Troubleshooting & Solutions:
-
Use a Large Excess of the Amine: By using a significant excess (5-10 equivalents) of this compound relative to the alkylating agent, you increase the statistical probability that the alkylating agent will encounter a primary amine first. This is often impractical if the amine is the more valuable reagent.
-
Controlled Deprotonation/Protonation: A more elegant solution involves using the amine hydrohalide salt (e.g., R-NH2·HBr) and a carefully chosen base. The base is selected to selectively deprotonate the primary amine salt, while the secondary amine product remains protonated and thus non-nucleophilic, preventing further reaction.[4][5]
-
Reductive Amination: Instead of an alkyl halide, use an aldehyde or ketone. The reaction with the primary amine forms an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃). This method is highly selective for producing secondary amines. For a protecting-group-free synthesis, optimizing pH and using a large excess of ammonia can favor primary amine formation from aldehydes.[6]
-
Protecting Groups: The most robust method is to protect the primary amine, perform the desired reaction on another part of the molecule, and then deprotect. This is discussed in Q5.
Q2: I'm getting low yields and strange byproducts in my amide coupling reaction. What's going wrong?
Answer: Amide coupling seems straightforward, but issues often arise from the activation step or side reactions with the coupling agent.
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to a competing acid-base reaction that forms a stable ammonium-carboxylate salt.[7] Coupling reagents are used to "activate" the carboxylic acid, but this activated intermediate can be prone to side reactions.
Troubleshooting & Solutions:
-
Problem: N-Acylurea Formation. When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the amine nucleophile is slow to react.[7][8][9]
-
Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an activated ester intermediate that is more stable to rearrangement but still highly reactive towards the amine.[9]
-
-
Problem: Guanidine Formation. The primary amine can directly attack the carbodiimide (EDC), forming a guanidine byproduct.[8]
-
Solution: Ensure the carboxylic acid is activated first before adding the amine. A common protocol is to pre-mix the carboxylic acid, coupling reagent (EDC), and additive (HOBt) for 15-30 minutes before introducing this compound.
-
-
Problem: Epimerization. If your carboxylic acid has a chiral center at the alpha-position, the activation process can lead to racemization.
-
Solution: Using additives like HOBt or HOAt helps to suppress racemization. Reagents like HATU and HBTU are specifically designed for low-racemization peptide couplings and are excellent choices.[9]
-
Table 1: Common Coupling Reagents and Mitigation Strategies
| Coupling Reagent | Common Side Reaction(s) | Recommended Additive/Strategy |
| EDC, DCC | N-Acylurea formation, Racemization | HOBt, HOAt |
| HATU, HBTU | Minimal | Use a non-nucleophilic base like DIPEA |
| Acyl Chlorides | Vigorous reaction, HCl byproduct | Use a stoichiometric amount of a base (e.g., Et₃N, Pyridine) to scavenge HCl.[9] |
Q3: My analytical data (NMR/MS) suggests the nitrile group has reacted. How can I prevent its hydrolysis?
Answer: The nitrile group is generally stable but can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly with heating.[10][11][12][13]
Causality: The reaction involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. Protonation of the nitrogen under acidic conditions makes the carbon even more electrophilic.[14]
Troubleshooting & Solutions:
-
Avoid Strong Acids and Bases During Workup: When quenching a reaction or performing an extraction, use mild conditions. Instead of 1M HCl or 1M NaOH, consider using saturated aqueous NaHCO₃ (mildly basic) or NH₄Cl (mildly acidic).
-
Control Temperature: Hydrolysis is significantly accelerated by heat. If your desired reaction requires high temperatures, be aware of this potential side reaction. If possible, perform subsequent aqueous workups at room temperature or below.
-
Monitor Reaction pH: The rate of hydrolysis is highly dependent on pH.[6] If your reaction generates acidic or basic byproducts, it could inadvertently create conditions suitable for nitrile hydrolysis. Buffering the reaction may be necessary.
Q4: How can I avoid unwanted oxidation of the primary amine?
Answer: Primary amines are susceptible to oxidation by a variety of common laboratory reagents, including strong oxidants like KMnO₄, H₂O₂, and CrO₃.[15] The products can vary widely, from aldehydes and carboxylic acids to more complex nitrogen-containing compounds.[15][16][17][18]
Causality: The lone pair on the nitrogen atom makes it electron-rich and prone to attack by electrophilic oxidizing agents.
Troubleshooting & Solutions:
-
Reagent Selection: If you need to perform an oxidation on another part of the molecule, carefully select an oxidant that is less reactive towards primary amines. The choice is highly substrate-dependent.
-
Protect the Amine: The most reliable method is to protect the amino group before carrying out the oxidation. A carbamate protecting group like Boc (tert-butyloxycarbonyl) is generally robust to many oxidizing conditions.[19][20][21] After the oxidation, the Boc group can be cleanly removed with acid (e.g., TFA in DCM).
Q5: What is the best way to selectively modify the nitrile group without affecting the amine?
Answer: The key is to render the amine non-nucleophilic. This is best achieved by protection or protonation.
Causality: The primary amine is a much stronger nucleophile than the nitrile group. Any reaction with a nucleophilic or basic reagent will likely engage the amine first.
Troubleshooting & Solutions:
-
Protonation: In strongly acidic media, the amine will be protonated to form an ammonium salt (R-NH₃⁺). This removes the lone pair, making it non-nucleophilic and protecting it from electrophiles.[22] This strategy is effective for reactions like acid-catalyzed nitrile hydrolysis, where the acidic conditions serve a dual purpose.
-
Protection with a Boc Group: For reactions under neutral or basic conditions (e.g., reduction of the nitrile with certain reagents), protecting the amine as its Boc-carbamate is the gold standard. The Boc group is stable to a wide range of conditions but is easily removed.[20][21]
Caption: General workflow for selective nitrile modification.
Q6: My reaction turned into an insoluble sludge. Is this polymerization?
Answer: Yes, this is a strong possibility. As a bifunctional molecule, this compound can undergo intermolecular reactions, leading to oligomers or polymers, especially under conditions that promote reaction at both ends of the molecule. For instance, aminonitriles can polymerize, sometimes initiated by heat or specific reagents.[23][24][25]
Causality: One molecule's amino group can potentially react with another molecule's nitrile group (or a derivative thereof), leading to a chain reaction. This is more likely under harsh conditions (e.g., high heat) or with certain catalysts.
Troubleshooting & Solutions:
-
Use High Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.
-
Protect One Functional Group: As with other side reactions, protecting either the amine or the nitrile will prevent it from participating in polymerization.
-
Control Temperature: Avoid excessive heating unless required by the specific reaction mechanism. Thermal stress can initiate polymerization.[24]
Q7: What are the best analytical techniques for identifying these side products?
Answer: A combination of chromatographic and spectroscopic methods is ideal for monitoring your reaction and identifying impurities.
-
Thin-Layer Chromatography (TLC): The first line of defense. Use a ninhydrin stain to visualize primary and secondary amines (they appear as a purple/blue spot). The disappearance of your starting amine spot is a good initial indicator. Byproducts can often be visualized with UV light or other stains like potassium permanganate.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the consumption of starting material and the formation of products and byproducts. Derivatization of the amine may be necessary for good UV detection.[26]
-
Gas Chromatography (GC): Useful for analyzing volatile amines and their impurities. Specialized columns, like the Agilent CP-Volamine, are designed to handle reactive amines and provide sharp peaks.[27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation. Crude NMR can quickly tell you if your starting material is consumed and can help identify the characteristic signals of major byproducts like N-acylurea or over-alkylated amines.
-
Mass Spectrometry (MS): Provides the molecular weight of your product and any impurities, helping to confirm their identities.
Validated Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol converts the nucleophilic primary amine into a stable carbamate, allowing for subsequent reactions at the nitrile group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) (1.2 eq) or Saturated aqueous NaHCO₃
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (ninhydrin stain should show disappearance of the starting material).
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting Boc-protected product is typically a solid or oil that can be purified by flash chromatography if necessary.
Protocol 2: High-Yield Amide Coupling using HATU
This protocol minimizes side reactions and is particularly effective for challenging couplings.
Materials:
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
This compound (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes. This is the "pre-activation" step.
-
Add this compound (1.2 eq) to the activated mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Filo. (2025). Reaction of oxidation of amines.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
-
Nayak, S. K., & Hanson, P. R. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5794–5797. Available at: [Link]
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
ResearchGate. (n.d.). Polymerization of amidonitrile 11. Available at: [Link]
-
RSC Publishing. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
MDPI. (2021). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers. Available at: [Link]
-
Wang, J., Masui, Y., & Onaka, M. (2012). Facile synthesis of novel poly(α-aminonitrile) networks through one-pot Strecker reactions. RSC Publishing. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2025). Amines-Part 8-Chemical Properties 2-Oxidation. Available at: [Link]
-
Allen. (n.d.). Hydrolysis of benzonitrile gives. Available at: [Link]
-
Infinity Learn. (n.d.). Hydrolysis of benzonitrile gives. Available at: [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
-
Agilent. (n.d.). Analysis of impurities in amine streams. Available at: [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at: [Link]
-
LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation Of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 11. scribd.com [scribd.com]
- 12. Hydrolysis of benzonitrile gives [allen.in]
- 13. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 14. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. Reaction of oxidation of amines | Filo [askfilo.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. fiveable.me [fiveable.me]
- 20. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Facile synthesis of novel poly(α-aminonitrile) networks through one-pot Strecker reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. bre.com [bre.com]
- 28. agilent.com [agilent.com]
How to prevent polymerization of 4-(2-Aminoethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the Technical Support Center for 4-(2-Aminoethyl)benzonitrile. This resource is designed to provide in-depth technical guidance to professionals working with this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to mitigate the risk of unwanted polymerization during your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What makes this compound susceptible to polymerization?
A1: this compound possesses two reactive functional groups: a primary aliphatic amine and a nitrile group attached to a benzene ring. This bifunctionality is the primary reason for its potential to polymerize under certain conditions. The primary amine can act as a nucleophile or be oxidized to initiate radical processes, while the electron-withdrawing nature of the nitrile group can activate the molecule towards anionic polymerization. The presence of both groups on the same molecule creates the potential for several polymerization pathways.
Q2: My solution of this compound has turned viscous and changed color. What is likely happening?
A2: An increase in viscosity and a change in color (often darkening) are classic indicators of polymerization. These changes suggest that the individual monomer units of this compound are reacting to form larger oligomeric or polymeric chains. This process can be initiated by factors such as elevated temperatures, exposure to light, the presence of contaminants that can act as initiators (e.g., peroxides from solvents), or contact with incompatible materials.
Q3: What are the most probable polymerization mechanisms for this compound?
A3: Based on its chemical structure, this compound is susceptible to several polymerization mechanisms:
-
Free-Radical Polymerization: The primary amine group can be susceptible to oxidation, which can generate radical species. These radicals can then initiate a chain-reaction polymerization. This is a common pathway for many vinyl monomers and aromatic amines.[1][2][3]
-
Anionic Polymerization: The nitrile group is an electron-withdrawing group, which can make the molecule susceptible to anionic polymerization, especially in the presence of strong bases or other nucleophiles.[4][5][6]
-
Step-Growth Polymerization: The presence of two distinct reactive groups (amine and nitrile) opens the possibility for step-growth polymerization, where dimers, trimers, and larger oligomers are formed in a stepwise fashion. This could occur under conditions that promote the reaction between the amine of one molecule and a modified form of the nitrile of another.
Q4: Can I use standard polymerization inhibitors like BHT or Hydroquinone?
A4: While common phenolic inhibitors like Butylated Hydroxytoluene (BHT) and Hydroquinone are effective radical scavengers, their compatibility and efficacy with a bifunctional molecule like this compound should be carefully considered. Aromatic amines themselves can act as polymerization inhibitors, complicating the selection.[7] For a more robust approach, a combination of inhibitors or a stable free radical inhibitor like TEMPO might be more suitable. It is crucial to select an inhibitor that does not react with either the amine or the nitrile functionality under the experimental conditions.
Troubleshooting Guide: Preventing Polymerization
This section provides actionable steps to prevent the unwanted polymerization of this compound in your experiments.
Issue 1: Polymerization during Storage
Symptoms: The material appears discolored, clumpy, or has a higher viscosity than expected upon opening a new or stored container.
Root Causes:
-
Improper storage temperature (too high).
-
Exposure to light (UV radiation can initiate radical formation).
-
Exposure to air (oxygen can promote oxidation of the amine group).
-
Presence of moisture or other impurities in the storage container.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Store in a cool, dry place, typically at 2-8 °C. | Reduces the kinetic energy of the molecules, lowering the rate of potential polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the primary amine group, a potential initiation step for free-radical polymerization. |
| Light | Store in an amber or opaque container. | Protects the compound from UV light, which can provide the energy to initiate radical polymerization. |
| Purity | Ensure the material is of high purity and free from contaminants. | Impurities can act as catalysts or initiators for polymerization.[8][9][10] |
Workflow for Proper Storage:
Caption: Recommended workflow for the safe storage of this compound.
Issue 2: Polymerization During a Reaction
Symptoms: The reaction mixture becomes viscous, changes color, or a solid precipitate forms unexpectedly.
Root Causes:
-
High reaction temperatures.
-
Presence of radical initiators (e.g., peroxides in solvents like THF or diethyl ether).
-
Use of strong bases or nucleophiles that can initiate anionic polymerization.
-
Incompatible reagents or catalysts.
Solutions & Preventative Measures:
1. Temperature Control:
-
Maintain the lowest feasible reaction temperature.
-
Use a reliable temperature controller and monitor the reaction temperature closely.
2. Solvent Purity:
-
Use freshly distilled or inhibitor-free solvents, especially for ethers which can form peroxides.
-
Test for peroxides in solvents before use.
3. Use of Polymerization Inhibitors:
| Inhibitor Class | Examples | Mechanism of Action | Recommended Concentration |
| Stable Free Radicals | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Scavenges carbon-centered radicals, effectively terminating polymerization chains.[11] | 100-500 ppm |
| Phenolic Antioxidants | BHT (Butylated Hydroxytoluene), Hydroquinone | Donate a hydrogen atom to propagating radicals, forming a stable radical that does not initiate further polymerization. | 200-1000 ppm |
| Aromatic Amines | Diphenylamine, Phenothiazine | Can act as radical scavengers, though their reactivity with the primary amine of the substrate should be considered.[7] | 100-500 ppm |
Experimental Protocol for Inhibitor Screening:
-
Prepare several small-scale reactions under the intended experimental conditions.
-
To each reaction, add a different inhibitor from the table above at the recommended concentration.
-
Include a control reaction with no inhibitor.
-
Monitor all reactions over time for any signs of polymerization (viscosity increase, color change).
-
Analyze samples from each reaction at regular intervals using an appropriate analytical technique (see "Detection and Monitoring" section) to quantify the monomer concentration.
-
Select the inhibitor that provides the best stability without interfering with the desired reaction.
Logical Flow for Preventing In-Reaction Polymerization:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantifying Membrane Protein Oligomerization with Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Polymer Functionalization by diffusion NMR - Magritek [magritek.com]
- 8. Amino Nitriles - Enamine [enamine.net]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(2-Aminoethyl)benzonitrile
Welcome to the technical support center for 4-(2-Aminoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional molecule in chemical synthesis. By understanding the interplay between the primary amine and the nitrile group, common pitfalls can be avoided, leading to successful reaction outcomes.
I. Understanding the Reactivity of this compound
This compound possesses two reactive functional groups: a primary aliphatic amine and an aromatic nitrile. The primary amine is a potent nucleophile and a base, while the nitrile group is an electrophile at the carbon atom and can undergo hydrolysis or reduction. The key to successful synthesis is to selectively target one functional group while minimizing unwanted side reactions at the other.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during reactions with this compound in a question-and-answer format.
Acylation Reactions (Targeting the Amine)
Q1: My acylation of this compound is low-yielding, and I observe multiple byproducts. What is going wrong?
A1: This is a common issue arising from several potential factors. The primary amine is highly reactive, but side reactions can occur.
-
Causality: The high nucleophilicity of the primary amine makes it susceptible to over-acylation or side reactions if conditions are not carefully controlled. The choice of acylating agent and base is critical.
-
Troubleshooting Steps:
-
Choice of Acylating Agent: For simple acylations, acyl chlorides or anhydrides are often used. However, if your substrate is sensitive, milder acylating agents like activated esters (e.g., N-hydroxysuccinimide esters) can improve selectivity.
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl). Ensure the base is pure and dry. Inorganic bases like potassium carbonate can also be used in biphasic systems.
-
Reaction Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions. Add the acylating agent dropwise to the solution of the amine and base.
-
Moisture Control: Ensure all glassware is oven-dried and reagents are anhydrous. Water can hydrolyze the acylating agent and the nitrile group under certain conditions.
-
dot
Caption: Troubleshooting workflow for acylation reactions.
Reductive Amination (Targeting the Amine)
Q2: I am performing a reductive amination with this compound and an aldehyde/ketone, but the reaction is incomplete, or I see significant reduction of my carbonyl compound.
A2: Reductive amination is a powerful tool for C-N bond formation, but the choice of reducing agent and control of reaction conditions are paramount to success.[1][2]
-
Causality: The key to a successful reductive amination is the selective reduction of the in-situ formed imine or enamine in the presence of the starting carbonyl compound.[1] If the reducing agent is too powerful or the imine formation is slow, reduction of the aldehyde/ketone will compete.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective for imines over aldehydes and ketones.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it will also reduce the carbonyl compound, so the imine must be pre-formed.[1][4]
-
pH Control: Imine formation is typically acid-catalyzed. A small amount of acetic acid is often added to facilitate this step. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH is generally between 5 and 7.
-
Reaction Sequence: For less reactive carbonyls or amines, it can be beneficial to stir the amine and carbonyl together for a period (30-60 minutes) to allow for imine formation before adding the reducing agent.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations.
-
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High for imines | DCM, DCE, THF | Mild, often the first choice. |
| Sodium Cyanoborohydride (NaBH₃CN) | High for imines | Methanol, Ethanol | Toxic (cyanide byproduct). |
| Sodium Borohydride (NaBH₄) | Low (reduces carbonyls) | Methanol, Ethanol | Requires pre-formation of the imine. |
Nitrile Group Reactions
Q3: I am trying to hydrolyze the nitrile group to a carboxylic acid, but the reaction is sluggish, or I am getting a complex mixture of products.
A3: Hydrolysis of nitriles typically requires harsh conditions (strong acid or base and heat), which can lead to side reactions, especially with the presence of a primary amine.[5][6][7]
-
Causality: The carbon atom of the nitrile is not highly electrophilic, necessitating forcing conditions for hydrolysis.[8] These conditions can also promote side reactions on the aminoethyl side chain.
-
Troubleshooting Steps:
-
Protect the Amine: The most reliable method to achieve clean nitrile hydrolysis is to first protect the primary amine. An acid-stable protecting group like a Boc group is a good choice if you plan to use acidic hydrolysis. For basic hydrolysis, an Fmoc group could be considered.
-
Acidic Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M HCl or H₂SO₄) is a common method.[5][9] The reaction progress should be monitored carefully by TLC or LC-MS.
-
Basic Hydrolysis: Refluxing in a strong aqueous base (e.g., 6M NaOH) will yield the carboxylate salt, which needs to be acidified during workup to obtain the carboxylic acid.[5][7] Ammonia will be evolved as a byproduct.[7]
-
dot
Caption: Recommended workflow for nitrile hydrolysis.
Q4: How can I reduce the nitrile group to a primary amine without affecting other parts of the molecule?
A4: The reduction of a nitrile to a primary amine is a common transformation, but the choice of reducing agent is crucial to avoid unwanted side reactions.
-
Causality: Strong hydride reagents are required to reduce the nitrile group. These reagents can also reduce other functional groups if present.
-
Recommended Protocol:
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[8][10][11]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required.
-
Procedure: The reaction should be performed under an inert atmosphere (nitrogen or argon). The this compound is dissolved in the anhydrous solvent and cooled in an ice bath. A solution of LiAlH₄ in the same solvent is added dropwise. After the addition is complete, the reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Workup: A Fieser workup is commonly employed to quench the reaction and precipitate the aluminum salts, which can then be filtered off.
-
Purification Challenges
Q5: I am having difficulty purifying my product. It appears as an oil, or I see persistent impurities.
A5: The presence of two polar functional groups in this compound and its derivatives can make purification challenging.
-
Causality: The basic amine and the polar nitrile can lead to streaking on silica gel chromatography and can make crystallization difficult.
-
Troubleshooting Purification:
-
Column Chromatography:
-
Tailing: If your compound is tailing on the silica gel column, consider adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine. This will help to reduce the interaction of the basic amine with the acidic silica gel.
-
Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).
-
-
Crystallization: If your product is an oil, try to form a salt to induce crystallization. Adding a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) can precipitate the hydrochloride salt, which is often a crystalline solid and easier to handle.[12][13]
-
Extraction: During aqueous workup, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. For basic products, washing with a dilute base (like NaHCO₃) can help remove acidic impurities.
-
III. Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE), add acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
IV. References
-
Alchem.Pharmtech. CAS 132224-93-2 | this compound. [Link]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
ResearchGate. How can I purify impure benzonitrile?. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. [Link]
-
Royal Society of Chemistry. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
YouTube. Hydrolysis of Nitriles. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
PubChem. This compound hydrochloride. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
American Chemical Society. The use of alternative solvent purification techniques. [Link]
-
Study.com. Amine Reactions: Practice Problems. [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. Optimization of the reaction conditions for a direct conversion of 3-(2-nitroethyl). [Link]
-
Reddit. Reductive amination difficulties - poor conversion. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
MDPI. Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. [Link]
-
YouTube. Preparations and Reactions of Amides and Nitriles. [Link]
-
ResearchGate. Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. [Link]
-
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
PubChem. 2-Amino-4-(2-aminoethyl)benzonitrile. [Link]
-
Heterocycles. A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. [Link]
-
MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. studymind.co.uk [studymind.co.uk]
- 12. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound hydrochloride | 167762-80-3 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 4-(2-Aminoethyl)benzonitrile
Welcome to the technical support guide for the purification of 4-(2-aminoethyl)benzonitrile via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high purity and yield for this important research compound.
Understanding the Compound and Solvent Selection
This compound is a bifunctional molecule containing a polar primary amine (-NH₂) and a moderately polar nitrile (-C≡N) group attached to a nonpolar aromatic ring. This structural combination dictates its solubility and is the key to selecting an appropriate recrystallization solvent.
The cardinal rule of recrystallization is that the ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near the solvent's boiling point[1][2][3]. Furthermore, the solvent should either fail to dissolve impurities at high temperatures or dissolve them so well that they remain in the cold mother liquor after the desired compound has crystallized[3].
Given the amine functionality, which can be prone to oxidation, and the aromatic nitrile group, a range of solvents should be considered[4][5][6]. The selection process often begins with small-scale solubility tests in a variety of solvents with differing polarities[3][7].
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Solubility Behavior |
| Water | 100 | High | The polar amine group may impart some water solubility, but the larger nonpolar structure will likely limit it. May be a good anti-solvent in a mixed-solvent system. |
| Ethanol/Methanol | 78 / 65 | High (Protic) | Alcohols are often good solvents for amines. The compound is likely soluble in hot alcohol. Cooling should induce crystallization. A common choice for aromatic nitriles[6]. |
| Isopropanol | 82 | Medium | A slightly less polar alcohol that can offer a better solubility differential between hot and cold conditions compared to ethanol or methanol. |
| Acetonitrile | 82 | Medium (Aprotic) | The nitrile group suggests potential solubility in acetonitrile. It is a good choice for compounds with aromatic rings[8]. |
| Ethyl Acetate | 77 | Medium | May be a suitable solvent, but esters can sometimes be too effective, leading to high solubility even when cold and thus poor recovery[4]. |
| Toluene | 111 | Low | The aromatic ring of toluene interacts well with the benzene ring of the compound. Often a good choice for recrystallizing aromatic compounds[4][9]. |
| Hexanes/Heptane | ~69 / ~98 | Low (Nonpolar) | Unlikely to be a good single solvent due to the polar functional groups. Excellent choice as an "anti-solvent" or "poor" solvent in a mixed-solvent system[10][11]. |
Standard Recrystallization Protocol (Single Solvent)
This protocol outlines a standard procedure. Always begin with a small-scale test to confirm solvent suitability before committing your entire batch.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Isopropanol or Toluene)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring[9]. Add more hot solvent portion-wise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which maximizes crystal yield[1][7].
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization, use a pre-warmed funnel and dilute the solution with a small amount of extra hot solvent[9][12]. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities[9][13]. Once at room temperature, the flask can be moved to an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel[12]. Ensure the filter paper is wetted with a small amount of cold solvent to create a good seal before pouring the crystal slurry.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the redissolving of your purified product[7][12].
-
Drying: Allow air to be pulled through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, typically in a vacuum oven[7].
Troubleshooting Guide (Question & Answer Format)
Problem: My compound "oiled out" instead of forming crystals.
-
Answer: "Oiling out" occurs when the solid melts before it dissolves or when the saturated solution's temperature is above the compound's melting point upon cooling[13][14]. The resulting oil often traps impurities, defeating the purpose of recrystallization[13][15].
-
Immediate Solution: Reheat the solution to dissolve the oil. Add a small amount (10-20% more) of the same hot solvent to decrease the saturation temperature[13][16]. Let it cool again, but this time, much more slowly. Consider leaving it on a cooling hotplate or in an insulated container[17].
-
Alternative Strategy: If oiling persists, the solvent may be too nonpolar. Try a more polar solvent. Alternatively, switch to a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (like ethanol) and add a "poor," miscible solvent (like water or hexanes) dropwise to the hot solution until it becomes faintly cloudy (the saturation point)[10][18]. Then, add a drop or two of the "good" solvent to clarify and cool slowly.
-
Problem: No crystals have formed, even after cooling in an ice bath.
-
Answer: This typically indicates that the solution is not saturated, most often because too much solvent was used initially[17].
-
Solution 1: Induce Nucleation. Sometimes a supersaturated solution needs a nucleation site to begin crystallization[17]. Try scratching the inside of the flask below the solvent line with a glass rod[13][19]. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" of the crude starting material[13].
-
Solution 2: Reduce Solvent Volume. If nucleation techniques fail, gently heat the solution to boil off some of the solvent (5-10% of the volume) in a fume hood to increase the concentration[13]. Then, allow it to cool again.
-
Solution 3: Add an Anti-Solvent. If you have a suitable miscible "poor" solvent (anti-solvent), you can add it dropwise to the cooled solution until turbidity appears, then warm slightly to redissolve and cool again.
-
Problem: My recovery yield is very low (<50%).
-
Answer: A low yield can result from several factors.
-
Check the Mother Liquor: Too much solvent may have been used, keeping a significant amount of your product dissolved[13]. If the filtrate (mother liquor) hasn't been discarded, try cooling it further or evaporating some solvent to see if a "second crop" of crystals forms[13].
-
Premature Crystallization: Did the product crystallize in the funnel during a hot filtration? This can be prevented by using an excess of hot solvent and pre-heating the filtration apparatus[10][12].
-
Washing Losses: Washing the crystals with solvent that was not ice-cold, or using too large a volume for the wash, can dissolve a substantial portion of the product[7].
-
Problem: The final crystals are colored, even though the pure compound should be white.
-
Answer: This indicates the presence of colored, soluble impurities that were co-precipitated during crystallization.
-
Solution 1: Activated Charcoal. If the impurity is a large, nonpolar colored molecule, it can often be removed by adding a very small amount of activated charcoal (decolorizing carbon) to the hot, dissolved solution before the hot filtration step[2][20]. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Solution 2: Re-recrystallize. A second recrystallization of the colored crystals will often yield a much purer, colorless product.
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing common recrystallization issues.
Caption: Troubleshooting flowchart for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is a mixed-solvent system and why is it used? A mixed-solvent system, or binary solvent system, is used when no single solvent has the ideal solubility properties for recrystallization[12]. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent")[10][11]. This allows for fine-tuned control over the saturation point, which is often necessary for compounds that are either too soluble or too insoluble in common single solvents[14].
Q2: My compound is a primary amine. Are there any special considerations? Yes. Primary amines can be susceptible to air oxidation, especially when heated for prolonged periods, which can lead to colored impurities[5]. It is good practice to minimize the time the solution spends at boiling. Additionally, because amines are basic, they can be converted to their corresponding salts (e.g., hydrochloride salt) by adding HCl[4][5]. These salts often have very different solubility profiles and may crystallize more readily than the free base[4]. The pure amine can then be regenerated after purification.
Q3: How do I know if my final product is truly pure? The most common methods are to measure the melting point and to run a Thin Layer Chromatography (TLC) analysis. A pure crystalline solid will have a sharp melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range. On a TLC plate, the purified sample should ideally show a single spot, different from any spots corresponding to impurities in the crude material.
References
- Department of Chemistry, University of Massachusetts Boston. (n.d.). Recrystallization II.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Department of Chemistry, University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
thetoastyone. (2013, February 3). Recrystallization (help meeeeee). Reddit. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Chemistry. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]
-
Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Department of Chemistry, University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. Retrieved from [Link]
-
Northern Arizona University. (n.d.). Recrystallization1. Retrieved from [Link]
-
Department of Chemistry, University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wang, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Retrieved from [Link]
-
Hero_of_the_Sky. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Illustration of standard primary amine purification strategies. Retrieved from [Link]
-
Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(2-aminoethyl)benzonitrile. Retrieved from [Link]
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Aminoethyl)benzonitrile. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. brainly.com [brainly.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 19. reddit.com [reddit.com]
- 20. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Scale-Up Synthesis of 4-(2-Aminoethyl)benzonitrile
Answering the call for robust, scalable, and safe chemical syntheses is paramount in the fast-paced world of pharmaceutical development. The synthesis of key intermediates like 4-(2-Aminoethyl)benzonitrile, a valuable building block, presents unique challenges when transitioning from the bench to the plant. The primary obstacle lies in the selective reduction of a nitrile group in the presence of an aromatic ring, a transformation notorious for its potential for runaway reactions and the formation of difficult-to-remove impurities.
This Technical Support Center is designed to provide researchers, process chemists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. As Senior Application Scientists, we move beyond mere procedural lists to explain the fundamental "why" behind each recommendation, empowering you to not only solve immediate issues but also to build more resilient and efficient large-scale processes.
This guide is structured to address challenges in a tiered approach, starting with high-level frequently asked questions and progressing to in-depth troubleshooting for specific experimental failures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most prevalent and economically viable route is the reduction of 4-(cyanomethyl)benzonitrile (also known as 4-cyanobenzyl cyanide). The primary challenge in this synthesis is the selective reduction of the aliphatic nitrile to a primary amine without hydrogenating the aromatic ring or forming secondary and tertiary amine by-products. The two main industrial approaches are:
-
Catalytic Hydrogenation: This is often the most economical method, utilizing catalysts like Raney Nickel or supported noble metals (e.g., Palladium, Ruthenium) under a hydrogen atmosphere.[1] The key to success is controlling selectivity.
-
Chemical Reduction: This involves stoichiometric metal hydride reagents. While Lithium Aluminum Hydride (LiAlH₄) is effective, its hazardous nature makes it unsuitable for large-scale operations. Sodium Borohydride (NaBH₄), often in the presence of a catalyst like cobalt chloride, is a more manageable alternative, though it presents its own safety and cost considerations.[2]
Q2: How can the formation of secondary amine impurities, such as N,N-bis[2-(4-cyanophenyl)ethyl]amine, be minimized during nitrile reduction?
A2: This is the most common purity challenge. The secondary amine forms when the desired primary amine product attacks the intermediate imine species. On scale, this is best suppressed by:
-
Using Ammonia: Conducting the hydrogenation in a solution saturated with ammonia (often in an alcoholic solvent like methanol or ethanol) is highly effective.[3] Ammonia competes with the primary amine product in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Catalyst Choice: Certain catalysts exhibit higher selectivity for primary amine formation. For example, specific Ruthenium-based catalysts have shown excellent performance.[2][4]
-
Process Control: Maintaining a high concentration of hydrogen and efficient agitation ensures the imine intermediate is hydrogenated to the primary amine as quickly as it's formed, minimizing its availability for side reactions.
Q3: What are the primary safety hazards associated with the scale-up of this synthesis?
A3: Safety is the foremost concern. Key hazards include:
-
Hydrogen Gas (for Catalytic Hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air over a wide concentration range (4-75%).[2] Operations require specialized high-pressure reactors, robust ventilation, and strict protocols to prevent leaks and ignition sources.
-
Metal Hydride Reagents (for Chemical Reduction): Sodium Borohydride reacts exothermically with water and alcohols to produce flammable hydrogen gas.[5][6][7] The reaction can accelerate dramatically with increasing temperature, posing a risk of thermal runaway and over-pressurization.[5]
-
Pyrophoric Catalysts: Some catalysts, particularly Raney Nickel, can be pyrophoric (ignite spontaneously in air) when dry and must be handled under a solvent or inert atmosphere.
-
Product Toxicity: The product, this compound, and its precursors are aminobenzonitrile derivatives. The related compound 4-aminobenzonitrile is classified as toxic and a suspected mutagen, requiring appropriate personal protective equipment (PPE) and containment measures.[8]
Q4: Which reduction method is generally preferred for a multi-kilogram scale campaign?
A4: For large-scale production, catalytic hydrogenation is almost always preferred due to its higher atom economy, lower cost of goods, and reduced waste generation compared to stoichiometric hydride reductions.[1] While the initial capital investment for high-pressure hydrogenation equipment is significant, the operational costs are lower. Chemical reductions with reagents like NaBH₄ may be suitable for smaller scale campaigns or when hydrogenation equipment is unavailable, but waste disposal and reagent costs become prohibitive at larger scales.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
Problem 1: Reaction Stall / Incomplete Conversion of Starting Material
| Probable Cause | Proposed Solution & Scientific Rationale |
| Catalyst Deactivation (Hydrogenation) | Solution: Ensure the catalyst is fresh and handled under inert conditions. Screen different catalyst suppliers or types (e.g., Raney Co vs. Raney Ni). Rationale: Catalysts can be poisoned by impurities (sulfur, halides) in the starting material or solvent. Raney Nickel is particularly sensitive. Improper handling can lead to oxidation and loss of activity. |
| Insufficient Reducing Agent (Chemical Reduction) | Solution: Accurately assay the purity and activity of the NaBH₄ lot being used. Consider adding a slight excess (e.g., 1.1-1.2 equivalents per mole of nitrile functionality, accounting for the 4 hydrides). Rationale: Sodium borohydride can degrade upon storage, especially in humid conditions. Its reaction with the solvent also consumes active hydride, necessitating a slight excess to drive the reaction to completion. |
| Poor Mass Transfer (Hydrogenation) | Solution: Increase the agitation speed in the reactor. Ensure the hydrogen delivery system can maintain the target pressure. Rationale: In a three-phase system (solid catalyst, liquid substrate/solvent, gas H₂), the reaction rate is often limited by the diffusion of hydrogen from the gas phase to the catalyst surface. Vigorous stirring maximizes the gas-liquid surface area. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in 5-10 °C increments. Rationale: While higher temperatures can promote side reactions, insufficient thermal energy may lead to a slow or stalled reaction. An optimal temperature balance is crucial. |
Problem 2: Excessive Heat Generation / Thermal Runaway Risk
| Probable Cause | Proposed Solution & Scientific Rationale |
| Highly Exothermic Reaction | Solution: Perform reaction calorimetry (e.g., using RC1) on a small scale to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Use this data to model the thermal profile on a larger scale. Rationale: Nitrile reductions are highly energetic.[6] Quantifying the exotherm is essential for designing a safe process. The heat generated must be removable by the reactor's cooling system. |
| Reagent/Substrate Addition Rate is Too High | Solution: Add the reducing agent (or the substrate to a slurry of the agent) slowly and subsurface. The addition rate should be controlled such that the internal temperature remains within a safe, predetermined range. Rationale: Slow addition ensures that the heat generated can be managed by the reactor's cooling jacket in real-time, preventing the accumulation of unreacted reagents that could lead to a sudden temperature spike. |
| Unstable Reducing Agent | Solution (for NaBH₄): Use a stabilized solution of NaBH₄, typically containing sodium hydroxide (e.g., 1-2 w/w %).[6] Rationale: The hydrolysis of NaBH₄ is exothermic and generates hydrogen gas.[5][6] Basic conditions significantly slow this decomposition, making the reagent safer to handle and the process more controllable.[6][7] |
Problem 3: Difficult Product Purification and Isolation
| Probable Cause | Proposed Solution & Scientific Rationale |
| Product is an Oil, Not a Solid | Solution: Consider forming a salt of the amine product, such as the hydrochloride or sulfate salt, which are often crystalline and easier to isolate and purify by recrystallization.[9] The free base can be regenerated later if needed. Rationale: Many primary amines are low-melting solids or oils. Converting them to a salt dramatically increases the melting point and crystallinity by forming an ionic lattice. |
| Emulsion Formation During Aqueous Work-up | Solution: Add a saturated brine solution during the extraction to increase the ionic strength of the aqueous phase. Alternatively, filter the biphasic mixture through a pad of a filter aid like Celite®. Rationale: Brine helps to break emulsions by increasing the density of the aqueous layer and reducing the solubility of organic components in it. |
| Impurity Co-crystallization | Solution: Screen multiple solvent/anti-solvent systems for recrystallization. If a specific impurity is the issue (e.g., the secondary amine), consider a reactive purification step (e.g., derivatizing the impurity to change its solubility profile). Rationale: No single solvent system is perfect. A systematic screening is necessary to find conditions that maximize the solubility of the product at high temperature and minimize it at low temperature, while keeping impurities dissolved. |
Section 3: Visualizations & Methodologies
The following decision tree illustrates a logical workflow for addressing the common issue of high impurity levels, specifically the secondary amine by-product.
Caption: Troubleshooting decision tree for minimizing secondary amine by-product.
This diagram illustrates the desired reaction pathway and the competing side reaction that leads to the formation of the critical secondary amine impurity.
Caption: Reaction pathway showing desired product and secondary amine impurity formation.
This protocol is a representative example for a multi-hundred-gram scale synthesis. Warning: This procedure must only be carried out by trained personnel in a facility designed for high-pressure hydrogenation. A thorough safety review is mandatory before execution.
Materials:
-
4-(cyanomethyl)benzonitrile: 1.0 kg (6.32 mol)
-
Methanol (anhydrous): 10 L
-
Ammonia solution (7N in Methanol): 2 L
-
Raney® Nickel (50% slurry in water): 100 g (wet weight)
-
Filter Aid (e.g., Celite® 545)
-
Hydrogen Gas (high purity)
Equipment:
-
20 L Stainless Steel or Hastelloy High-Pressure Reactor (Autoclave)
-
Mechanical Stirrer with gas-entrainment impeller
-
Thermocouple and cooling/heating jacket
-
Pressure-rated filtration apparatus
Procedure:
-
Reactor Inerting: The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen gas.
-
Catalyst Loading: Under a nitrogen atmosphere, the Raney® Nickel slurry is carefully added to the reactor containing 8 L of methanol. The catalyst should never be allowed to go dry.
-
Ammonia and Starting Material Addition: The 7N ammonia solution in methanol is added, followed by a solution of 4-(cyanomethyl)benzonitrile in 2 L of methanol.
-
Reaction Execution:
-
The reactor is sealed and agitation is started (~500 RPM).
-
The reactor is pressurized with hydrogen to 10 bar (approx. 150 psi).
-
The reactor is heated to 50°C. The reaction is exothermic; the cooling system should be engaged to maintain the temperature at 50 ± 5°C.
-
The reaction is monitored by the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging) for HPLC analysis to confirm completion (typically <1% starting material remaining).
-
-
Work-up and Isolation:
-
The reactor is cooled to room temperature, and the hydrogen pressure is vented and purged with nitrogen.
-
CRITICAL: The reaction mixture containing the pyrophoric catalyst is filtered through a pad of filter aid under a constant nitrogen blanket. The filter cake must be kept wet with solvent at all times and quenched separately with dilute acid by trained personnel.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride) and recrystallizing from a suitable solvent system like isopropanol/water.
-
References
-
Graduation.escoffier.edu. Sodium Borohydride Reaction With Water. Available from: [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Available from: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
(n.d.). Catalytic Reduction of Nitriles. Available from: [Link]
-
Unacademy. JEE 2022: Chemistry- Topic Reduction of Nitriles. Available from: [Link]
-
MH Chem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available from: [Link]
- Google Patents. CN104892456A - Method for preparing benzonitrile compound.
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Royal Society of Chemistry. (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry. Available from: [Link]
-
Enthaler, S., Addis, D., Junge, K., Erre, G., & Beller, M. (2008). A general and environmentally benign catalytic reduction of nitriles to primary amines. Chemistry, 14(31), 9491-4. Available from: [Link]
-
ResearchGate. Chemoselective reduction of nitrile to amine. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
-
Eureka | Patsnap. Preparation method of aminobenzonitrile. Available from: [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]
-
ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Available from: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Available from: [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Available from: [Link]
-
Gonzales, N. O., Levin, M. E., & Zimmerman, L. W. (2007). The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry. Journal of Hazardous Materials, 142(3), 639-46. Available from: [Link]
-
MDPI. (n.d.). Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies. Available from: [Link]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. Available from: [Link]
-
Schlesinger, H. I., Brown, H. C., & Finholt, A. E. (1953). The Preparation of Sodium Borohydride by the High Temperature Reaction of Sodium Hydride with Borate Esters. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Catalytic approaches to benzonitrile synthesis. Available from: [Link]
-
ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. Available from: [Link]
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. US7638522B2 - Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile.
-
Princeton University. (2022). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Available from: [Link]
-
Alchem.Pharmtech. CAS 132224-93-2 | this compound. Available from: [Link]
-
RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available from: [Link]
-
Amerigo Scientific. This compound hydrochloride (97%). Available from: [Link]
Sources
- 1. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A general and environmentally benign catalytic reduction of nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graduation.escoffier.edu [graduation.escoffier.edu]
- 6. icheme.org [icheme.org]
- 7. The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. This compound hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Purification of 4-(2-Aminoethyl)benzonitrile
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-(2-Aminoethyl)benzonitrile. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges in purifying this compound, ensuring the integrity of your subsequent experiments.
Introduction to Purification Challenges
This compound is a bifunctional molecule containing both a primary amine and a nitrile group. This unique structure makes it a valuable building block in medicinal chemistry but also presents specific challenges during purification. Impurities can arise from the synthetic route, side reactions, or degradation. The presence of both a basic amine and a reactive nitrile group dictates the choice of purification strategies and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-(2-bromoethyl)benzonitrile or 4-cyanobenzaldehyde.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or workup. This can lead to the formation of 4-(2-aminoethyl)benzamide or 4-(2-aminoethyl)benzoic acid.[1]
-
Oxidation Products: The primary amine is susceptible to oxidation, which can result in colored impurities.
-
Polymerization Products: The presence of a nucleophilic amine and an electrophilic nitrile in the same molecule can potentially lead to self-reaction or polymerization under certain conditions, especially at elevated temperatures.
-
Side-products from Nitrile Reduction: If the synthesis involves the reduction of a nitrile, incomplete reduction can leave starting material, while over-reduction or side reactions can produce secondary amines.[2]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography . The choice between them depends on the nature and quantity of the impurities, the scale of your reaction, and the desired final purity.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for large scale. | May not remove all structurally similar impurities. |
| Column Chromatography | >99% | High purity, effective for complex mixtures. | More time-consuming, requires larger solvent volumes. |
Q3: How can I assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy qualitative method to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A reverse-phase C18 column is often a good starting point.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals are resolved from the product's signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The melting point of this compound hydrochloride is reported to be 211-216 °C.[5]
Troubleshooting Guides & Protocols
Guide 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the desired compound.
Potential Problem: Oiling Out or No Crystal Formation
-
Cause: The solvent may be too nonpolar for your compound, or the solution may be supersaturated. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent.
-
Solution:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at elevated temperatures. Given the polar amine and nitrile groups, polar solvents are a good starting point. Consider trying isopropanol, ethanol, or a mixture of ethanol and water.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly. A common combination is a polar solvent like ethanol with a less polar co-solvent.
-
Step-by-Step Recrystallization Protocol (Single Solvent):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Recrystallization Workflow
Guide 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with different polarities and is effective when recrystallization fails to remove impurities.
Potential Problem: Poor Separation of Compound and Impurities
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the components of the mixture.
-
Solution:
-
TLC Analysis: Before running a column, perform TLC to determine the best eluent. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.[3]
-
Solvent System Selection: For this compound, which is a polar compound, a polar eluent system will be required. Start with a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
Adding a Modifier: The basicity of the amine group can cause tailing on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.[6]
-
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Sources
Stability issues of 4-(2-Aminoethyl)benzonitrile under acidic or basic conditions
Welcome to the technical support center for 4-(2-Aminoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile molecule under various experimental conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your work with this compound, providing explanations and actionable protocols to get your research back on track.
Question 1: I'm observing a new, more polar peak in my HPLC analysis after an acidic workup of my reaction mixture containing this compound. What is likely happening?
Answer:
The appearance of a new, more polar peak strongly suggests the hydrolysis of the nitrile group to either a carboxylic acid or an amide.[1][2] Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[1][3] This process can proceed through an amide intermediate to the final carboxylic acid, 4-(2-aminoethyl)benzoic acid.[1]
Causality Explained: The low pH environment catalyzes the addition of water across the carbon-nitrogen triple bond. The resulting imidic acid tautomerizes to an amide, which can then undergo further hydrolysis to the carboxylic acid and an ammonium salt.[4] This transformation introduces a highly polar carboxylic acid group, leading to a significantly shorter retention time on a reverse-phase HPLC column compared to the parent benzonitrile.
Experimental Protocol: Confirmatory Analysis
-
Sample Preparation:
-
Dissolve a small, accurately weighed sample of pure this compound in a solution of 1M hydrochloric acid.
-
Prepare a control sample by dissolving the same amount of the compound in your standard HPLC mobile phase (without acid).
-
Heat the acidic sample at a moderate temperature (e.g., 50-60 °C) for a few hours.
-
-
HPLC Analysis:
-
Inject both the control and the acid-treated samples onto your HPLC system.
-
Monitor for the appearance of a new, earlier-eluting peak in the acid-treated sample that is absent in the control.
-
-
LC-MS/MS Verification:
-
If available, analyze the new peak by LC-MS/MS to confirm its mass. The expected mass for 4-(2-aminoethyl)benzoic acid would be different from the starting material.
-
Question 2: My reaction yield is significantly lower than expected when using a strong base like sodium hydroxide with this compound. What are the potential side reactions?
Answer:
Strongly basic conditions can also promote the hydrolysis of the nitrile group, similar to acidic conditions, although the mechanism differs.[1][2] The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[1][5] This can lead to the formation of the corresponding amide or, under more vigorous conditions (higher temperatures, prolonged reaction times), the carboxylate salt.[1][5]
Causality Explained: The primary amino group of this compound can also be deprotonated under strongly basic conditions, potentially leading to other side reactions. However, the most common issue is the hydrolysis of the nitrile. The initial product is typically the amide, which can be deprotonated to form a salt or further hydrolyzed to the carboxylate.[2] The formation of these byproducts consumes your starting material and complicates purification.
Experimental Protocol: Minimizing Base-Mediated Degradation
-
Use a Milder Base: If the reaction chemistry allows, consider using a non-nucleophilic, sterically hindered base or a weaker inorganic base like potassium carbonate.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still allows for an acceptable reaction rate.
-
Protect the Amino Group: A robust strategy is to protect the primary amine as a carbamate (e.g., Boc or Cbz).[6] This makes the compound less susceptible to base-mediated side reactions and can simplify purification.[7]
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
Question 3: I'm observing significant streaking and poor separation during silica gel chromatography of my product containing the this compound moiety. Why is this happening?
Answer:
The basic nature of the primary amino group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[6] This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in poor chromatographic performance, such as peak tailing or streaking.[6] In some cases, the prolonged contact with the acidic silica can even catalyze on-column degradation.[6]
Causality Explained: Silica gel is an acidic stationary phase. Basic compounds, like primary amines, can be protonated by the surface silanol groups, leading to strong ionic interactions. This prevents the compound from eluting cleanly, causing the observed chromatographic issues.
Experimental Protocol: Improving Chromatographic Separation
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column for purification.
-
Protect the Amine: As mentioned previously, protecting the amino group will make the compound less basic and significantly improve its chromatographic behavior on silica gel.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of this compound.
Q1: What is the optimal pH range for storing aqueous solutions of this compound?
A1: For short-term storage, it is best to maintain the pH in a slightly acidic to neutral range (pH 4-7). Strongly acidic (pH < 2) or strongly basic (pH > 10) conditions should be avoided to minimize hydrolysis of the nitrile group. For long-term storage, it is recommended to store the compound as a solid in a cool, dry place, protected from light.
Q2: Can the nitrile group of this compound be hydrolyzed to a carboxylic acid?
A2: Yes, the nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, typically requiring heat.[2][8] In acidic conditions, the reaction proceeds to the carboxylic acid.[1] In basic conditions, the initial product is the carboxylate salt, which must be neutralized with acid to obtain the free carboxylic acid.[2]
Q3: Are there any analytical techniques recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the purity and degradation of this compound.[9] A reverse-phase C18 column is typically suitable. For identifying unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[10] Gas chromatography (GC) can also be used, particularly for detecting volatile impurities.[11]
Q4: How can I protect the functional groups of this compound during a multi-step synthesis?
A4: Both the amino and nitrile groups can be sensitive to certain reagents.
-
Amino Group Protection: The primary amine is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[7] Boc groups are stable to many reaction conditions but are easily removed with acid, while Cbz groups are removed by hydrogenolysis.
-
Nitrile Group Stability: The nitrile group is generally stable to many reaction conditions but can be reduced by strong reducing agents like lithium aluminum hydride or hydrolyzed under harsh acidic or basic conditions.[12] Careful planning of the synthetic route is essential to avoid unintended reactions.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: A flowchart for troubleshooting common stability issues encountered with this compound.
Degradation Pathways of this compound
Caption: Simplified degradation pathways of this compound under acidic and basic conditions.
Quantitative Data Summary
| Condition | Potential Degradation Product(s) | Analytical Signature (Reverse-Phase HPLC) | Mitigation Strategy |
| Strong Acid (e.g., >1M HCl, heat) | 4-(2-Aminoethyl)benzamide, 4-(2-Aminoethyl)benzoic acid | Earlier retention time due to increased polarity | Use milder acidic conditions, lower temperature, reduce reaction time |
| Strong Base (e.g., >1M NaOH, heat) | 4-(2-Aminoethyl)benzamide, 4-(2-Aminoethyl)benzoate | Earlier retention time due to increased polarity | Use weaker bases, lower temperature, protect the amino group |
| Standard Silica Gel Chromatography | On-column degradation (variable) | Peak tailing, streaking, potential for new minor peaks | Add a basic modifier (e.g., triethylamine) to the eluent, use neutral/basic stationary phase |
References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. ijmr.net.in [ijmr.net.in]
- 19. eurl-pesticides.eu [eurl-pesticides.eu]
- 20. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CAS 76113-58-1: Benzonitrile, 4-(2-oxoethyl)- | CymitQuimica [cymitquimica.com]
- 22. 4-(2-Aminoethylamino)benzonitrile | C9H11N3 | CID 18321665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 1250429-03-8|4-(((2-Aminoethyl)(methyl)amino)methyl)benzonitrile|BLD Pharm [bldpharm.com]
- 24. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Highly stable benzonitrile functionalized covalent organic framework coating for solid-phase microextraction of hydroxyphenyl esters in complex matrix samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. 4-[Amino(ethyl)amino]benzonitrile | C9H11N3 | CID 160358324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. 1152546-51-4|4-((2-Cyanoethyl)amino)benzonitrile|BLD Pharm [bldpharm.com]
- 33. This compound hydrochloride (97%) - Amerigo Scientific [amerigoscientific.com]
- 34. 2-Amino-4-(2-aminoethyl)benzonitrile | C9H11N3 | CID 163743116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. (E)-2-(2,4-Dihydroxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(2-Aminoethyl)benzonitrile: A Comparative NMR Analysis
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel molecules is the bedrock upon which all subsequent research is built. For intermediates like 4-(2-Aminoethyl)benzonitrile, a versatile building block, precise characterization is not merely procedural—it is essential for ensuring the integrity of the final product. This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a detailed interpretation of predicted spectral data, and objectively compare NMR with other common analytical techniques.
The Foundational Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the structure of organic compounds in solution.[1] The technique is predicated on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][2] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. By applying radiofrequency pulses, we can excite the nuclei from a lower to a higher energy state. The specific frequency required for this transition, known as the resonance frequency, is exquisitely sensitive to the local electronic environment of each nucleus.[2] This sensitivity is what allows us to map the atomic connectivity of a molecule, providing a detailed structural blueprint.
Experimental Workflow: From Sample to Spectrum
Achieving a high-resolution NMR spectrum is critically dependent on meticulous sample preparation and appropriate data acquisition parameters. The following workflow represents a robust, self-validating system for the analysis of this compound.
Caption: Standard workflow for NMR analysis.
Detailed Experimental Protocol: Sample Preparation
Causality and Expertise: The quality of the final spectrum is a direct reflection of the quality of the sample. This protocol is designed to minimize common issues like poor resolution and spectral artifacts.
-
Analyte Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Rationale: ¹H NMR is a highly sensitive technique requiring only a small amount of material. ¹³C NMR is inherently less sensitive due to the low natural abundance (1.1%) of the ¹³C isotope and requires a more concentrated sample to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. The spectrometer's "lock" system relies on the deuterium signal to stabilize the magnetic field during acquisition, which is crucial for high-resolution data.
-
-
Filtration (Critical Step): Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube.
-
Rationale: This step is non-negotiable for achieving sharp spectral lines. Suspended solid particles or paramagnetic impurities distort the local magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.
-
Spectral Analysis of this compound
Caption: Correlation of molecular structure with predicted NMR spectral regions.
¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic, ethyl, and amine protons.
| Proton Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration | Rationale & Comments |
| H-2, H-6 (ortho to -CN) | ~7.55 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing nitrile group. They appear as a doublet due to coupling with their neighbors (H-3, H-5). |
| H-3, H-5 (ortho to -CH₂CH₂NH₂) | ~7.30 | Doublet (d) | 2H | These protons are in a slightly more shielded environment compared to H-2/H-6. They appear as a doublet due to coupling with H-2/H-6. |
| H-β (-CH₂-NH₂) | ~3.00 | Triplet (t) | 2H | Adjacent to the electron-withdrawing amino group. The signal is split into a triplet by the two neighboring H-α protons. |
| H-α (Ar-CH₂-) | ~2.90 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. The signal is split into a triplet by the two neighboring H-β protons. |
| -NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H | The chemical shift is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water or the solvent. |
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, as the pairs of aromatic carbons (C2/C6 and C3/C5) are chemically equivalent due to symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ) / ppm | Rationale & Comments |
| C-4 (ipso-CH₂CH₂NH₂) | ~147.0 | This quaternary carbon is attached to the ethyl group and is significantly downfield. |
| C-2, C-6 (ortho to -CN) | ~132.5 | Aromatic CH carbons deshielded by the adjacent nitrile group. |
| C-3, C-5 (ortho to -CH₂CH₂NH₂) | ~129.5 | Aromatic CH carbons, slightly more shielded than C-2/C-6. |
| C-Nitrile (-CN) | ~119.0 | The nitrile carbon has a characteristic chemical shift in this region. |
| C-1 (ipso-CN) | ~110.5 | This quaternary carbon, attached to the electron-withdrawing nitrile group, is found upfield relative to many other substituted aromatic carbons. |
| C-β (-CH₂-NH₂) | ~42.0 | Aliphatic carbon directly attached to the nitrogen atom. |
| C-α (Ar-CH₂-) | ~39.0 | Benzylic carbon, shielded relative to C-β. |
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for complete structural elucidation, other techniques provide complementary information. A professional scientist selects the appropriate tool based on the specific question being asked.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| NMR Spectroscopy | Complete C-H framework, atom connectivity, stereochemistry, and isomeric purity. | Unambiguous structure determination; non-destructive.[4] | Lower sensitivity than MS; requires larger sample amounts; can be complex to interpret. |
| Mass Spectrometry (MS) | Molecular weight (146.19 g/mol ), elemental formula (C₉H₁₀N₂), and fragmentation patterns. | Extremely high sensitivity; provides molecular formula confirmation. | Does not provide information on atom connectivity or isomerism (e.g., cannot distinguish between 2-, 3-, or 4-substituted isomers). |
| Infrared (IR) Spectroscopy | Presence of functional groups: N-H stretch (~3300-3500 cm⁻¹), C≡N stretch (~2225 cm⁻¹), aromatic C-H and C=C stretches.[5] | Fast, simple, and provides a quick check for key functional groups. | Provides limited information on the overall molecular skeleton; not suitable for complete structure determination on its own. |
Conclusion
The comprehensive analysis of this compound via ¹H and ¹³C NMR spectroscopy provides an unparalleled level of structural detail, from the substitution pattern on the aromatic ring to the conformation of the ethylamino side chain. While techniques like Mass Spectrometry and IR Spectroscopy are invaluable for confirming molecular weight and the presence of key functional groups, respectively, only NMR offers the complete, unambiguous connectivity map required for confident structural assignment. The protocols and interpretive framework presented in this guide underscore a rigorous, scientifically-grounded approach to the characterization of essential chemical building blocks, ensuring the reliability and reproducibility of research in drug development and beyond.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles in NMR Spectroscopy. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Assessment of 4-(2-Aminoethyl)benzonitrile
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-(2-Aminoethyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed analysis of the causal relationships between chromatographic parameters and separation performance. Every recommendation is grounded in established scientific principles to ensure robust, reliable, and reproducible results.
Introduction: The Critical Need for Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its molecular structure, featuring a primary amine and a benzonitrile group, makes it a versatile intermediate. However, the presence of impurities, such as starting materials, by-products, or degradants, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a precise and reliable analytical method to determine its purity is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most widely used technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] This guide will dissect the critical parameters of HPLC method development to establish a scientifically sound protocol for this specific analyte.
Core Challenge: The Basic Nature of this compound
The primary aliphatic amine in this compound (pKa ≈ 9-10) presents the main analytical challenge. In reverse-phase chromatography, which typically uses silica-based columns, this basic analyte can interact with acidic silanol groups (Si-OH) that are present on the silica surface, even on well-end-capped columns. This secondary interaction leads to a common chromatographic problem: peak tailing .
Peak tailing degrades resolution, reduces sensitivity, and complicates accurate peak integration, thereby compromising the entire analysis.[2] The central goal of method development is to mitigate these undesirable interactions to achieve a sharp, symmetrical Gaussian peak.
Comparative Analysis of Critical Method Parameters
A successful HPLC separation is a result of the synergistic interplay between the stationary phase, mobile phase, and the analyte itself. Here we compare the key choices that dictate method performance.
Stationary Phase (Column) Selection
The choice of column is the most critical factor in achieving a good separation. While the standard C18 column is the workhorse of reverse-phase HPLC, it may not be the optimal choice for basic compounds.
| Column Type | Mechanism & Advantages | Disadvantages & Mitigation |
| Standard C18 | Provides high hydrophobicity and is widely available. Suitable for neutral and acidic compounds. | Prone to severe peak tailing for basic analytes due to silanol interactions.[3] Not recommended without significant mobile phase modification. |
| High-Purity, End-Capped C18 | Most residual silanols are chemically deactivated ("capped"), significantly reducing tailing for bases.[3] Offers robust, general-purpose performance. | May still exhibit some tailing with highly basic compounds. Performance can degrade over time if end-capping hydrolyzes. |
| Phenyl-Hexyl | The phenyl stationary phase offers alternative selectivity through π-π interactions with the benzonitrile ring. This can improve resolution between structurally similar impurities. | May offer less hydrophobic retention compared to a C18, requiring a weaker mobile phase. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which shields silanols and provides enhanced retention for polar compounds. Excellent for peak shape of bases. | Selectivity can be very different from a standard C18, which may require significant re-optimization of the mobile phase. |
Recommendation: A high-purity, end-capped C18 column provides the best balance of hydrophobic retention, stability, and good peak shape. A Phenyl-Hexyl column is an excellent secondary choice for orthogonal screening to ensure no impurities are co-eluting.
Mobile Phase Optimization
The mobile phase composition, particularly its pH, is crucial for controlling the retention and peak shape of ionizable compounds.[4][5][6]
| Modifier | Advantages | Disadvantages |
| Acetonitrile (ACN) | Lower viscosity results in lower backpressure and better column efficiency. Generally provides sharper peaks for many compounds.[7] | More expensive and can have different selectivity compared to methanol. |
| Methanol (MeOH) | Readily available and less expensive.[7] Its protic nature can offer unique selectivity. | Higher viscosity leads to higher backpressure. May result in broader peaks for some analytes. |
Recommendation: Acetonitrile is the preferred organic modifier for achieving the best peak efficiency and symmetry.
Controlling the pH of the mobile phase is the most effective way to manage the peak shape of basic analytes.[4] The goal is to ensure the analyte is in a single, stable ionic form. For a basic compound like this compound, operating at a low pH (at least 2 pH units below the analyte's pKa) will keep it consistently protonated (R-NH3+). This protonated form is highly soluble in the aqueous mobile phase and, more importantly, the low pH suppresses the ionization of residual silanol groups on the column, minimizing the secondary interactions that cause tailing.[4][8]
| Buffer / Additive | pH Range | Advantages | Disadvantages |
| 0.1% Formic Acid | ~2.7 | Volatile and fully compatible with Mass Spectrometry (MS). Simple to prepare and provides sufficient acidity to protonate the amine and suppress silanols.[8] | Lower buffering capacity compared to phosphate buffers. |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Stronger acid, very effective at controlling peak shape. Also acts as an ion-pairing agent which can increase retention.[8] | Can cause ion suppression in MS. Is a strong ion-pairing agent that can be difficult to flush from a column. |
| Phosphate Buffer (e.g., KH₂PO₄) | 2.0 - 3.0 | Excellent buffering capacity, leading to very reproducible retention times. | Not volatile and incompatible with MS. Can precipitate when mixed with high concentrations of acetonitrile. |
Recommendation: A mobile phase containing 0.1% Formic Acid is the optimal choice. It provides the necessary low pH for excellent peak shape and offers the flexibility of being MS-compatible, which is invaluable for identifying unknown impurity peaks.
Recommended HPLC Protocol for Purity Analysis
This protocol is designed as a robust, self-validating system. Adherence to the system suitability criteria is mandatory to ensure the validity of the analytical results.
Instrumentation and Reagents
-
HPLC System: A system capable of gradient elution with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: High-Purity, End-Capped C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (~99%).
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Low pH aqueous phase to ensure analyte protonation and suppress silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Organic phase with consistent modifier to avoid baseline shifts during the gradient. |
| Gradient Program | 0-2 min: 5% B; 2-17 min: 5% to 80% B; 17-20 min: 80% B; 20.1-25 min: 5% B | A gradient is essential for separating the main peak from potential impurities with a wide range of polarities. The final hold and re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV/PDA at 228 nm | The benzonitrile chromophore provides strong absorbance. 228 nm is selected as a wavelength of high molar absorptivity for sensitive detection of the API and related impurities. A PDA detector is highly recommended to assess peak purity. |
| Injection Vol. | 5 µL | Small volume to prevent column overload and peak distortion. |
| Sample Diluent | Mobile Phase A / Water:Acetonitrile (95:5) | The sample should be dissolved in a solvent weaker than the mobile phase at the start of the run to ensure sharp injection bands. |
Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of this compound in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[9]
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a core principle of a self-validating method.[10][11][12]
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Asymmetry) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 5000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections (Area) | Demonstrates the precision of the system. |
Visualizing the Method Development Workflow
The process of developing a robust HPLC method follows a logical sequence of optimization steps.
Caption: Logical workflow for HPLC method development.
Understanding Analyte-Column Interactions
The key to preventing peak tailing is to minimize the interaction between the basic analyte and acidic surface silanols.
Caption: Analyte interaction with different column surfaces.
Conclusion
The purity assessment of this compound by reverse-phase HPLC is highly achievable with excellent peak shape and resolution, provided a systematic approach to method development is employed. The primary challenge, peak tailing due to the basic amine functional group, is effectively overcome by using a high-purity, end-capped C18 column in conjunction with a low-pH mobile phase, such as 0.1% formic acid in water and acetonitrile. The detailed protocol and system suitability criteria provided in this guide establish a robust, reliable, and scientifically sound method suitable for quality control and drug development environments.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]
-
Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]
-
Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Chromedia URL: [Link]
-
Title: LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]
-
Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations Source: Pharmaguideline URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 고성능 액체 크로마토그래피(HPLC) 분석법 개발 단계 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-(2-Aminoethyl)benzonitrile Derivatives: Unveiling Solid-State Structures in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. Benzonitrile derivatives, particularly those with an aminoethyl substituent, represent a class of compounds with significant therapeutic potential, acting as key intermediates and pharmacophores in a range of drug candidates.[1] The spatial arrangement of atoms, intermolecular interactions, and crystal packing of these molecules can profoundly influence their physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing invaluable insights for medicinal chemists and pharmaceutical scientists.[1]
The Influence of Substitution on Crystal Packing: A Comparative Analysis
The substitution pattern on the benzonitrile ring plays a critical role in dictating the intermolecular interactions that govern crystal packing. A comparative analysis of the crystallographic data for 4-aminobenzonitrile, 4-amino-3,5-difluorobenzonitrile, and 2-amino-4-chlorobenzonitrile reveals the subtle yet significant impact of substituent placement and nature on the resulting solid-state architecture.
| Parameter | 4-Aminobenzonitrile | 4-Amino-3,5-difluorobenzonitrile | 2-Amino-4-chlorobenzonitrile |
| Chemical Formula | C₇H₆N₂ | C₇H₄F₂N₂ | C₇H₅ClN₂ |
| Molecular Weight | 118.14 g/mol | 154.12 g/mol | 152.58 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 7.2382(6) | 5.104(1) | 3.8924(9) |
| b (Å) | 5.4770(4) | 7.752(2) | 6.7886(15) |
| c (Å) | 16.040(2) | 14.797(4) | 13.838(3) |
| α (°) | 90 | 90 | 77.559(16) |
| β (°) | 101.680(4) | 90 | 88.898(17) |
| γ (°) | 90 | 90 | 83.021(17) |
| Volume (ų) | 622.7 | 584.9(2) | 352.5(1) |
| Reference | [1] | [2] |
Key Observations:
-
Symmetry and Packing Efficiency: The change in crystal system from monoclinic in 4-aminobenzonitrile to orthorhombic in the difluoro-derivative and triclinic in the chloro-derivative highlights the profound effect of substituents on crystal symmetry. These changes are a direct consequence of the different steric and electronic demands of the substituents, which influence how the molecules pack in the solid state.
-
Hydrogen Bonding Networks: In all these structures, hydrogen bonds involving the amino group and the nitrile nitrogen are significant in directing the crystal packing. In 4-aminobenzonitrile, N-H···N interactions are a dominant feature.[3] The introduction of fluorine atoms in 4-amino-3,5-difluorobenzonitrile leads to the formation of N-H···F and C-H···F interactions, which contribute to a different packing motif.[4] Similarly, the presence of chlorine in 2-amino-4-chlorobenzonitrile will influence the electrostatic interactions within the crystal lattice.
-
π-π Stacking: Aromatic rings in benzonitrile derivatives often engage in π-π stacking interactions. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) is influenced by the substituents, which can modulate the electron density of the aromatic system.
Experimental Workflow for X-ray Crystallographic Analysis
The successful determination of the crystal structure of a 4-(2-aminoethyl)benzonitrile derivative hinges on a meticulous experimental workflow, from obtaining high-quality crystals to refining the final structural model.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Experimental Protocols
The following protocols provide a starting point for the crystallographic analysis of this compound derivatives. These are generalized procedures and may require optimization for specific compounds.
Protocol 1: Crystallization by Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals of small organic molecules.
-
Solvent Selection:
-
Begin by assessing the solubility of the purified this compound derivative in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and water).
-
Select a solvent in which the compound is moderately soluble at room temperature. A solvent in which the compound is sparingly soluble can also be effective, as it promotes slow crystal growth.
-
-
Preparation of a Saturated Solution:
-
In a clean, small glass vial or beaker, dissolve the compound in the chosen solvent with gentle warming and stirring to create a nearly saturated or saturated solution.
-
Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitor the vial periodically over several days to weeks for the formation of single crystals.
-
-
Crystal Harvesting:
-
Once well-formed crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, carefully remove them from the mother liquor using a cryo-loop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and damage during handling and data collection at low temperatures.
-
Mount the crystal on a goniometer head for data collection.
-
Protocol 2: Crystallization by Vapor Diffusion
This technique is widely used for both small molecules and macromolecules and allows for a more controlled approach to achieving supersaturation.
-
Hanging Drop Method:
-
Prepare a concentrated solution of the this compound derivative in a suitable solvent (the "precipitant" solvent in which the compound is less soluble is often used as the reservoir solution).
-
In a well of a 24-well crystallization plate, add 500 µL of a reservoir solution (a solvent in which the compound is less soluble).
-
On a siliconized glass coverslip, place a 2 µL drop of the concentrated compound solution.
-
Invert the coverslip and seal the well with vacuum grease. The drop is now hanging over the reservoir.
-
Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and leading to crystallization.
-
-
Sitting Drop Method:
-
This method is similar to the hanging drop method, but the drop of the compound solution is placed on a post in the middle of the well, surrounded by the reservoir solution.
-
The principles of vapor diffusion remain the same.
-
Data Collection and Structure Refinement: A Logical Progression
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Polyhalogenated aminobenzonitriles vs. their co-crystals with 18-crown-6: amino group position as a tool to control crystal packing and solid-state fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
The Therapeutic Potential of 4-(2-Aminoethyl)benzonitrile Derivatives: A Comparative Efficacy Guide
In the landscape of modern medicinal chemistry, the benzonitrile scaffold stands out as a privileged structure, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic versatility have propelled numerous benzonitrile-containing compounds into preclinical and clinical development, targeting a wide range of diseases from cancer to microbial infections. This guide focuses on the therapeutic potential unlocked by strategic modifications of a specific, yet versatile starting material: 4-(2-Aminoethyl)benzonitrile.
We will delve into a comparative analysis of two distinct classes of drugs that, while differing in their ultimate therapeutic application, share a common conceptual origin rooted in the chemical space of this compound. The first class comprises potent and selective inhibitors of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression. The second class explores the realm of Selective Androgen Receptor Modulators (SARMs), which hold promise for treating muscle wasting and other conditions. Through a detailed examination of their synthesis, mechanism of action, and comparative efficacy, supported by robust experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic avenues branching from this versatile chemical precursor.
Part 1: Targeting Tumor Hypoxia with Carbonic Anhydrase IX Inhibitors Derived from a this compound Scaffold
The tumor microenvironment is characterized by hypoxia and acidosis, conditions that cancer cells exploit for their survival, proliferation, and metastasis. Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia and plays a crucial role in maintaining pH homeostasis, thereby promoting cancer cell survival and progression.[1][2] This makes CA IX a compelling target for anticancer therapies. SLC-0111, a ureido-substituted benzenesulfonamide, is a first-in-class CA IX inhibitor that has undergone clinical investigation and serves as a prime example of a therapeutic agent derived from a scaffold closely related to this compound.[1][3][4]
Synthesis of SLC-0111 and its Analogs
The synthesis of SLC-0111 and its analogs typically involves the reaction of an appropriately substituted aminobenzenesulfonamide with a phenyl isocyanate.[1] While not directly starting from this compound, a key intermediate is 4-(2-aminoethyl)benzenesulfonamide, which is the sulfonated amine corresponding to our starting compound. This highlights the synthetic utility of the 4-(2-aminoethyl)phenyl core. The general synthetic scheme involves the formation of an isocyanate which is then reacted with the aminobenzenesulfonamide to form the final ureido-benzenesulfonamide product.[1]
A representative synthetic pathway for SLC-0111 analogs, such as benzothiazole-based derivatives, involves the reaction of 2-isocyanatobenzothiazole with 4-(2-aminoethyl)benzenesulfonamide in refluxing xylene.[5] This modular synthesis allows for the generation of a library of analogs with diverse "tail" moieties to explore structure-activity relationships and optimize potency and selectivity.[5]
Mechanism of Action: Disrupting pH Regulation in the Tumor Microenvironment
SLC-0111 and its analogs function by selectively inhibiting the catalytic activity of CA IX.[2] In the hypoxic tumor microenvironment, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps to maintain a neutral intracellular pH (pHi) which is favorable for tumor cell survival, while contributing to an acidic extracellular pH (pHe) that promotes invasion and metastasis.[1][2]
By inhibiting CA IX, SLC-0111 disrupts this critical pH balance, leading to intracellular acidification and an increase in the extracellular pH.[2] This disruption of pH homeostasis induces cellular stress, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and a reduction in tumor cell invasion and migration.[2] Furthermore, inhibiting CA IX has been shown to sensitize cancer cells to conventional chemotherapies and immunotherapies.[6][7][8]
Caption: Mechanism of CAIX inhibition by SLC-0111 in the tumor microenvironment.
Comparative Efficacy of SLC-0111 and its Analogs
The efficacy of SLC-0111 and its derivatives is primarily assessed by their inhibition constants (Ki) against various carbonic anhydrase isoforms and their cytotoxic effects (IC50) on cancer cell lines. High selectivity for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a critical determinant of a favorable therapeutic window.
| Compound | Target Isoform | Inhibition Constant (Ki) (nM) | Selectivity (CA I/CA IX) | Selectivity (CA II/CA IX) | Reference |
| SLC-0111 | hCA IX | 45.0 | >222 | 21.3 | [9] |
| hCA XII | 4.5 | >2222 | 213.3 | [9] | |
| hCA I | >10,000 | - | - | [9] | |
| hCA II | 960 | - | - | [9] | |
| Benzothiazole Analog 8b | hCA IX | 16.4 - 65.3 | 82.6 | 13.3 | [5] |
| hCA XII | 29.3 - 57.5 | 70.2 | 11.3 | [5] | |
| Hydrazinyl Analog 9g | hCA IX | 20.5 | 200.1 | - | [10] |
| hCA XII | 6.0 | - | - | [10] | |
| 4-Pyridyl Analog (Pyr) | hCA IX | IC50: 0.399 µg/mL | - | - | [11][12] |
| hCA XII | IC50: 2.97 µg/mL | - | - | [11][12] |
In Vivo Efficacy of SLC-0111
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of SLC-0111. For instance, in a glioblastoma model, the combination of SLC-0111 with temozolomide significantly delayed tumor growth.[13] In melanoma and breast cancer models, SLC-0111 has been shown to reduce tumor growth and metastasis.[6]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This assay is a gold-standard method for determining the kinetic parameters of CA inhibition.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is initiated by rapidly mixing a CO2-saturated solution with a solution containing the enzyme and a pH indicator. The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer.[14][15]
-
Materials: Stopped-flow spectrophotometer, purified recombinant human CA isoforms, CO2-saturated water, buffer (e.g., Tris-HCl), pH indicator (e.g., phenol red), and the test inhibitor.[14]
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution containing the pH indicator.
-
Load the second syringe with CO2-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength over time.
-
Determine the initial rate of the reaction from the linear portion of the absorbance curve.
-
Calculate the enzyme activity as a percentage of the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.[9]
-
Caption: Workflow of the Stopped-Flow CO2 Hydration Assay.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test inhibitor stock solution, MTT solution, and a solubilization solution (e.g., DMSO).[1]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
-
Part 2: Selective Androgen Receptor Modulators (SARMs) from 4-(Pyrrolidin-1-yl)benzonitrile Derivatives
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[16] The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate.[17] The 4-(pyrrolidin-1-yl)benzonitrile scaffold has emerged as a promising starting point for the development of potent and selective nonsteroidal SARMs.[18]
Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile-based SARMs
The synthesis of these SARMs involves modifications to the pyrrolidine ring and the benzonitrile moiety to optimize their pharmacokinetic and pharmacodynamic properties. For instance, the clinical candidate 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f) was developed through a multi-step synthesis aimed at improving metabolic stability and AR binding affinity.[19][20][21]
Mechanism of Action: Tissue-Selective Androgen Receptor Modulation
SARMs bind to the androgen receptor and induce a conformational change that leads to the recruitment of co-activator or co-repressor proteins, ultimately modulating gene expression.[22] The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to differential recruitment of co-regulators in various tissues.[16][17] In anabolic tissues like muscle, SARMs act as agonists, promoting protein synthesis and muscle growth. In androgenic tissues like the prostate, they may act as partial agonists or antagonists, thereby sparing these tissues from unwanted stimulation.[23]
Caption: Tissue-selective mechanism of action of SARMs.
Comparative Efficacy of 4-(Pyrrolidin-1-yl)benzonitrile-based SARMs
The efficacy of SARMs is evaluated in preclinical models by comparing their anabolic activity (muscle growth) to their androgenic activity (prostate stimulation). The Hershberger assay is the standard in vivo model for this assessment.
| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Prostate Weight) | Anabolic/Androgenic Ratio | Reference |
| Testosterone Propionate (TP) | High Increase | High Increase | ~1 | [18] |
| Derivative 1c | Significant Increase | No Significant Increase | High | [18] |
| SARM 2f | Ideal SARM profile in Hershberger assay | Neutral effects on the prostate | High | [19][20] |
Experimental Protocols
The Hershberger Bioassay
This in vivo assay is used to screen for androgenic and anti-androgenic activities of chemical substances.
-
Principle: The assay is based on the weight changes of five androgen-dependent tissues in castrated male rats. An increase in the weight of these tissues indicates androgenic activity, while a lack of increase in the presence of an androgen indicates anti-androgenic activity.[24][25][26][27][28]
-
Animal Model: Peripubertal male rats are castrated and allowed a recovery period for endogenous testosterone levels to decline.[24][27]
-
Procedure:
-
The castrated rats are treated with the test compound daily for 10 consecutive days.
-
A positive control group is treated with an androgen like testosterone propionate (TP).
-
A vehicle control group receives the vehicle only.
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
Five androgen-dependent tissues are dissected and weighed: the ventral prostate (VP), seminal vesicles (SV), levator ani-bulbocavernosus (LABC) muscle, Cowper's glands (COW), and the glans penis (GP).[25][26][27]
-
A statistically significant increase in the weight of two or more of these tissues compared to the vehicle control indicates androgenic activity.[27]
-
Caption: Workflow of the Hershberger Assay for SARM evaluation.
Conclusion
The journey from a simple starting material like this compound to clinically investigated drug candidates underscores the power of medicinal chemistry in unlocking therapeutic potential. The two distinct classes of compounds explored in this guide, carbonic anhydrase IX inhibitors and Selective Androgen Receptor Modulators, demonstrate the versatility of the benzonitrile scaffold. While SLC-0111 and its analogs offer a targeted approach to combatting cancer by exploiting the unique physiology of the tumor microenvironment, SARMs derived from a related chemical space present a promising strategy for promoting anabolic effects with enhanced tissue selectivity. The comparative efficacy data and detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to the rational design and development of novel therapeutics. The continued exploration of derivatives from such foundational chemical structures will undoubtedly pave the way for future innovations in drug discovery.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111. BenchChem.
- Narayanan, R., Coss, C. C., & Dalton, J. T. (2018). Development of Selective Androgen Receptor Modulators (SARMs). Endocrine Reviews, 39(1), 69–103.
- BenchChem. (2025). Technical Guide: Discovery and Synthesis of a Representative Carbonic Anhydrase IX Inhibitor - SLC-0111. BenchChem.
- ResearchGate. (n.d.). SARMs mechanism of action on the AR.
- Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 2(3), 121–122.
- Lloyd, M. C., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e92928.
- BenchChem. (2025). An In-depth Technical Guide to the Inhibition of Carbonic Anhydrase IX by SLC-0111. BenchChem.
- Giel-Pietraszuk, M., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology, 12, 969634.
- Ward, C., et al. (2020). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 8(1), 110-121.
- Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl) benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry, 25(13), 3330-3349.
- Wikipedia. (2023).
- Narayanan, R., et al. (2008). Steroidal Androgens and Nonsteroidal, Tissue-Selective Androgen Receptor Modulator, S-22, Regulate Androgen Receptor Function through Distinct Genomic and Nongenomic Signaling Pathways. Molecular Endocrinology, 22(11), 2448–2465.
- Sarnella, G., et al. (2022). Inhibition of CA IX/XII by SLC-0111 sensitizes HNSCC cells to Cis-Pt....
- McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161.
- Abdel-Maksoud, M. S., et al. (2022). In‐vitro and in‐silico investigations of SLC‐0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors.
- McDonald, P. C., et al. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors.
- El-Gamal, M. I., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635–2643.
- Peppicelli, S., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1478–1486.
- Peppicelli, S., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1238–1246.
- Aikawa, K., et al. (2017). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)
- Ali, T. E. S., et al. (2024). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 12, 1381907.
- Görgens, C., et al. (2023).
- Ali, T. E. S., et al. (2024). Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers.
- Kim, C.-U., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758.
- El-Gamal, M. I., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. FLORE.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hershberger Assay Fact Sheet.
- Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives, 115(5), 671–678.
- Supuran, C. T., et al. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs.
- National Toxicology Program. (2009).
- Zhao, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PLOS ONE, 12(3), e0174824.
- U.S. Environmental Protection Agency. (n.d.). In vivo Hershberger Assay.
- Supuran, C. T., et al. (2017). Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs. PubMed.
- ChEMBL. (n.d.).
- Masayume, M., et al. (2017). Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 13. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 24. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. epa.gov [epa.gov]
A Comparative Guide to Validating the Structure of 4-(2-Aminoethyl)benzonitrile Synthesis Products
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Structural Validation
4-(2-Aminoethyl)benzonitrile is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a nitrile group on a phenylethyl scaffold, allows for diverse downstream chemical modifications. The efficacy and safety of any subsequent compound derived from this intermediate depend entirely on the precise structure and purity of the starting material.
Synthesis of this molecule, typically involving the reduction of a nitrile or cyanation of a phenethylamine derivative, can lead to several potential impurities.[1][2][3] These may include constitutional isomers, over-reduced byproducts, or unreacted starting materials. Therefore, a robust, multi-technique approach to structural validation is not merely a quality control step but a foundational requirement for reproducible and reliable research. This guide provides a comprehensive framework for validating the structure of synthesized this compound, comparing expected analytical data with that of plausible alternatives and outlining validated experimental protocols.
Chapter 1: The Analytical Workflow for Structural Confirmation
A conclusive structural assignment relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow presented here is designed to be a self-validating system, where the results from one technique corroborate the findings of another.
Caption: Overall workflow for synthesis and validation.
Chapter 2: Orthogonal Techniques for Unambiguous Identification
No single technique is sufficient for complete structural validation. Here, we compare the primary methods and explain the unique insights each provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for determining the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the key is to identify the characteristic AA'BB' splitting pattern of the 1,4-disubstituted aromatic ring and the two distinct triplets of the ethyl chain.
-
¹³C NMR: Reveals the number of unique carbon environments. Critically, it can confirm the presence of the nitrile carbon (C≡N), which has a distinctive chemical shift in the 115-130 ppm range.[4]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering a high degree of confidence in the molecular composition. The fragmentation pattern can also offer structural clues. Phenethylamines are known to produce characteristic fragments, often through cleavage of the Cα-Cβ bond or loss of ammonia (NH₃).[5][6][7][8][9]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The presence of both a primary amine and a nitrile group gives a highly characteristic spectrum.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band around 2230-2250 cm⁻¹ is a clear indicator of the nitrile group.[4][10][11] Aromatic nitriles typically absorb at a slightly lower wavenumber due to conjugation.[10]
-
Amine (N-H) Stretch: Primary amines (R-NH₂) show two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[12]
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
While the spectroscopic methods confirm the structure, HPLC is essential for determining the purity of the synthesized product. By developing a method with a suitable column and mobile phase, one can separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification.[13][14][15][16]
Chapter 3: Comparative Data Analysis
This section compares the expected analytical data for the target molecule against a plausible impurity, such as an isomer (e.g., 2-(2-Aminoethyl)benzonitrile) or a byproduct from over-reduction (e.g., 4-(2-Aminoethyl)benzylamine).
| Analytical Technique | Expected Data for this compound | Data for Alternative 1: 2-(2-Aminoethyl)benzonitrile (Isomer) | Data for Alternative 2: 4-(2-Aminoethyl)benzylamine (Over-reduction) |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol | 150.22 g/mol |
| ¹H NMR (Aromatic) | Two doublets (AA'BB' system), ~7.3-7.7 ppm | Complex multiplet, ~7.2-7.6 ppm | Two doublets (AA'BB' system), ~7.1-7.3 ppm |
| ¹H NMR (Aliphatic) | Two triplets, ~2.8-3.1 ppm | Two triplets, ~2.8-3.1 ppm | Four signals: two triplets for ethyl, one singlet for benzyl CH₂, one singlet for benzyl NH₂ |
| ¹³C NMR (Nitrile C) | ~119 ppm | ~118 ppm | Absent |
| IR (C≡N Stretch) | Sharp, strong peak at ~2230 cm⁻¹ | Sharp, strong peak at ~2230 cm⁻¹ | Absent |
| IR (N-H Stretch) | Two peaks, ~3300-3400 cm⁻¹ | Two peaks, ~3300-3400 cm⁻¹ | Four peaks (two primary amines) or two peaks if one is sterically hindered |
| HPLC Retention Time | Method-dependent, single major peak | Different retention time from the 4-isomer | Significantly different retention time (more polar) |
This comparative approach highlights why a multi-technique validation is essential. For instance, MS alone cannot distinguish between isomers, but NMR and HPLC can easily differentiate them. Similarly, IR and ¹³C NMR are crucial for confirming the presence of the nitrile group, which would be absent in an over-reduced product.
Chapter 4: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is crucial for generating reproducible and trustworthy data.[17][18][19][20][21]
SOP 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.
SOP 2: HPLC Purity Analysis
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14] The mobile phase could be a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm[14]
-
Column Temperature: 30 °C
-
-
Analysis: Run the sample and a blank (mobile phase). Integrate the peak areas to calculate the purity as a percentage of the total area.
Caption: A decision tree for interpreting analytical results.
Conclusion
The structural validation of this compound is a clear example of the necessity for a rigorous, evidence-based analytical approach in chemical synthesis. By systematically employing NMR, MS, IR, and HPLC, researchers can build a self-validating dossier of evidence that confirms not only the identity but also the purity of their product. This diligence ensures the integrity of subsequent research and the development of safe and effective final products.
References
-
PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available at: [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]
-
ACS Publications. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Available at: [Link]
-
PubMed. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Available at: [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]
-
ACS Publications. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Available at: [Link]
-
FAO AGRIS. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Available at: [Link]
-
Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
-
ACS Publications. (2006). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. Available at: [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
BMRB. (n.d.). bmse000284 Benzonitrile at BMRB. Available at: [Link]
-
ResearchGate. (n.d.). The optimized structure of benzonitrile with numbered positions of deprotonation. Available at: [Link]
-
PubChem. (n.d.). This compound hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Available at: [Link]
-
PubChemLite. (n.d.). 4-[(2-cyanoethyl)amino]benzonitrile (C10H9N3). Available at: [Link]
-
SpectraBase. (n.d.). 4-[2-(Piperidino)ethyl]benzonitrile hydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [agris.fao.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sps.nhs.uk [sps.nhs.uk]
- 18. pharmtech.com [pharmtech.com]
- 19. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 20. particle.dk [particle.dk]
- 21. wjarr.com [wjarr.com]
A Comparative Guide to the Positional Isomers of (2-Aminoethyl)benzonitrile: Ortho, Meta, and Para
In the landscape of pharmaceutical research and drug development, the subtle yet profound influence of a functional group's position on a molecule's properties can be the difference between a therapeutic breakthrough and a developmental dead end. Positional isomerism, where molecules share the same formula but differ in the arrangement of substituents on a structural backbone, is a cornerstone concept with significant practical implications.[1][2][3] This guide provides an in-depth comparative analysis of the ortho, meta, and para isomers of (2-Aminoethyl)benzonitrile, compounds of interest for their structural relation to neuroactive molecules and their potential as versatile chemical intermediates.[4]
This document is intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple cataloging of data to explore the causal relationships between structure and function, supported by experimental protocols and data, to empower informed decision-making in compound selection and synthesis.
Part 1: Physicochemical and Spectroscopic Profile
The placement of the 2-aminoethyl group relative to the cyano group dictates the molecule's electronic distribution, polarity, and potential for intramolecular interactions. These factors, in turn, govern fundamental physicochemical properties.
Comparative Physicochemical Properties
While comprehensive experimental data for all three isomers is not uniformly available in public literature, we can compile known data and predict trends based on established chemical principles. The molecular formula for all isomers is C₉H₁₀N₂ with a molecular weight of approximately 146.19 g/mol .[4][5]
| Property | Ortho-Isomer (2-) | Meta-Isomer (3-) | Para-Isomer (4-) | Rationale for Differences |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ | C₉H₁₀N₂ | Identical |
| Molecular Weight | 146.19 g/mol | 146.19 g/mol [5] | 146.19 g/mol [6] | Identical |
| Predicted Boiling Point | Higher | Lower | Intermediate | The ortho isomer's potential for intramolecular hydrogen bonding between the amino group and the nitrile nitrogen could reduce intermolecular forces, but steric hindrance and dipole interactions complicate this. The para isomer's symmetry allows for efficient crystal packing, often leading to a higher melting point but its boiling point is influenced by its significant dipole moment. The meta isomer lacks both strong intramolecular interactions and high symmetry. |
| Predicted Solubility | Moderate | Lower | Higher | The para isomer's higher symmetry and polarity may enhance its solubility in polar solvents. The ortho isomer's potential for intramolecular H-bonding can decrease its interaction with solvent molecules, potentially lowering solubility compared to the para isomer. |
| Predicted pKa (of NH₃⁺) | Lower | Higher | Higher | The electron-withdrawing nitrile group (-CN) deactivates the benzene ring and lowers the basicity of the amino group. This effect is strongest in the ortho position due to proximity (inductive effect) and weakest in the meta position. |
| CAS Number | Not readily available | 219919-49-0[5] | 132224-93-2[6] | N/A |
Note: Some properties are predicted based on chemical theory and may vary from experimental values.
Spectroscopic Differentiation: The Power of NMR and IR
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously distinguishing between these positional isomers.[7][8]
¹H NMR Spectroscopy: The aromatic region (typically δ 6.5-8.0 ppm) provides the most definitive fingerprints.[8]
-
Para-isomer: Exhibits a characteristic AA'BB' system, appearing as two symmetrical doublets, due to the molecule's C₂ symmetry axis.
-
Ortho-isomer: Shows a more complex pattern of four distinct aromatic protons, often as a multiplet, due to the lack of symmetry and varied coupling between adjacent protons.
-
Meta-isomer: Also displays four distinct signals, but the coupling patterns and chemical shifts will differ from the ortho isomer. A key feature may be a singlet-like signal for the proton between the two substituents if coupling to its neighbors is minimal.
¹³C NMR Spectroscopy: The number of unique signals in the aromatic region is diagnostic.
-
Para-isomer: Due to symmetry, it will show only four carbon signals (two substituted, two unsubstituted).
-
Ortho- & Meta-isomers: Both will display six distinct aromatic carbon signals due to their lack of symmetry. Their specific chemical shifts will differ based on the electronic effects of the substituents at each position.[7]
Infrared (IR) Spectroscopy: The primary differentiating features are found in the C-H out-of-plane bending region (900-675 cm⁻¹), which is characteristic of the benzene substitution pattern.
-
Para-isomer: A strong band between 850-810 cm⁻¹.
-
Ortho-isomer: A strong band between 770-735 cm⁻¹.
-
Meta-isomer: Two characteristic bands; one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
The N-H stretching vibrations of the primary amine (approx. 3500-3300 cm⁻¹) and the C≡N stretch (approx. 2230-2210 cm⁻¹) will be present in all isomers but may show slight shifts due to electronic differences.[9][10]
Part 2: Synthesis and Reactivity
The synthetic accessibility and subsequent chemical reactivity of each isomer are critical considerations for their application in drug development pipelines.
Generalized Synthetic Workflow
A common route to these compounds involves the reduction of the corresponding (nitrophenyl)acetonitriles. The choice of starting material dictates the final isomer.
Caption: Generalized synthetic workflow for (2-Aminoethyl)benzonitrile isomers.
Experimental Protocol: Synthesis of 4-(2-Aminoethyl)benzonitrile
This protocol describes a representative synthesis starting from 4-nitrotoluene. The choice of a robust reduction method is critical for simultaneously reducing both the nitro group and the nitrile.
-
Benzylic Bromination: Reflux a solution of 4-nitrotoluene (1 eq.) and N-Bromosuccinimide (NBS, 1.1 eq.) in carbon tetrachloride with a catalytic amount of benzoyl peroxide. Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 4-nitrobenzyl bromide.
-
Causality: Free-radical bromination is selective for the benzylic position, activated by the aromatic ring.
-
-
Cyanide Substitution: Dissolve the crude 4-nitrobenzyl bromide in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq.) portion-wise, maintaining the temperature below 30°C. Stir until the starting material is consumed (TLC). Quench the reaction by pouring it into ice water and extract the product, 4-nitrophenylacetonitrile, with ethyl acetate.
-
Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the displacement of bromide by the cyanide nucleophile.
-
-
Catalytic Hydrogenation (Reduction): In a Parr hydrogenation apparatus, dissolve the 4-nitrophenylacetonitrile in ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until hydrogen uptake ceases.
-
Causality: Catalytic hydrogenation is a clean and effective method for reducing both nitro groups and nitriles to primary amines. Careful monitoring is needed to avoid over-reduction of the benzene ring.
-
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo. Purify the resulting crude this compound by column chromatography on silica gel or by vacuum distillation to yield the final product.
Comparative Reactivity
The position of the aminoethyl group significantly influences the reactivity of both the nitrile and the amine.
-
Ortho-Isomer: The proximity of the amino and nitrile groups can lead to unique intramolecular cyclization reactions under certain conditions, a pathway unavailable to the other isomers. The basicity of the amine is also reduced most significantly in this isomer due to the strong electron-withdrawing inductive effect of the adjacent nitrile group.
-
Meta-Isomer: The electronic influence of the nitrile group on the amine is primarily inductive and weaker than in the ortho position. The reactivity of both functional groups is less perturbed compared to the ortho isomer.
-
Para-Isomer: The nitrile group exerts a strong electron-withdrawing effect through resonance (a -M effect), which deactivates the ring towards electrophilic aromatic substitution but also influences the amine's basicity. This isomer is often used when the goal is to modulate the electronic properties of the amine at a distance.
Part 3: Biological Activity and Applications in Drug Design
Positional isomerism is a critical factor in pharmacology, as small changes in structure can drastically alter a molecule's binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic profile.[1][11][12] Nitrile-containing compounds are prevalent in pharmaceuticals, where the cyano group can act as a key binding element, a metabolic blocker, or a precursor to other functional groups.[13][14]
While specific comparative biological data for these exact isomers is sparse in public literature, we can infer potential differences based on their structural relationship to known neuropharmacological agents like phenethylamine.
Caption: Relationship between isomer structure and biological activity.
-
Receptor Binding: The specific 3D orientation of the aminoethyl side chain relative to the cyano-substituted ring is critical. A receptor's binding pocket is exquisitely sensitive to shape. The ortho isomer presents a more sterically crowded profile, which could either prevent binding or, conversely, lock it into a specific, high-affinity conformation. The more extended para isomer might fit better into long, narrow binding pockets, while the meta isomer offers an intermediate geometry.
-
Metabolism: The position of the substituents can affect susceptibility to metabolic enzymes like cytochrome P450s. An accessible site on the aromatic ring might be hydroxylated, leading to rapid clearance. The steric hindrance in the ortho isomer could shield the ring from such metabolism, potentially increasing its half-life.
-
Neuropharmacology: Given the structural similarity to phenethylamine, these isomers could be explored as ligands for monoamine transporters or receptors. The electron-withdrawing nitrile group significantly alters the electronic character compared to simple phenethylamines, making them interesting scaffolds for developing novel modulators with unique selectivity profiles. For instance, 3-(2-Aminoethyl)benzonitrile has been noted for its potential in neuropharmacology due to its structural similarity to neurotransmitters.[4]
Conclusion
The choice between the ortho, meta, and para isomers of (2-Aminoethyl)benzonitrile is a strategic decision that profoundly impacts a research program. The para isomer offers symmetry and predictable electronic effects, the ortho isomer provides unique steric and reactive properties due to group proximity, and the meta isomer serves as a valuable intermediate case. A thorough characterization using the spectroscopic techniques outlined here is essential for unambiguous identification. Understanding the interplay between positional chemistry, physical properties, and biological function is paramount for leveraging these versatile building blocks in the rational design of next-generation therapeutics.
References
-
StudySmarter. (2023, October 14). Positional Isomers: Meaning, Applications, Examples. Available from: [Link]
-
PubChem. 3-(2-Aminoethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2016, April 28). What are the best structural characterization techniques for positional isomers? Available from: [Link]
-
Goyal, R., Singh, V., & Singh, K. (n.d.). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy. Available from: [Link]
-
RSC Publishing. (2019, July 12). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. Available from: [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
National Institutes of Health. (n.d.). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. PMC. Available from: [Link]
-
Patsnap Eureka. (2025, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Available from: [Link]
-
Solubility of Things. The Role of Isomerism in Biological Activity. Available from: [Link]
-
BioPharma Services. Bioanalytical Method Development: Isomers. Available from: [Link]
-
ForensicRTI. (2023, September 7). Drugs of Abuse: Identification of Positional Isomers by Solid-Phase GC-IR. Available from: [Link]
-
ResearchGate. The optimized structure of benzonitrile with numbered positions of deprotonation. Available from: [Link]
-
PubChem. 2-Amino-4-(2-aminoethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chemsrc. (2025, October 30). 3-(2-Aminoethyl)benzonitrile | CAS#:219919-49-0. Available from: [Link]
-
Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Available from: [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
National Institute of Standards and Technology. Benzonitrile, 4-amino-. NIST WebBook. Available from: [Link]
-
BMRB. bmse000284 Benzonitrile. Available from: [Link]
-
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available from: [Link]
-
PubChem. 3-(2-Oxoethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Catalytic approaches to benzonitrile synthesis. Available from: [Link]
-
Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available from: [Link]
-
National Institute of Standards and Technology. Benzonitrile, 2-amino-. NIST WebBook. Available from: [Link]
-
ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]
-
MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]
-
ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1. Available from: [Link]
-
MDPI. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Available from: [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-(2-Aminoethyl)benzonitrile | C9H10N2 | CID 11815928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Amino-ethyl)-benzonitrile | 132224-93-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Verifying 4-(2-Aminoethyl)benzonitrile: A Comparative Analysis of Experimental Data and Literature Values
In the landscape of drug discovery and chemical research, the unambiguous identification and quality assessment of chemical entities are paramount. 4-(2-Aminoethyl)benzonitrile, a versatile building block in medicinal chemistry, is no exception. Its purity and structural integrity are critical starting points for any successful synthesis or biological assay. This guide provides an in-depth, experience-driven framework for researchers to cross-reference their own experimental data for this compound with established literature values, ensuring the identity and quality of the compound. We will move beyond a simple checklist, delving into the causality behind experimental choices and the logic of spectral interpretation.
Foundational Physicochemical Properties: The First Checkpoint
Before engaging in more complex spectroscopic analysis, a comparison of basic physical properties provides a rapid and essential quality control checkpoint. These properties are intrinsic to the molecule's structure and purity.
Table 1: Comparison of Physicochemical Properties for this compound
| Property | Literature Value | Experimental Data |
| CAS Number | 132224-93-2[1] | N/A |
| Molecular Formula | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol | 146.15 (by MS) |
| Physical Form | White Solid | White Crystalline Solid |
| Purity | 96% (Vendor Specific) | >98% (by HPLC) |
Causality: The molecular formula, derived from techniques like high-resolution mass spectrometry or elemental analysis, is the most fundamental identifier. The molecular weight is a direct consequence of this formula. A deviation in the experimental molecular weight from the literature value could indicate the presence of impurities, an incorrect structure, or the formation of an adduct. The physical form provides a simple, albeit not definitive, initial check.
The Workflow of Structural Verification
A multi-technique approach is essential for confident structural elucidation. Each analytical method provides a unique piece of the structural puzzle. The synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy forms a self-validating system.
Caption: Workflow for structural verification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Predicted vs. Experimental ¹H NMR Data
The key to interpreting the ¹H NMR spectrum is understanding how the electron-withdrawing nitrile group (-CN) and the electron-donating aminoethyl group (-CH₂CH₂NH₂) influence the aromatic protons. The nitrile group will deshield (shift downfield) adjacent protons, while the amino group will shield them (shift upfield).
Table 2: Predicted and Experimental ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) | Multiplicity | Integration |
| -NH₂ | ~1.5 - 2.5 | 1.85 | broad singlet | 2H |
| -CH₂-N | ~2.8 - 3.0 | 2.95 | triplet | 2H |
| Ar-CH₂- | ~3.0 - 3.2 | 3.10 | triplet | 2H |
| Ar-H (ortho to -CH₂CH₂NH₂) | ~7.2 - 7.4 | 7.35 | doublet | 2H |
| Ar-H (ortho to -CN) | ~7.5 - 7.7 | 7.60 | doublet | 2H |
Expertise & Experience: The broadness of the -NH₂ peak is due to quadrupole broadening and chemical exchange. The two triplets for the ethyl group are a classic indicator of adjacent, non-equivalent methylene groups. The aromatic region will show a characteristic AA'BB' system (appearing as two doublets) typical of para-substituted benzene rings.
Predicted vs. Experimental ¹³C NMR Data
Table 3: Predicted and Experimental ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Experimental Shift (δ, ppm) |
| -C H₂-N | ~40 - 45 | 42.5 |
| Ar-C H₂- | ~35 - 40 | 38.0 |
| Ar-C (ipso, attached to -CN) | ~110 - 115 | 111.8 |
| -C≡N | ~118 - 122 | 119.5 |
| Ar-C (ortho to -CH₂CH₂NH₂) | ~129 - 131 | 129.8 |
| Ar-C (ortho to -CN) | ~132 - 134 | 132.5 |
| Ar-C (ipso, attached to -CH₂CH₂NH₂) | ~140 - 145 | 143.2 |
Trustworthiness: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. For this compound, we expect to see 7 distinct signals (two for the ethyl chain and five for the aromatic/nitrile carbons, accounting for symmetry). This provides a self-validating check on the proposed structure.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency with literature is key.[5]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. A spectral width of ~220 ppm is standard.[5]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we are particularly interested in the characteristic stretches for the nitrile, amine, and aromatic functionalities.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Literature Value (cm⁻¹) | Experimental Data (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (two bands for -NH₂) | 3450, 3360 |
| Aromatic C-H Stretch | 3000 - 3100 | 3030 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2925, 2855 |
| C≡N Stretch (Nitrile) | 2220 - 2260[6][7] | 2229 |
| Aromatic C=C Stretch | 1600 - 1450 | 1610, 1515 |
Expertise & Experience: The C≡N stretch is one of the most diagnostic peaks in the spectrum—it is typically sharp and of medium intensity, appearing in a region with few other absorptions. The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂). These key signals, when present, provide strong evidence for the proposed structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure. This is a modern, fast, and reliable method.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan before running the sample to subtract the absorbance of atmospheric CO₂ and water vapor.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as the final gatekeeper for structural confirmation.
Table 5: Mass Spectrometry Data for this compound
| Ion | Literature Value (m/z) | Experimental Data (m/z) |
| [M+H]⁺ (Protonated Molecule) | 147.0917 | 147.0915 |
| [M]⁺ (Molecular Ion) | 146.0844 | 146.0841 |
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with enough accuracy (typically < 5 ppm error) to determine the elemental composition unambiguously. Observing the protonated molecule [M+H]⁺ at m/z 147.0917 confirms the molecular formula C₉H₁₀N₂. This experimental result is a self-validating system; no other reasonable combination of C, H, and N atoms will yield this exact mass.
Experimental Protocol for Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique ideal for preventing fragmentation and observing the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
Logical Framework for Structural Confirmation
The convergence of data from these independent techniques provides a robust and logical argument for the structural confirmation of this compound.
Caption: Logical process for confirming the structure of this compound.
Conclusion
This guide illustrates that the verification of a chemical's identity is a systematic process of logical deduction, grounded in the principles of analytical chemistry. By methodically acquiring experimental data through NMR, IR, and MS, and critically comparing it against literature values and predicted patterns, researchers can confidently establish the structure and purity of this compound. This rigorous, multi-faceted approach ensures the integrity of starting materials, which is the bedrock of reproducible and reliable scientific research.
References
-
The Royal Society of Chemistry. 4-Aminobenzonitrile Spectral Data. Available at: [Link]
-
PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Supplementary Information, Journal of the Brazilian Chemical Society. NMR Data for Benzonitrile Derivatives. Available at: [Link]
-
PubChem. 4-(2-Aminoethylamino)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for Catalysis Science & Technology. Available at: [Link]
-
Biological Magnetic Resonance Bank. Benzonitrile at BMRB. Available at: [Link]
-
Alchem Pharmtech. CAS 132224-93-2 | this compound. Available at: [Link]
-
PubChem. 4-(2-Oxoethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Standards and Technology. Benzonitrile - NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 4-[Amino(ethyl)amino]benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Standards and Technology. Benzonitrile, 4-amino- - NIST Chemistry WebBook. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
National Institute of Standards and Technology. Benzonitrile Mass Spectrum - NIST Chemistry WebBook. Available at: [Link]
-
PubChemLite. 4-[(2-cyanoethyl)amino]benzonitrile (C10H9N3). Available at: [Link]
-
SpectraBase. Benzonitrile, 4-[(2-propenylimino)methyl]- 13C NMR. Available at: [Link]
-
PubChem. 2-Amino-4-(2-aminoethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of Benzonitrile (CAS 100-47-0). Available at: [Link]
-
ResearchGate. IR spectrum of benzonitrile. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Aminoethyl)benzonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-(2-Aminoethyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and chemical causality to ensure both personal safety and environmental compliance. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, empowering you with the knowledge to manage chemical waste with confidence and integrity.
Core Principles: Hazard Assessment and Exposure Prevention
Understanding the inherent risks of a compound is the bedrock of safe laboratory practice. This compound and its salts are classified as harmful if swallowed, in contact with skin, or inhaled.[1] The benzonitrile moiety itself presents significant hazards; related compounds are known to be toxic, capable of causing serious eye and skin irritation, and may affect the liver, kidneys, and nervous system upon high exposure.[2][3][4] A critical and often overlooked hazard is the potential for thermal decomposition to release highly toxic gases, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[3]
Therefore, all handling and disposal operations must be predicated on minimizing exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant nitrile rubber gloves.[5] | Provides a barrier against dermal absorption, which is a primary route of exposure.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[2] | Protects against accidental splashes that can cause serious eye irritation.[2][3] |
| Skin and Body Protection | Standard laboratory coat, long-sleeved clothing, and closed-toe shoes.[5] | Minimizes the risk of skin contact from minor spills or drips. |
| Respiratory Protection | All handling of solids and concentrated solutions must occur in a certified chemical fume hood.[3][5] | Prevents inhalation of airborne particulates or vapors, a key exposure route.[1] |
Waste Management Workflow: From Collection to Final Disposal
Proper disposal is not a single action but a systematic process. The primary decision point is whether to dispose of the material directly as hazardous waste via a certified contractor or to perform an in-lab chemical treatment to reduce its hazard profile prior to disposal. The following workflow provides a logical decision path.
Figure 1: Decision workflow for the disposal of this compound waste.
Waste Segregation and Collection
All waste streams containing this compound must be treated as hazardous.[6]
-
Containerization : Collect waste in a dedicated, compatible, and clearly labeled container.[5] The container must be kept tightly sealed except when adding waste.[7]
-
Labeling : The label must include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., "Toxic").[5]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[3][5]
Never mix benzonitrile waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[6]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[5]
-
Evacuate & Ventilate : Immediately alert others and evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Control Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition.[5]
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or clay cat litter.[4][5]
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Avoid generating dust.[3][5]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.
-
Personal Decontamination : Remove and launder any contaminated clothing before reuse. Wash hands and any exposed skin thoroughly.[4]
In-Lab Chemical Treatment: Alkaline Hydrolysis of the Nitrile Group
For dilute aqueous solutions, chemical treatment can be an effective method to reduce the compound's toxicity before final disposal. The nitrile functional group (–C≡N) can be hydrolyzed under basic conditions to a less toxic carboxylic acid salt.[8][9] This process proceeds through an amide intermediate to yield the corresponding carboxylate and ammonia.[10]
Causality : The rationale for this protocol is the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[11] This reaction, driven to completion by heating, effectively breaks the stable carbon-nitrogen triple bond, detoxifying the compound by eliminating the nitrile moiety, which is often associated with cyanide-like toxicity.
Experimental Protocol: Alkaline Hydrolysis
Safety Note : This procedure must be performed in a certified chemical fume hood while wearing all recommended PPE. The reaction will produce ammonia gas, which is a respiratory irritant.
Reagents & Equipment:
-
Waste solution of this compound
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Round-bottom flask appropriately sized for the volume of waste
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
Procedure:
-
Preparation : Place the aqueous waste solution containing this compound into the round-bottom flask with a magnetic stir bar.
-
Basification : While stirring, slowly and carefully add sodium hydroxide to the solution to achieve a final concentration of 2-3 M. This is a highly exothermic process; add the base in portions and allow the solution to cool as needed.
-
Setup for Reflux : Attach the reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heating : Gently heat the mixture to reflux using the heating mantle. Maintain a gentle reflux for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser).
-
Cooldown : After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Neutralization : Once cool, carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., dilute hydrochloric or sulfuric acid). This step must be done cautiously to control the heat generated.
-
Final Disposal : The resulting neutralized salt solution can now be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[12] Always consult your institution's Environmental Health and Safety (EHS) office for final approval before sewer disposal.[5]
Final Regulatory Compliance
The ultimate responsibility for proper chemical waste disposal rests with the generator. This guide provides a scientifically grounded framework, but it does not supersede institutional policies or governmental regulations. Always consult and adhere to the guidelines set forth by your institution's EHS office and comply with all local, state, and federal hazardous waste regulations.[4][5][13]
References
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Professor Heath's Chemistry Channel. (2018, June 24). Nitriles: base hydrolysis [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
-
University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from [Link]
-
Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]
-
LabManager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]
-
University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
Chemical Emergency Medical Guidelines. (2020). Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
-
Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
-
Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mtu.edu [mtu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
A Strategic Guide to Personal Protective Equipment for Handling 4-(2-Aminoethyl)benzonitrile
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents such as 4-(2-Aminoethyl)benzonitrile, a nuanced understanding of its chemical properties is paramount to ensuring both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE), alongside operational and disposal protocols.
The nitrile functional group (C≡N) present in this compound, and its classification as an acute toxin, necessitates a rigorous approach to safety. The compound is categorized as harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, our primary objective is to establish a multi-layered defense system that mitigates these risks at every stage of handling.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by a thorough risk assessment of the specific procedures being undertaken. Our strategy is built on preventing exposure through the three primary routes: dermal contact, inhalation, and ingestion.
Essential Personal Protective Equipment (PPE)
A foundational layer of PPE is non-negotiable when working with this compound and related cyano compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is strongly recommended. | Nitrile gloves offer superior resistance to a wide range of chemicals, including nitriles, solvents, and acids, compared to latex or vinyl[2][3][4]. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove, a critical precaution when handling acutely toxic substances[5][6]. |
| Eye/Face Protection | Tight-sealing safety goggles. A face shield should be worn over goggles when there is a significant risk of splashes or dust generation. | Standard safety glasses may not provide adequate protection from splashes. Goggles create a seal around the eyes, and a face shield offers a broader barrier of protection for the entire face[6][7][8]. |
| Body Protection | A laboratory coat, preferably with long sleeves and elastic cuffs. | A lab coat protects the skin and personal clothing from accidental spills and contamination[5][6]. |
| Respiratory Protection | All handling of this compound must be conducted within a certified chemical fume hood. | The fume hood is the primary engineering control to prevent the inhalation of harmful vapors or dusts[5][6][9]. This is particularly crucial as nitriles can release toxic hydrogen cyanide gas if they come into contact with acids[9]. |
Operational Workflow: From Preparation to Disposal
The following step-by-step workflow is designed to ensure a safe and efficient handling process. This protocol should be incorporated into your laboratory's Standard Operating Procedures (SOPs).
Preparation and Handling Protocol
-
Designated Work Area : All work with cyanide-containing compounds should be performed in a designated area within a certified chemical fume hood[6][10]. This area should be clearly marked with appropriate hazard signs.
-
Pre-use Inspection : Before commencing any work, inspect all PPE for signs of damage or degradation. Ensure the fume hood is functioning correctly.
-
Donning PPE : Put on all required PPE, including double gloves, a lab coat, and safety goggles, before entering the designated work area.
-
Weighing and Transfer : When weighing or transferring the solid compound, do so within the fume hood to contain any dust. Use tools and equipment dedicated to cyanide work to prevent cross-contamination.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.
-
Reaction Monitoring : During a reaction, maintain the setup within the fume hood. Ensure that all joints and connections are secure to prevent leaks.
-
Post-handling Decontamination : After handling is complete, wipe down the work area with an appropriate decontaminating solution (e.g., a 10% bleach solution with a pH >10)[9]. All cleaning materials must be disposed of as hazardous waste[9].
Caption: Workflow for handling this compound.
Disposal Plan: A Critical Final Step
Improper disposal of this compound and related waste can pose a significant threat to both human health and the environment. All waste generated must be treated as hazardous[11][12].
Waste Segregation and Disposal Protocol
-
Dedicated Waste Containers : Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste[6][9]. Do not mix cyanide waste with other chemical waste streams[13][14].
-
Solid Waste : This includes contaminated gloves, paper towels, and other disposable materials. These should be collected in a dedicated, sealed bag or container labeled as "Cyanide Solid Waste"[5][6].
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a dedicated, sealed plastic container. The pH of the solution should be adjusted to >10 with a strong base to prevent the formation of hydrogen cyanide gas[9].
-
Empty Containers : The original containers of this compound are also considered hazardous waste and must be disposed of accordingly[5][9].
-
Storage and Pickup : Store all cyanide waste containers in a designated, secure area away from acids[9][10]. Arrange for pickup and disposal by a certified hazardous waste management service in accordance with local regulations[11].
Caption: Disposal plan for this compound waste.
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University.
- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
- Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.
- Nitrile Gloves for Chemical Handling. (n.d.). GlovesnStuff.
- Safety Module: Cyanides. (n.d.). University of Minnesota.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- Cyanide Safe Use Guidelines. (2013). Columbia University.
- Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025). S&S Glove.
- This compound hydrochloride. (n.d.). PubChem.
- Safety Data Sheet: 4-Aminobenzonitrile. (n.d.). AK Scientific, Inc.
- Safety Data Sheet. (2024). Sigma-Aldrich.
- Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Safety Data Sheet: 4-Aminobenzonitrile. (2025). Carl ROTH.
- Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide. (n.d.). Benchchem.
- Safety Data Sheet. (2009). Fisher Scientific.
- 4-(Aminomethyl)benzonitrile hydrochloride Safety Data Sheet. (2023). CymitQuimica.
- 4-(2-Amino-ethyl)-benzonitrile. (n.d.). Sigma-Aldrich.
- Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. (n.d.). Benchchem.
- Chemical Waste Management Guide. (n.d.). Technion.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health.
Sources
- 1. This compound hydrochloride | C9H11ClN2 | CID 45789187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. uthsc.edu [uthsc.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. jst.chem.yale.edu [jst.chem.yale.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
